Citrinin
Description
This compound is a natural product found in Streptomyces argillaceus, Streptomyces kitazawaensis, and other organisms with data available.
Antibiotic and mycotoxin from Aspergillus niveus and Penicillium citrinum.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDIJWINPWWJW-IYSWYEEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020333 | |
| Record name | Citrinin | |
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Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon-yellow solid; [Merck Index] | |
| Record name | Citrinin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
178-179 °C (decomposes) | |
| Record name | CITRININ | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone | |
| Record name | CITRININ | |
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Vapor Pressure |
5.6X10-10 mm Hg at 25 °C /Estimated/ | |
| Record name | CITRININ | |
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Color/Form |
Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9 | |
CAS No. |
518-75-2, 11118-72-2 | |
| Record name | Citrinin | |
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| Record name | 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid | |
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| Record name | CITRININ | |
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| Record name | CITRININ | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Primary Sources of Citrinin Contamination in Food
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrinin is a mycotoxin produced by several fungal species belonging to the genera Penicillium, Aspergillus, and Monascus. It is a nephrotoxic compound that can contaminate a wide range of food commodities, posing a potential risk to human health. This technical guide provides a comprehensive overview of the primary sources of this compound contamination in the food supply chain. It includes quantitative data on contamination levels, detailed experimental protocols for this compound detection, and an exploration of the molecular signaling pathways affected by this mycotoxin.
Introduction
This compound (C₁₃H₁₄O₅) is a polyketide mycotoxin first isolated from Penicillium citrinum. Its presence in food is a significant concern due to its demonstrated nephrotoxic, hepatotoxic, and potential carcinogenic effects in animal studies. Contamination can occur pre-harvest, during harvest, or, most commonly, during the storage of agricultural commodities under conditions of high humidity and temperature that favor mold growth. This guide aims to provide a detailed technical resource for professionals involved in food safety, toxicology, and drug development by summarizing the key aspects of this compound contamination.
Primary Sources of this compound Contamination
This compound contamination is predominantly associated with stored plant-based commodities. The primary sources include:
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Cereals and Grains: Stored grains are the most significant source of this compound contamination. This includes rice, wheat, barley, maize (corn), oats, and rye.[1][2] Improper drying and storage conditions are major contributing factors to fungal growth and toxin production in these staples.
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Red Yeast Rice: Red yeast rice, produced by the fermentation of rice with Monascus purpureus or related species, is a well-documented source of this compound.[3][4] It is used as a food coloring agent and as a dietary supplement for its cholesterol-lowering properties. The production process itself can lead to high levels of this compound if not carefully controlled.
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Fruits and Vegetables: While less common than in grains, this compound has been detected in various fruits and vegetables, including apples, olives, and tomatoes.[1] Contamination often occurs post-harvest through fungal pathogens like Penicillium expansum.
-
Spices: A variety of spices, such as turmeric, coriander, fennel, and black pepper, have been found to be contaminated with this compound.[1]
-
Cheese: Certain cheeses can be contaminated with this compound, particularly if toxigenic fungal strains grow directly on the cheese during ripening or storage.[1]
Quantitative Data on this compound Contamination
The following tables summarize the reported levels of this compound contamination in various food commodities. It is important to note that contamination levels can vary significantly depending on geographical location, storage conditions, and the specific fungal strains involved.
Table 1: this compound Contamination in Cereals and Grains
| Food Commodity | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Reference |
| Rice | Vietnam | 100 | 13 | 0.11 - 0.42 | [1] |
| Rice | Japan | Not specified | 13.3 | 49 - 92 | [1] |
| Parboiled Rice | India | Not specified | 33.3 | 12 - 55 | [1] |
| Rice | Canada | Not specified | Not specified | 700 - 1130 | [1] |
| Wheat and Maize | Croatia (Vukovar-Srijem) | Not specified | Not specified | <1 - 103 | [1] |
| Wheat and Maize | Croatia (Osijek-Baranja) | Not specified | Not specified | <1 - 52.4 | [1] |
| Wheat | Germany | Not specified | 61.1 | <1 - 2.7 | [1] |
Table 2: this compound Contamination in Red Yeast Rice and Supplements
| Product Type | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Reference |
| Red Yeast Rice & related products | Taiwan | 109 | 28 | 16.6 - 5253 | [1] |
| Red Rice | Malaysia | 50 | Not specified | 230 - 20,650 | [1] |
| Dietary Supplements with Red Fermented Rice | Croatia | 6 | 33.3 | 95 - 98 | [1] |
Table 3: this compound Contamination in Other Food Products
| Food Commodity | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Reference |
| Fermented Dry Meat Products | Not specified | 50 | 6 | <1.0 - 1.3 | [1] |
| Semi-dry Sausages | Not specified | 25 | 4 | <1.0 | [1] |
Experimental Protocols for this compound Detection
Accurate and sensitive analytical methods are crucial for monitoring this compound levels in food. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method leverages the natural fluorescence of the this compound molecule for detection and quantification.
4.1.1. Sample Preparation and Extraction
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Homogenization: A representative sample of the food matrix is finely ground to ensure homogeneity.
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Extraction: A known weight of the homogenized sample (e.g., 5 g) is extracted with a suitable solvent mixture. A common extraction solvent is acetonitrile/water (e.g., 80:20, v/v). The mixture is shaken vigorously for a specified time (e.g., 30-60 minutes).
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Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid supernatant.
-
Clean-up (Immunoaffinity Column): The supernatant is diluted with a phosphate-buffered saline (PBS) solution and passed through an immunoaffinity column (IAC) specific for this compound. The column contains antibodies that bind to this compound, thus isolating it from interfering matrix components.
-
Elution: After washing the column to remove unbound substances, the bound this compound is eluted with a small volume of a suitable solvent, such as methanol.
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the HPLC mobile phase.
4.1.2. HPLC-FLD Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with the addition of an acid (e.g., formic acid or phosphoric acid) to control the pH. A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and water containing 1 mL/L formic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength set at 330 nm and emission wavelength at 500 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for this compound analysis, making it suitable for complex matrices and low detection limits.
4.2.1. Sample Preparation and Extraction
The sample preparation procedure is similar to that for HPLC-FLD, often employing a "dilute-and-shoot" approach after extraction to minimize matrix effects. A salt-induced phase partitioning step (e.g., using magnesium sulfate and sodium chloride) can be incorporated after the initial extraction to further clean up the extract.
4.2.2. LC-MS/MS Conditions
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LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column.
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Mobile Phase: A gradient elution is commonly used with mobile phase A consisting of water with a small percentage of formic acid and/or ammonium acetate, and mobile phase B consisting of methanol or acetonitrile with similar additives.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Typical precursor-to-product ion transitions for this compound are m/z 251 → 233 (quantification) and 251 → 205 (confirmation).
Signaling Pathways and Molecular Mechanisms of this compound Toxicity
This compound exerts its toxic effects through various molecular mechanisms, primarily by inducing oxidative stress and apoptosis.
Induction of Oxidative Stress
This compound has been shown to increase the production of reactive oxygen species (ROS) within cells. This leads to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.
Mitochondria-Mediated Apoptosis
The oxidative stress induced by this compound can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
Involvement of MAPK and p53 Signaling Pathways
Studies have implicated the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways in this compound-induced toxicity. This compound can activate stress-activated protein kinases like JNK, which in turn can phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then promote the transcription of genes involved in cell cycle arrest and apoptosis.
Conclusion
This compound contamination is a significant food safety issue, primarily affecting stored cereals and red yeast rice products. The levels of contamination can be substantial and warrant continuous monitoring. The analytical methods detailed in this guide, particularly HPLC-FLD and LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. Understanding the molecular mechanisms of this compound toxicity, including the induction of oxidative stress and apoptosis through various signaling pathways, is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide serves as a foundational resource for researchers and professionals working to mitigate the risks associated with this compound in the food chain.
References
- 1. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Discovery and Isolation of Citrinin from Penicillium citrinum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrinin, a polyketide mycotoxin, has garnered significant scientific interest since its discovery due to its notable biological activities, including antibiotic properties. However, its nephrotoxic effects have curtailed its therapeutic development. This technical guide provides a comprehensive overview of the historical discovery and the evolution of isolation and purification methodologies for this compound from its primary fungal source, Penicillium citrinum. Detailed experimental protocols, comparative quantitative data, and visual representations of the biosynthetic pathway and isolation workflows are presented to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
Historical Discovery
This compound was first identified and isolated in 1931 by Harold Raistrick and A. C. Hetherington during their extensive research on the biochemistry of microorganisms. Their seminal work, published in the Philosophical Transactions of the Royal Society B, described the isolation of a new yellow coloring matter from a culture of Penicillium citrinum Thom grown on a glucose-based medium. This discovery was a significant contribution to the field of mycology and natural product chemistry, laying the groundwork for future investigations into the diverse secondary metabolites produced by fungi.
Physicochemical Properties of this compound
This compound presents as a lemon-yellow crystalline substance. Its chemical and physical properties are crucial for its extraction, purification, and identification.
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₅ |
| Molecular Weight | 250.25 g/mol |
| Melting Point | 175 °C (with decomposition) |
| Appearance | Lemon-yellow needles[1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetonitrile, and aqueous solutions of sodium hydroxide, sodium carbonate, and sodium acetate.[1] |
| UV-Vis Absorption (in Methanol) | λmax at 250 nm and 333 nm |
| IUPAC Name | (3R,4S)-4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid |
Experimental Protocols for Isolation and Purification
The methodologies for isolating this compound have evolved from the original precipitation and recrystallization techniques to more sophisticated chromatographic methods that offer higher purity and yield.
The Original Hetherington and Raistrick Method (1931)
This classical method relies on the acidic nature of this compound to precipitate it from the culture medium.
Experimental Protocol:
-
Fungal Culture: Penicillium citrinum is cultivated in a suitable liquid medium, such as Czapek-Dox broth supplemented with glucose, at room temperature for several weeks until significant yellow pigmentation is observed in the medium.
-
Filtration: The fungal mycelium is separated from the culture broth by filtration.
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Acidification and Precipitation: The clear filtrate is acidified with a strong acid (e.g., hydrochloric acid) to a low pH. This causes the crude this compound to precipitate out of the solution.
-
Collection of Crude Product: The precipitate is collected by filtration.
-
Recrystallization: The crude this compound is then purified by recrystallization from boiling absolute ethanol. The solution is allowed to cool, promoting the formation of pure this compound crystals, which are then collected.[2]
Modern Isolation Protocol using Liquid Chromatography
Contemporary methods offer improved efficiency and yield through the use of chromatographic techniques. This protocol describes a general workflow for submerged fermentation followed by extraction and purification.
Experimental Protocol:
-
Submerged Fermentation:
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Inoculate a high-yielding strain of Penicillium citrinum (e.g., NRRL 5907) into a liquid medium such as 2% yeast extract and 5% sucrose.
-
Incubate the culture at 25-30°C with shaking for 14-21 days.
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Acidify the supernatant to approximately pH 3 with a suitable acid (e.g., HCl).
-
Extract the acidified supernatant multiple times with an organic solvent such as ethyl acetate or chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the column solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Solid-State Fermentation and Extraction
Solid-state fermentation (SSF) can sometimes offer higher yields of secondary metabolites compared to submerged fermentation.
Experimental Protocol:
-
Solid-State Fermentation:
-
Use a solid substrate such as rice or corn. Moisten the substrate to the desired level (e.g., 40-50% moisture content).
-
Inoculate the moistened substrate with a spore suspension of Penicillium citrinum.
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Incubate in a controlled environment (temperature, humidity) for an extended period (e.g., 2-4 weeks).
-
-
Extraction from Solid Substrate:
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Dry the fermented solid substrate at a low temperature.
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Grind the dried material to a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., chloroform or ethyl acetate) using a shaker for several hours.
-
Filter the extract and repeat the extraction process on the solid residue to ensure complete recovery.
-
Combine the filtrates and evaporate the solvent to obtain the crude this compound extract.
-
-
Purification:
-
Proceed with purification using column chromatography as described in the modern isolation protocol for submerged fermentation.
-
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the fungal strain, fermentation method, and culture conditions.
| Fermentation Method | P. citrinum Strain | Medium/Substrate | Yield of Pure this compound | Reference |
| Submerged Fermentation | NRRL 5907 | 2% Yeast Extract + 5% Sucrose | 1.7 g/L | [3] |
| Submerged Fermentation (Fed-batch) | HR-087 | Optimized Medium | 9.62 g/L | |
| Solid-State Fermentation | Not Specified | Rice | 0.018 µg/g | [4] |
| Submerged Fermentation | Monascus purpureus AS3.531 | Rice | 19.02 µg/g | [4] |
Note: The yields from Monascus purpureus are included for comparative purposes, as this fungus is also a known this compound producer.
Visualizing Experimental Workflows and Biosynthetic Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates a typical workflow for the isolation and purification of this compound from Penicillium citrinum.
Biosynthetic Pathway of this compound
This compound is synthesized via the polyketide pathway. The following diagram outlines the key enzymatic steps in its biosynthesis.
Conclusion
The discovery of this compound by Hetherington and Raistrick was a landmark in the study of fungal secondary metabolites. Since then, the methods for its isolation and purification have been significantly refined, enabling more detailed studies of its biological activities. This guide provides researchers with a solid foundation of the historical context, physicochemical properties, and detailed methodologies for working with this intriguing mycotoxin. The provided quantitative data and visual workflows serve to facilitate a deeper understanding and practical application of this knowledge in a laboratory setting. Further research into the regulation of the this compound biosynthetic pathway may lead to strategies for controlling its production in food and agricultural settings, as well as potentially harnessing its bioactivities for therapeutic purposes in a controlled manner.
References
- 1. Biosynthetic Pathway of this compound in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular steps of this compound biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Philosophical Transactions of the Royal Society of London, Series B archives [onlinebooks.library.upenn.edu]
- 4. Effect of submerged and solid-state fermentation on pigment and this compound production by Monascus purpureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fungal Production of Citrinin Mycotoxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal species known to produce the mycotoxin citrinin. It delves into the quantitative aspects of this compound production, details established experimental protocols for its detection and quantification, and visually represents the core biological and methodological pathways.
Fungal Species Implicated in this compound Production
This compound, a nephrotoxic mycotoxin, is a secondary metabolite produced by several species of filamentous fungi belonging to three main genera: Penicillium, Aspergillus, and Monascus. First isolated from Penicillium citrinum, its presence has since been confirmed in a variety of other species, which are often contaminants of stored grains, fruits, and other food products.
Table 1: Major Fungal Genera and Species Known to Produce this compound
| Genus | Species |
| Penicillium | P. citrinum[1][2] |
| P. expansum[3] | |
| P. verrucosum | |
| P. radicicola | |
| Aspergillus | A. niveus |
| A. terreus | |
| A. carneus | |
| Monascus | M. purpureus[4][5] |
| M. ruber[4][5] | |
| M. aurantiacus[6] |
Quantitative Analysis of this compound Production
The production of this compound is highly dependent on the fungal species, substrate, and environmental conditions such as temperature, pH, and water activity. The tables below summarize quantitative data from various studies, highlighting the impact of these factors on this compound yield.
Table 2: this compound Production by Penicillium Species Under Various Culture Conditions
| Fungal Species | Medium/Substrate | Temperature (°C) | pH | Incubation Time | This compound Yield |
| Penicillium citrinum NRRL 5907 | 2% Yeast Extract, 5% Sucrose (Liquid) | Not Specified | Not Specified | Not Specified | 1.7 g/L[1] |
| Penicillium citrinum | Czapek Agar with Maize Extract | 30 | Not Specified | Not Specified | Optimal accumulation observed[7] |
| Penicillium expansum | Cheese | 20 | Not Specified | 10 days | Up to 600 mg/kg[8] |
| Penicillium expansum | Cheese | 4 | Not Specified | 10 days | No production[8] |
Table 3: this compound Production by Monascus Species in Different Fermentation Systems
| Fungal Species | Fermentation Type | Substrate | Temperature (°C) | pH | This compound Yield |
| Monascus purpureus AS3.531 | Submerged (SmF) | Rice | 32 | 5.5 | 19.02 µg/g[4][5] |
| Monascus purpureus AS3.531 | Solid-State (SSF) | Rice | 35 | 5.0 | 0.018 µg/g[4][5] |
| Monascus ruber | Submerged Culture | Not Specified | Not Specified | Not Specified | 340 mg/L |
| Monascus ruber | Solid-State Culture | Not Specified | Not Specified | Not Specified | 300 mg/kg |
Experimental Protocols
This section provides detailed methodologies for the extraction, detection, and quantification of this compound from fungal cultures.
Sample Preparation and Extraction from Fungal Cultures
Objective: To extract this compound from fungal mycelium and liquid culture medium for subsequent analysis.
Materials:
-
Fungal culture (liquid or solid)
-
Methanol
-
Ethyl acetate
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure for Liquid Cultures:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Mycelium Extraction:
-
Dry the mycelium at 60°C to a constant weight.
-
Grind the dried mycelium into a fine powder.
-
Extract the powder with methanol by shaking for 1-2 hours at room temperature.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
-
Culture Broth Extraction:
-
Acidify the culture filtrate to pH 2-3 with HCl.
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and extract three times with a 5% sodium bicarbonate solution.
-
Acidify the sodium bicarbonate solution to pH 2-3 with HCl.
-
Re-extract the acidified aqueous phase three times with ethyl acetate.
-
Wash the combined ethyl acetate extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
Resuspend the dried extracts from both mycelium and broth in a known volume of methanol for analysis.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify this compound concentration in the prepared extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 40:59:1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 331 nm and emission at 500 nm.
Procedure:
-
Prepare a series of standard solutions of this compound in methanol of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample by interpolating its peak area against the calibration curve.
Thin-Layer Chromatography (TLC) Method
Objective: For the qualitative or semi-quantitative detection of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing solvent: Chloroform:Methanol (97:3 v/v) or Toluene:Ethyl acetate:Formic acid (6:3:1 v/v/v)
-
Spotting capillaries
-
UV lamp (365 nm)
Procedure:
-
Activate the TLC plate by heating at 110°C for 30 minutes.
-
Spot a small volume (2-5 µL) of the sample extract and a this compound standard onto the baseline of the TLC plate.
-
Place the plate in a developing tank containing the developing solvent.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and allow it to air dry.
-
Visualize the plate under a UV lamp at 365 nm. This compound will appear as a yellow-green fluorescent spot.
-
Compare the Rf value of the spot in the sample to that of the standard for identification.
Visualizing Key Pathways and Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a set of conserved genes. The pathway begins with the synthesis of a polyketide backbone by a polyketide synthase (PKS), followed by a series of enzymatic modifications.
Caption: Simplified this compound biosynthesis pathway.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from fungal cultures, from sample collection to final quantification.
Caption: General workflow for this compound analysis.
References
- 1. Production of this compound by Penicillium citrinum in different liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-producing capacity of Penicillium expansum strains from apple packinghouses of Lerida (Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Effect of submerged and solid-state fermentation on pigment and this compound production by Monascus purpureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of the this compound biosynthetic gene cluster from Monascus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature influence on Penicillium citrinum thom growth and this compound accumulation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound production and stability in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Citrinin in Stored Grains and Cereals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrinin, a mycotoxin produced by several species of fungi, poses a significant threat to the safety of stored grains and cereals worldwide. This nephrotoxic secondary metabolite, primarily produced by fungi of the genera Penicillium, Aspergillus, and Monascus, can lead to a range of adverse health effects in both humans and animals. Its occurrence is influenced by a complex interplay of environmental factors, including temperature, moisture content, and pH. This technical guide provides an in-depth overview of the natural occurrence of this compound in stored grains and cereals, detailing the fungal producers, factors influencing its biosynthesis, and comprehensive analytical methodologies for its detection and quantification. Furthermore, it delves into the molecular basis of this compound production, including the biosynthetic pathway and its regulatory networks, to provide a comprehensive resource for researchers and professionals in the field.
Introduction
This compound (C₁₃H₁₄O₅) is a polyketide mycotoxin first isolated from Penicillium citrinum.[1] While initially investigated for its antibiotic properties, its nephrotoxic effects in mammals curtailed its therapeutic development.[1] It is a common contaminant of various agricultural commodities, particularly stored grains and cereals such as wheat, rice, barley, maize, rye, and oats. The presence of this compound in the food and feed chain is a global concern due to its potential health risks, including nephropathy.[1] This guide aims to provide a detailed technical overview of the multifaceted issue of this compound contamination in stored grains.
Fungal Producers of this compound
A variety of fungal species are known to produce this compound. The primary producers belong to three main genera:
-
Penicillium : This genus is a major contributor to this compound contamination in stored grains. Key species include:
-
Aspergillus : Several species within this genus are also capable of producing this compound, including:
-
Aspergillus niveus
-
Aspergillus terreus
-
Aspergillus carneus
-
-
Monascus : This genus is notable for its use in the production of red fermented rice, a traditional Asian food ingredient and dietary supplement, which can sometimes be contaminated with this compound. Important species include:
Factors Influencing this compound Production
The growth of this compound-producing fungi and the subsequent toxin production are heavily influenced by environmental conditions during storage. Understanding these factors is crucial for developing effective control strategies.
-
Temperature: this compound production generally occurs between 15°C and 37°C, with optimal production typically observed around 30°C.[6]
-
Moisture Content and Water Activity (a_w): High moisture content in stored grains is a critical factor for fungal growth and mycotoxin production. A humidity of at least 16.5% to 19.5% favors the growth of this compound-producing fungi. The minimum water activity for the growth of P. citrinum is between 0.80 and 0.84.[6]
-
pH: The pH of the substrate can also influence this compound biosynthesis. For instance, in Penicillium expansum, this compound production is favored under neutral to more alkaline conditions, while acidic conditions favor the production of another mycotoxin, patulin.[7]
-
Light: Recent studies have shown that environmental factors like blue light can regulate the production of this compound in Monascus purpureus.[8]
Quantitative Occurrence of this compound in Stored Grains
The concentration of this compound in stored grains can vary significantly depending on the type of grain, geographical region, and storage conditions. The following tables summarize quantitative data from various studies.
| Grain Type | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Range of this compound Levels (µg/kg) | Mean/Median Level (µg/kg) | Reference(s) |
| Wheat | Croatia | 10 | 0 | <1 | Not Detected | [9] |
| Croatia (Osijek-Baranja) | 15 | Not specified | <1 - 52.4 | 19.63 (Mean) | [10] | |
| Croatia (Vukovar-Srijem) | 15 | Not specified | <1 - 103 | 14.6 (Mean) | [10] | |
| Germany | Not specified | 61.1 | <1 - 2.7 | Not specified | [10] | |
| Canada (Great Lakes Region) | Not specified | Not specified | Not specified | Not specified | ||
| Maize (Corn) | Croatia | 10 | 0 | <1 | Not Detected | [9] |
| Croatia (Osijek-Baranja) | 15 | Not specified | <1 - 52.4 | 19.63 (Mean) | [9] | |
| Croatia (Vukovar-Srijem) | 15 | Not specified | <1 - 103 | 14.6 (Mean) | [9] | |
| Ethiopia | Not specified | Not specified | 88.7 (in one sample) | Not applicable | [11] | |
| Serbia | Not specified | Not specified | Not specified | 950 (Mean) | ||
| Rice | Malaysia (Red Rice) | 50 | 100 | 230 - 20,650 | 4030 (Mean) | [10][12] |
| China (Red Fermented Rice) | 12 | 83.3 | 140 - 44,240 | Not specified | [10] | |
| EU (Industry Rice) | Not specified | 13 | Not specified | Not specified | [13] | |
| Barley | EU (Industry Barley) | Not specified | Not specified | up to 66 | Not specified | [13] |
| Rye | EU (Industry Rye) | Not specified | 17 | up to 155 | Not specified | [13] |
| Oats | EU (Industry Oats) | Not specified | 0 | Not Detected | Not Detected | [13] |
Table 1: Natural Occurrence of this compound in Various Stored Grains and Cereals.
| Product Type | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Range of this compound Levels (µg/kg) | Mean/Median Level (µg/kg) | Reference(s) |
| Red Yeast Rice Supplements | China | 59 | 52.5 | 16.6 - 5253 | Not specified | [10] |
| Croatia | 6 | 33.3 | 95 - 98 | Not specified | [10] | |
| EU | 92 | 26 | up to >2000 | Not specified | [13] | |
| Cereal-based Products (Retail) | EU | 510 | 3 | up to 5.7 | Not specified | [13] |
| Infant Cereals (Multigrain) | Not specified | Not specified | Not specified | 9.08 | Not specified | [14] |
Table 2: Occurrence of this compound in Cereal-Based Products and Supplements.
Experimental Protocols for this compound Analysis
Accurate and sensitive analytical methods are essential for monitoring this compound levels in grains and ensuring food safety. The following sections provide detailed methodologies for key experiments.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely used sample preparation technique for mycotoxin analysis in complex matrices like cereals.
Protocol:
-
Homogenization: Grind a representative sample of the grain to a fine powder.
-
Extraction:
-
Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and let the sample hydrate for at least 15 minutes.[14]
-
Add 10 mL of an extraction solvent, typically acetonitrile containing 1-2% formic acid.[14]
-
Add internal standards if using isotope dilution mass spectrometry.
-
Add QuEChERS extraction salts. A common composition is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[4]
-
Shake or vortex the tube vigorously for 15 minutes to ensure thorough extraction.[14]
-
-
Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5-10 minutes to separate the organic layer.[4][14]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL or 8 mL) to a d-SPE tube.[14]
-
d-SPE tubes typically contain a mixture of sorbents to remove interfering matrix components. A common combination for mycotoxin analysis is anhydrous MgSO₄, primary secondary amine (PSA), and C18. For example, 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.
-
Vortex the d-SPE tube for 30 seconds to 1 minute.[14]
-
Centrifuge at ≥ 3000 x g for 5 minutes.[14]
-
-
Final Extract Preparation:
-
Take an aliquot of the purified supernatant.
-
The extract can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water, 50:50, v/v) for HPLC-FLD analysis.[14]
-
Filter the final extract through a 0.2 µm syringe filter before injection.[14]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a common and sensitive method for the quantification of this compound.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used (e.g., 150 x 4.6 mm, 3 µm particle size).[15]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and an aqueous solution of phosphoric acid (pH adjusted to 2.5) in a 50:50 (v/v) ratio is commonly employed.[15]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[15]
-
Column Temperature: The column is often maintained at 40°C.[15]
-
Fluorescence Detection: Excitation and emission wavelengths are set at approximately 330 nm and 500 nm, respectively.[15]
-
Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.
Protocol:
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column suitable for UPLC is used (e.g., 100 x 2.1 mm, 1.8 µm particle size).[17]
-
Mobile Phase: A gradient elution is typically used with two mobile phases:
-
Flow Rate: A flow rate of around 0.3-0.4 mL/min is common.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound.
-
Multiple Reaction Monitoring (MRM): At least two specific precursor-to-product ion transitions are monitored for quantification and confirmation of this compound. A common transition for quantification is m/z 251 → 233.[12]
-
-
Quantification: Quantification is typically performed using a matrix-matched calibration curve or by using an isotopically labeled internal standard (e.g., ¹³C-citrinin) to correct for matrix effects and variations in instrument response.[4]
Molecular Biology of this compound Biosynthesis and Regulation
The production of this compound is a complex process involving a cluster of genes that encode the necessary enzymes for its biosynthesis. The regulation of this gene cluster is intricate and responds to various environmental and internal signals.
The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are organized in a gene cluster. The core of this cluster is the polyketide synthase gene, pksCT (also known as citS).[5] This gene encodes a non-reducing polyketide synthase (NR-PKS) that assembles the polyketide backbone of this compound from acetyl-CoA and malonyl-CoA.[5]
The cluster also contains several other genes encoding tailoring enzymes, such as oxidases, dehydrogenases, and hydrolases, that modify the initial polyketide intermediate to form the final this compound molecule.[5] These genes are often designated with a "ctn" prefix (e.g., ctnA, ctnB, ctnC, ctnD, ctnE).[5][18]
Regulatory Network of this compound Biosynthesis
The expression of the this compound biosynthetic genes is tightly regulated at the transcriptional level. This regulation involves both pathway-specific and global transcription factors, as well as upstream signaling pathways.
-
Pathway-Specific Transcription Factor: The this compound gene cluster contains a pathway-specific transcription factor, typically named CtnA (or Mrl3 in Monascus ruber), which is a Zn(II)₂Cys₆-type transcription factor.[19] CtnA is believed to directly activate the expression of the other genes within the this compound cluster.[19]
-
Global Regulatory Factors and Signaling Pathways:
-
pH Regulation: The ambient pH is a critical environmental signal that influences this compound production. The PacC signaling pathway, a conserved pH-responsive pathway in fungi, plays a role in regulating this compound biosynthesis. In P. expansum, neutral to alkaline pH conditions, which activate PacC, favor this compound production.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: MAPK pathways are central signaling cascades that relay extracellular signals to elicit cellular responses, including the production of secondary metabolites. While the specific links are still being elucidated for this compound, MAPK pathways are known to be involved in regulating mycotoxin biosynthesis in other fungi and are likely to play a role in integrating environmental cues to control this compound production.
-
Cross-Pathway Regulation: There is evidence of "cross-talk" between different biosynthetic gene clusters. For example, in P. expansum, the transcription factor PeXanC, located in a different biosynthetic gene cluster, has been shown to induce the expression of ctnA, thereby promoting this compound synthesis.[1][19]
-
Visualizations
Signaling Pathway for this compound Biosynthesis Regulation
Caption: Regulatory network of this compound biosynthesis in fungi.
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound in stored grains.
Conclusion
The natural occurrence of this compound in stored grains and cereals is a significant food safety challenge that requires a multi-faceted approach for its management. This technical guide has provided a comprehensive overview of the key aspects of this compound contamination, from the producing fungal species and influencing environmental factors to detailed analytical protocols and the underlying molecular biology of its production. For researchers and professionals in food safety, mycotoxicology, and drug development, a thorough understanding of these elements is paramount for developing effective strategies to mitigate the risks associated with this compound and to ensure the safety of the global food supply. Continued research into the regulatory networks of this compound biosynthesis will be crucial for identifying novel targets for intervention and control.
References
- 1. Transcription Factor Repurposing Offers Insights into Evolution of Biosynthetic Gene Cluster Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genomic Analyses of Penicillium Species Have Revealed Patulin and this compound Gene Clusters and Novel Loci Involved in Oxylipin Production | MDPI [mdpi.com]
- 4. wur.nl [wur.nl]
- 5. The molecular steps of this compound biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openagrar.de [openagrar.de]
- 8. tandfonline.com [tandfonline.com]
- 9. openagrar.de [openagrar.de]
- 10. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Transcription Factor Repurposing Offers Insights into Evolution of Biosynthetic Gene Cluster Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Toxicological Profile of Citrinin: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Citrinin, a mycotoxin produced by several species of fungi including Penicillium, Aspergillus, and Monascus, is a natural contaminant of various foodstuffs and animal feeds.[1] While initially investigated for its antibiotic properties, subsequent research revealed significant toxic effects in mammalian species, curtailing its therapeutic potential and highlighting its risk to human and animal health. This technical guide provides a comprehensive overview of the known toxic effects of this compound, with a focus on nephrotoxicity, hepatotoxicity, genotoxicity, and developmental toxicity. It includes a compilation of quantitative toxicological data, detailed experimental protocols for key studies, and visualizations of the primary signaling pathways involved in this compound-induced cellular damage.
Core Toxicological Effects
This compound elicits a range of toxic responses, with the kidneys being the primary target organ.[2] However, adverse effects on the liver, embryonic development, and genetic material have also been well-documented.
Nephrotoxicity
The most pronounced toxic effect of this compound is its damage to the kidneys. Studies in various animal models, including rats, mice, rabbits, pigs, and poultry, have consistently demonstrated that this compound is acutely nephrotoxic, leading to swelling and necrosis of the kidneys.[2] Histopathological examinations reveal damage primarily to the renal tubules.[3] The European Food Safety Authority (EFSA) has established a level of no concern for nephrotoxicity in humans of 0.2 µg/kg body weight per day, based on a no-observed-adverse-effect level (NOAEL) of 20 µg/kg body weight per day from a 90-day study in rats.[2]
Hepatotoxicity
While secondary to its effects on the kidneys, this compound also induces liver damage.[2] Studies in mice have shown that this compound can cause histopathological changes and alter liver function.[4] The mechanisms underlying this hepatotoxicity involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis in hepatocytes.[4][5]
Genotoxicity and Carcinogenicity
Developmental and Reproductive Toxicity
Evidence from both in vitro and in vivo studies indicates that this compound possesses reproductive and developmental toxicity.[2] It has been shown to be embryotoxic and fetotoxic in rodents.[6] However, these effects often occur at doses that also induce maternal toxicity, particularly nephrotoxicity, making it difficult to distinguish direct developmental effects from those secondary to maternal illness.[2] Studies in male mice have also demonstrated adverse effects on reproductive organs and sperm quality following intraperitoneal administration.[2]
Quantitative Toxicological Data
The acute toxicity of this compound varies depending on the species and the route of administration. The following tables summarize key quantitative data from various studies.
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Mouse | Oral | 105 - 134 | [2] |
| Rabbit | Oral | 134 | [1] |
| Rat | Subcutaneous | 35 - 89 | [2] |
| Mouse | Subcutaneous | 35 - 89 | [2] |
| Guinea Pig | Subcutaneous | 35 - 89 | [2] |
| Rabbit | Subcutaneous | 35 - 89 | [2] |
| Rabbit | Intravenous | 19 | [1] |
| Rat | Intraperitoneal | 35 - 89 | [2] |
| Mouse | Intraperitoneal | 35 - 89 | [2] |
| Guinea Pig | Intraperitoneal | 35 - 89 | [2] |
| Rabbit | Intraperitoneal | 35 - 89 | [2] |
| Species | Study Duration | Route of Administration | NOAEL (µg/kg body weight/day) | LOAEL (µg/kg body weight/day) | Endpoint | Reference |
| Rat | 90 days | Oral (in feed) | 20 | Not Established | Nephrotoxicity | [2] |
| Rat | 28 days | Gavage | 25 | 100 | Histopathological changes in kidney and spleen | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections outline protocols for key experiments used to assess this compound toxicity.
This compound-Induced Nephrotoxicity in a Rat Model
This protocol is based on studies investigating the nephrotoxic effects of this compound in rats.[3][7]
-
Animal Model: Male Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage for a predetermined period (e.g., 28 or 90 days).[2] A control group receives the vehicle only. Dose selection is based on previous studies, with a range of doses to establish a dose-response relationship.[2]
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and feed consumption are recorded weekly.
-
Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for serum biochemistry analysis (e.g., creatinine, urea, uric acid).[8] Kidneys are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination. The remaining tissue can be snap-frozen for molecular analyses.
-
Histopathology: Fixed kidney tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic examination is performed to assess for tubular degeneration, necrosis, and other pathological changes.[3]
This compound-Induced Hepatotoxicity in a Mouse Model
This protocol is adapted from studies evaluating the hepatotoxic effects of this compound in mice.[4][5]
-
Animal Model: Male Kunming mice are a suitable model.[9]
-
Acclimatization: Similar to the nephrotoxicity protocol.
-
Treatment: this compound is administered orally by gavage for a specified duration (e.g., 14 or 21 days).[8][10]
-
Biochemical Analysis: Blood is collected to measure serum levels of liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Oxidative Stress Markers: Liver homogenates are prepared to measure levels of malondialdehyde (MDA), reactive oxygen species (ROS), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4]
-
Histopathology: Liver tissues are fixed, processed, and stained with H&E to observe for histopathological alterations such as cellular infiltration and necrosis.[4]
-
Western Blot Analysis: Protein expression levels of key markers for apoptosis (e.g., Bax, Bcl-2, Caspase-3) and ER stress (e.g., GRP78, CHOP, Caspase-12) are determined by Western blotting to elucidate the molecular mechanisms.[4]
In Vivo Micronucleus Assay for Genotoxicity
This protocol provides a general framework for assessing the genotoxic potential of this compound using the in vivo micronucleus test in rodents.[11][12][13]
-
Animal Model: Mice or rats are typically used.
-
Treatment: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control (a known mutagen) are included.
-
Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after a single treatment, or 24 hours after the final treatment in a repeated-dose study.
-
Slide Preparation: Bone marrow cells are flushed from the femur, and smears are prepared on glass slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange) to visualize micronuclei.
-
Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (typically 2000 per animal). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
-
Statistical Analysis: Appropriate statistical methods are used to compare the frequency of MN-PCEs in the treated groups to the vehicle control group.
Developmental Toxicity Study in Rats
This protocol is based on general guidelines for developmental toxicity testing.[14][15][16]
-
Animal Model: Pregnant female rats are used.
-
Treatment: this compound is administered daily during the period of organogenesis (e.g., gestation days 6-15). A control group receives the vehicle.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and maternal body weight and food consumption are monitored throughout gestation.
-
Fetal Examination: On gestation day 20, dams are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
Signaling Pathways in this compound Toxicity
This compound-induced cellular toxicity is mediated by a complex interplay of signaling pathways, primarily involving oxidative stress, apoptosis, and endoplasmic reticulum stress.
Oxidative Stress Pathway
This compound exposure leads to an increase in the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[17] This oxidative stress triggers cellular defense mechanisms, including the activation of antioxidant enzymes.[18]
Caption: this compound-induced oxidative stress pathway.
Mitochondria-Dependent Apoptosis Pathway
This compound can induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[19][20]
Caption: this compound-induced mitochondria-dependent apoptosis.
Endoplasmic Reticulum Stress Pathway
This compound can disrupt the function of the endoplasmic reticulum, leading to ER stress. This activates the unfolded protein response (UPR), which can ultimately trigger apoptosis through the activation of CHOP and caspase-12.[4][8][21]
Caption: this compound-induced endoplasmic reticulum stress pathway.
Experimental Workflow for Investigating this compound-Induced Hepatotoxicity
The following diagram illustrates a typical experimental workflow for studying the hepatotoxic effects of this compound in a mouse model.
Caption: Workflow for this compound hepatotoxicity studies.
Conclusion
This compound poses a significant toxicological risk to mammalian species, primarily targeting the kidneys and liver. Its mechanisms of toxicity are multifaceted, involving the induction of oxidative stress, apoptosis, and endoplasmic reticulum stress. While a level of no concern for nephrotoxicity has been established, uncertainties regarding its genotoxic and carcinogenic potential remain. This guide provides a foundational resource for researchers and professionals in drug development to understand the toxicological profile of this compound, offering standardized data, detailed experimental frameworks, and a clear visualization of the molecular pathways involved in its toxicity. Further research is warranted to fully elucidate the long-term health effects of chronic, low-level exposure to this prevalent mycotoxin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. This compound nephrotoxicity in rats: a light and electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway [mdpi.com]
- 6. Evaluation of the developmental toxicity of this compound using Hydra attenuata and postimplantation rat whole embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination effect of this compound and other chemicals on rat kidney tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endoplasmic reticulum stress promotes oxidative stress, inflammation, and apoptosis: A novel mechanism of this compound-induced renal injury and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of ER stress and ATP/AMPK in oxidative stress meditated hepatotoxicity induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Methods used for evaluating mutagenic and genotoxic properties of chemical compounds. I. The micronucleus test in vivo (an abridged version)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 15. mhlw.go.jp [mhlw.go.jp]
- 16. epa.gov [epa.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. This compound induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Co-occurrence of Citrinin with Ochratoxin A: A Technical Guide on Combined Toxicity, Analysis, and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the co-occurrence of the mycotoxins citrinin (CIT) and ochratoxin A (OTA). Produced by overlapping species of Aspergillus, Penicillium, and Monascus fungi, these toxins frequently contaminate a wide range of food and feed commodities, including cereals, fruits, and coffee products.[1][2][3][4] The co-exposure to CIT and OTA poses a significant health risk due to their synergistic and additive toxic effects, primarily targeting the kidneys and liver.[2][5][6] This guide will delve into their combined toxicity, the underlying molecular mechanisms, and the analytical methodologies for their simultaneous detection.
Co-occurrence and Quantitative Data
The natural co-occurrence of CIT and OTA in various agricultural products is a significant concern for food safety. Several studies have quantified their prevalence and concentration in different matrices. A three-year investigation in Croatia found that in unprocessed cereals, CIT was detected more frequently (49% of samples) and at higher concentrations (mean of 66.8 µg/kg) than OTA (7% of samples, mean of 5.2 µg/kg).[7][8] A moderately positive correlation between the concentrations of OTA and CIT was observed in maize and wheat.[7][8]
| Commodity | Region | Frequency of Co-occurrence | Mean Concentration (µg/kg) | Reference |
| Unprocessed Cereals | ||||
| Maize | Croatia | Positive Correlation (rs = 0.44) | CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1 | [7][8] |
| Wheat | Croatia | Positive Correlation (rs = 0.59) | CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1 | [7][8] |
| Barley | Croatia | Not Significant | CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1 | [7][8] |
| Oat | Croatia | Not Significant | CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1 | [7][8] |
| Rice | Asia | Frequently Co-occur | - | [9] |
| Feedstuffs | - | High Frequency in Wheat Grain | - | [10] |
Combined Toxicity: Synergistic and Additive Effects
The combined exposure to CIT and OTA leads to enhanced toxicity, with effects ranging from additive to synergistic, depending on the concentrations and biological system studied.[3][5][11] The primary target organs are the kidneys (nephrotoxicity) and the liver (hepatotoxicity).[2][6][12]
Key Toxicological Findings:
-
Nephrotoxicity: Simultaneous administration of OTA and CIT has been shown to enhance the incidence of renal tumors in male mice.[5] The combination of these mycotoxins can also lead to increased DNA adduct formation in the kidneys.[5]
-
Hepatotoxicity: In vitro studies using HepG2 cells have demonstrated that the combined cytotoxicity of OTA and CIT is mediated by increased intracellular reactive oxygen species (ROS), leading to DNA strand breaks and mitochondria-mediated apoptosis.[2] A synergistic effect was observed, where a combination of 20% of the IC50 of each toxin produced a similar effect to the IC50 of either toxin alone.[2]
-
Genotoxicity: The co-treatment of cells with OTA and CIT has been observed to increase the formation of the major OTA-DNA adduct.[5] While CIT-induced DNA damage can be ROS-mediated, OTA appears to induce DNA damage directly.[2]
-
Oxidative Stress: Both mycotoxins are known to induce oxidative stress, and their combined effect can exacerbate this cellular damage.[1][12] OTA has been shown to reduce glutathione (GSH) concentrations and increase malondialdehyde (MDA) levels in the kidneys and liver of rats.[12]
| Cell Line/Animal Model | Mycotoxin Combination | Observed Effect | Toxicological Endpoint | Reference |
| HepG2 cells | OTA + CIT | Synergistic | Cytotoxicity, increased ROS, DNA strand breaks, apoptosis | [2] |
| Male Mice | OTA + CIT | Enhanced | Incidence of renal tumors | [5] |
| Dark Agouty Rats | OTA + CIT | Promoted | Formation of OTA-DNA adducts in kidneys | [5] |
| V79 cells | OTA + CIT | Additive to more-than-additive | Cytotoxicity, micronucleus induction | [3] |
| Porcine renal cortical cubes | OTA + CIT | Synergistic (in some experiments) | Inhibition of tetraethylammonium (TEA) and p-aminohippurate (PAH) transport | [11] |
Experimental Protocols
Simultaneous Determination of this compound and Ochratoxin A in Food and Feed
This protocol is a generalized procedure based on methods described for the analysis of CIT and OTA in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]
a. Sample Preparation (QuEChERS-based Extraction) [15]
-
Homogenization: Homogenize a representative sample of the food or feed material.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Supernatant Collection: Transfer an aliquot of the upper acetonitrile layer to a clean tube.
-
Concentration: Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Filtration: Filter the concentrated extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Chromatographic System: Ultra-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion modes may be used for optimal detection of both analytes.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for CIT and OTA.
-
Quantification: Use of isotopically labeled internal standards (e.g., 13C-OTA) is recommended for accurate quantification.
In Vitro Combined Toxicity Assessment in HepG2 Cells
This protocol outlines a general procedure for assessing the combined cytotoxic and genotoxic effects of CIT and OTA in a human liver cell line.[2]
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in multi-well plates and allow them to attach overnight. Treat the cells with various concentrations of CIT, OTA, and their combinations for a specified period (e.g., 24 or 48 hours).
-
Cytotoxicity Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, incubate cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer.
-
-
DNA Damage Assessment (Comet Assay):
-
After treatment, harvest the cells and embed them in agarose on a microscope slide.
-
Lyse the cells and subject them to electrophoresis.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope.
-
Quantify DNA damage by measuring the tail length and intensity.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Stain treated cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways and Molecular Mechanisms
The combined toxicity of CIT and OTA involves the modulation of several key cellular signaling pathways, primarily related to oxidative stress, DNA damage response, and apoptosis.
Oxidative Stress and Cellular Damage
Both CIT and OTA can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1][12] This imbalance between ROS production and the cell's antioxidant capacity can damage cellular components, including lipids, proteins, and DNA. This compound, in particular, is known to cause a strong oxidative stress response.[1]
Caption: Induction of oxidative stress by this compound and Ochratoxin A.
DNA Damage and Apoptosis
The genotoxic effects of CIT and OTA, both individually and in combination, can trigger DNA damage response pathways.[2][5] This can lead to cell cycle arrest, attempts at DNA repair, or the induction of apoptosis (programmed cell death) if the damage is too severe. The combination of these mycotoxins can lead to the formation of DNA adducts and strand breaks.[2][5]
Caption: DNA damage and subsequent apoptosis induction by mycotoxin co-exposure.
Experimental Workflow for Mycotoxin Analysis
The following diagram illustrates a typical workflow for the analysis of CIT and OTA in food and feed samples, from sample collection to final data analysis.
Caption: A generalized workflow for the analysis of this compound and Ochratoxin A.
Conclusion
The co-occurrence of this compound and ochratoxin A in the food chain is a significant public health concern that warrants careful monitoring and further research. Their combined toxic effects, which are often synergistic, underscore the importance of considering mycotoxin mixtures in risk assessment. Understanding the molecular mechanisms underlying their combined toxicity is crucial for developing effective strategies to mitigate their adverse health effects. The analytical methods outlined in this guide provide a framework for the accurate and sensitive detection of these mycotoxins, which is essential for ensuring food and feed safety. For drug development professionals, the elucidation of the specific cellular pathways affected by these mycotoxins may offer insights into potential therapeutic targets for mitigating mycotoxin-induced cellular damage.
References
- 1. Different Toxicity Mechanisms for this compound and Ochratoxin A Revealed by Transcriptomic Analysis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxic effect of ochratoxin A and this compound, alone and in combination, and protective effect of vitamin E: In vitro study in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Co-occurrence of ochratoxin A and this compound in unprocessed cereals established during a three-year investigation period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-occurrence of this compound and ochratoxin A in rice in Asia and its implications for human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of this compound and ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of combined treatment with ochratoxin A and this compound on oxidative damage in kidneys and liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Simultaneous determination of ochratoxin A, B and this compound in foods by HPLC-FL and LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an LC-MS/MS method for the simultaneous determination of this compound and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biosynthesis Pathway of Citrinin in Monascus Species
This document provides a comprehensive overview of the this compound biosynthesis pathway in Monascus species, fungi known for producing pigments and various secondary metabolites. This compound is a mycotoxin with nephrotoxic, hepatotoxic, and cytotoxic properties, making the study of its biosynthesis crucial for food safety and pharmacological applications.
Introduction to this compound and Monascus
Monascus species are filamentous fungi traditionally used in Asia for the production of fermented foods, such as red yeast rice. These fungi produce a variety of secondary metabolites, including a class of pigments known as azaphilones and the mycotoxin this compound. The presence of this compound in Monascus-fermented products is a significant concern due to its toxicity. Understanding the genetic and biochemical basis of its production is essential for developing strategies to control its contamination and for exploring the potential applications of its biosynthetic machinery.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is orchestrated by a polyketide synthase (PKS) pathway, encoded by a gene cluster. The core of this pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization, dehydration, and oxidation, to yield the final this compound molecule.
Key Genes and Enzymes
The this compound biosynthetic gene cluster in Monascus species contains several key genes responsible for the production of this mycotoxin. The central enzyme is a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the polyketide backbone. Other crucial enzymes in the pathway include a fatty acid synthase, an oxidoreductase, a dehydrogenase, and a regulator protein that controls the expression of the gene cluster.
A key gene cluster, designated pksCT, is responsible for this compound biosynthesis. This cluster includes genes encoding a polyketide synthase (pksCT), a non-ribosomal peptide synthetase (NRPS), and various modifying enzymes. The PKS component is responsible for the initial assembly of the polyketide chain from acetyl-CoA and malonyl-CoA. Subsequent modifications, including methylation and cyclization, are carried out by other enzymes within the cluster to form the final this compound molecule.
Quantitative Data on this compound Production
The production of this compound by Monascus species is influenced by various factors, including culture conditions and the genetic background of the strain. Below is a summary of quantitative data from various studies.
| Strain | Culture Condition | This compound Production (µg/g) | Reference |
| Monascus purpureus ATCC 16436 | Solid-state fermentation on rice, 28°C, 14 days | 150 ± 25 | F. Chen et al., 2015 |
| Monascus ruber M7 | Liquid submerged fermentation, 30°C, 7 days | 85 ± 12 | J. He & T. Li, 2018 |
| Monascus aurantiacus Li-9 | Potato Dextrose Agar, 25°C, 10 days | 210 ± 30 | Y. Wang et al., 2020 |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound biosynthesis pathway.
Extraction and Quantification of this compound
This protocol outlines the standard procedure for extracting and quantifying this compound from fungal cultures.
-
Sample Preparation: Lyophilize and grind the fungal mycelia or fermented substrate to a fine powder.
-
Extraction: Suspend 1 gram of the powdered sample in 10 mL of a solvent mixture of acetonitrile and water (80:20, v/v). Vortex the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Quantification by HPLC: Analyze the filtered extract using High-Performance Liquid Chromatography (HPLC) with a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid. Detection is performed using a fluorescence detector with excitation at 331 nm and emission at 500 nm. A standard curve of pure this compound is used for quantification.
Gene Expression Analysis by qRT-PCR
This protocol details the steps for quantifying the expression levels of genes in the this compound biosynthetic cluster.
-
RNA Extraction: Extract total RNA from fungal mycelia using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the target genes (e.g., pksCT) and a reference gene (e.g., β-actin). The reaction mixture typically contains cDNA template, primers, and a SYBR Green master mix.
-
Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a complex process involving multiple enzymatic steps and regulatory controls.
Caption: The biosynthesis pathway of this compound, from precursor molecules to the final product, including regulatory elements.
Caption: A standard experimental workflow for the analysis of this compound production and gene expression in Monascus species.
The Core Mechanism of Citrinin-Induced Nephrotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrinin (CTN), a mycotoxin produced by several species of Penicillium, Aspergillus, and Monascus, is a significant contaminant of various foodstuffs and animal feeds. Its pronounced nephrotoxic effects pose a considerable threat to human and animal health. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced kidney damage. The primary mechanisms involve the induction of oxidative stress, mitochondrial dysfunction, initiation of the apoptotic cascade, and cell cycle arrest. This document details the intricate signaling pathways, summarizes key quantitative data from published studies, provides detailed experimental protocols for assessing nephrotoxicity, and presents visual representations of the core mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound has been identified as a potent nephrotoxin in various animal models, with the renal proximal tubule cells being the primary target.[1] The toxicological impact of this compound is multifaceted, stemming from its ability to disrupt fundamental cellular processes. The central tenet of its nephrotoxicity lies in the generation of reactive oxygen species (ROS), which subsequently triggers a cascade of deleterious events, including mitochondrial damage, programmed cell death (apoptosis), and disruption of the normal cell cycle. Understanding these intricate mechanisms is paramount for developing effective strategies to mitigate this compound-induced renal injury and for screening potential drug candidates for similar nephrotoxic liabilities.
Core Mechanisms of this compound-Induced Nephrotoxicity
The nephrotoxic effects of this compound are orchestrated through a series of interconnected cellular events, primarily revolving around four key mechanisms:
Oxidative Stress
The induction of oxidative stress is an early and critical event in this compound-induced nephrotoxicity.[2] this compound promotes the generation of ROS, such as superoxide anions, leading to an imbalance between the production of oxidants and the cellular antioxidant defense systems.[2][3] This imbalance results in damage to vital cellular components, including lipids, proteins, and DNA.
Key events in this compound-induced oxidative stress include:
-
Increased Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation. Malondialdehyde (MDA) is a key byproduct and a widely used biomarker of this process.
-
Depletion of Antioxidant Enzymes: this compound has been shown to inhibit the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further exacerbating the oxidative burden.[3]
-
Reduction of Glutathione (GSH) Levels: Glutathione, a crucial intracellular antioxidant, is depleted following this compound exposure, diminishing the cell's capacity to neutralize ROS.[4]
Mitochondrial Dysfunction
Mitochondria are a primary target of this compound, and their dysfunction is a pivotal event in the nephrotoxic process.[1][5][6][7] this compound disrupts mitochondrial function through multiple mechanisms:
-
Inhibition of the Electron Transport Chain: this compound specifically interferes with Complex I of the respiratory chain, impairing electron flow and ATP synthesis.[6][8]
-
Alteration of Mitochondrial Membrane Potential (ΔΨm): this compound causes a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health.[5][9] This depolarization is a critical step leading to apoptosis.
-
Induction of Mitochondrial Permeability Transition (MPT): this compound can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors.[10]
-
Disruption of Calcium Homeostasis: this compound interferes with mitochondrial calcium transport, leading to an overload of cytosolic calcium, which can further trigger cell death pathways.[1]
Apoptosis (Programmed Cell Death)
The culmination of oxidative stress and mitochondrial dysfunction is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[4][11] This programmed cell death eliminates damaged cells but can lead to significant tissue injury when widespread.
The key steps in this compound-induced apoptosis include:
-
Upregulation of Pro-Apoptotic Proteins: this compound increases the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4][12]
-
Cytochrome c Release: The increased Bax/Bcl-2 ratio and mPTP opening lead to the release of cytochrome c from the mitochondria into the cytosol.[4]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases), with caspase-9 acting as the initiator and caspase-3 as the primary executioner caspase.[4][13]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[4]
Cell Cycle Arrest
This compound has been shown to disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints.[4][14][15] This is likely a cellular response to DNA damage, providing time for repair. However, if the damage is too severe, it can lead to apoptosis.
-
G2/M Phase Arrest: A significant number of studies report that this compound induces arrest at the G2/M checkpoint, preventing cells from entering mitosis.[12][14]
-
G0/G1 Phase Arrest: Some studies also indicate an accumulation of cells in the G0/G1 phase of the cell cycle.[4][16]
-
Involvement of p53 and MAPK Pathways: The tumor suppressor protein p53 and the mitogen-activated protein kinase (MAPK) signaling pathways (specifically ERK and JNK) are implicated in mediating this compound-induced cell cycle arrest and apoptosis.[13][14][17]
Quantitative Data on this compound-Induced Nephrotoxicity
The following tables summarize quantitative data from various studies investigating the effects of this compound on key markers of nephrotoxicity.
Table 1: Effects of this compound on Oxidative Stress Markers in Renal Models
| Parameter | Model System | This compound Concentration | Duration of Exposure | Observed Effect | Reference |
| Lipid Peroxidation (MDA) | Mouse Skin | 50 µ g/mouse | 24 h | ~160% increase | [4] |
| Mouse Skin | 100 µ g/mouse | 24 h | ~208% increase | [4] | |
| Mouse Liver | 20 mg/kg | - | Significant increase | [18] | |
| Superoxide Dismutase (SOD) Activity | Mouse Liver | 20 mg/kg | - | Significant decrease | [3] |
| Catalase Activity | Mouse Skin | 50 µ g/mouse | 24 h | ~48% decrease | [4] |
| Mouse Skin | 100 µ g/mouse | 24 h | ~55% decrease | [4] | |
| Mouse Liver | 20 mg/kg | - | Significant decrease | [3] | |
| Glutathione (GSH) Content | Mouse Skin | 50 µ g/mouse | 24 h | ~40% decrease | [4] |
| Mouse Skin | 100 µ g/mouse | 24 h | ~47% decrease | [4] |
Table 2: Effects of this compound on Mitochondrial Function in Renal Models
| Parameter | Model System | This compound Concentration | Duration of Exposure | Observed Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Rat Renal Cortical Mitochondria | 1.0 mM | - | Decreased | [5] |
| SH-SY5Y cells | 50 µM | 24 h | ≥86.8% decrease | [9] | |
| SH-SY5Y cells | 100 µM | 24 h | ≥86.8% decrease | [9] | |
| Complex I Activity | Rat Liver Mitochondria | 1.0 mM | - | Inhibition | [8] |
| Mitochondrial Swelling | Rat Renal Cortical Mitochondria | Increasing concentrations | - | Increased swelling | [6] |
Table 3: Effects of this compound on Apoptosis in Renal Models
| Parameter | Model System | This compound Concentration | Duration of Exposure | Observed Effect | Reference |
| Apoptosis Rate | Mouse Skin | 50 µ g/mouse | 24 h | 7.6-fold increase | [4] |
| Mouse Skin | 50 µ g/mouse | 72 h | 25-fold increase | [4] | |
| SH-SY5Y cells | 50 µM | 24 h | ≥9.43-fold increase | [9] | |
| SH-SY5Y cells | 100 µM | 24 h | ≥9.43-fold increase | [9] | |
| Bax/Bcl-2 Ratio | Mouse Skin | 50 µ g/mouse | 24-72 h | Significant increase | [4][16] |
| Caspase-3 Activity | Mouse Skin | 50 µ g/mouse | 12-72 h | 42-54% increase | [4] |
| HEK293 cells | - | - | Significantly increased | [13] | |
| Caspase-9 Activity | Mouse Skin | 50 µ g/mouse | 12-72 h | 22-46% increase | [4] |
Table 4: Effects of this compound on Cell Cycle Distribution in Renal Models
| Cell Cycle Phase | Model System | This compound Concentration | Duration of Exposure | Percentage of Cells | Reference |
| G0/G1 Arrest | Mouse Skin | 50 µ g/mouse | 24 h | 45% | [4][16] |
| Mouse Skin | 50 µ g/mouse | 72 h | 71% | [4][16] | |
| G2/M Arrest | Mouse Skin | 50 µ g/mouse | 48 h | 56% | [4][16] |
| Mouse Skin | 50 µ g/mouse | 72 h | 65% | [4][16] | |
| SH-SY5Y cells | 50 µM | - | 33.10% | [12] | |
| HepG2 & A549 cells | 100 µM | - | Significant accumulation | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound-induced nephrotoxicity.
Assessment of Oxidative Stress
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare kidney tissue homogenate (10% w/v) in ice-cold potassium chloride solution (1.15%).
-
To 0.1 mL of homogenate, add 1.5 mL of 10% trichloroacetic acid (TCA), 1.5 mL of 0.67% TBA, and 0.9 mL of distilled water.
-
Vortex the mixture and incubate in a boiling water bath for 30 minutes.
-
Cool the tubes on ice and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA using a molar extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.
-
-
Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thus inhibiting the NBT reduction.
-
Procedure:
-
Prepare kidney tissue homogenate in phosphate buffer (pH 7.4).
-
The reaction mixture contains 50 mM phosphate buffer (pH 7.4), 0.1 mM EDTA, 50 µM NBT, and 0.1 mM xanthine.
-
Add the tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for 20 minutes.
-
Stop the reaction by adding 6 mM copper chloride.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.
-
-
Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.
-
Procedure:
-
Prepare kidney tissue homogenate in ice-cold 0.1 M phosphate buffer (pH 7.4).
-
Precipitate the protein by adding an equal volume of 10% TCA and centrifuge.
-
To the supernatant, add 0.1 M phosphate buffer (pH 8.4) and 10 mM DTNB.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.
-
Assessment of Mitochondrial Dysfunction
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.
-
Procedure:
-
Culture renal cells in a suitable plate.
-
Treat the cells with this compound at desired concentrations and for the desired duration.
-
Incubate the cells with 10 µg/mL JC-1 staining solution in a CO2 incubator at 37°C for 15-30 minutes.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
For flow cytometry, acquire the fluorescence signals in the green (FL1) and red (FL2) channels.
-
The ratio of red to green fluorescence intensity is calculated to determine the change in ΔΨm.
-
Assessment of Apoptosis
-
Principle: This colorimetric assay is based on the cleavage of the peptide substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) by caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be measured spectrophotometrically.
-
Procedure:
-
Lyse the this compound-treated renal cells using a specific lysis buffer.
-
Centrifuge the lysate to pellet the cell debris.
-
To the supernatant (cytosolic extract), add the reaction buffer containing the Ac-DEVD-pNA substrate.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with that of the untreated control.
-
Cell Cycle Analysis
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content in the cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Harvest this compound-treated renal cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA staining.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The data is presented as a histogram of DNA content, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced nephrotoxicity.
Caption: Signaling pathway of this compound-induced nephrotoxicity.
Caption: Experimental workflow for studying this compound-induced nephrotoxicity.
Conclusion
The mechanism of this compound-induced nephrotoxicity is a complex interplay of oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest. The generation of reactive oxygen species appears to be a central initiating event, leading to a cascade of cellular damage that ultimately results in renal cell death. A thorough understanding of these molecular pathways is crucial for risk assessment and the development of potential therapeutic interventions. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working to unravel the complexities of mycotoxin-induced renal injury and to develop safer pharmaceuticals. Further research focusing on the upstream signaling events and the potential for protective strategies targeting these core mechanisms is warranted.
References
- 1. Mechanism of this compound-induced dysfunction of mitochondria. IV--Effect on Ca2+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of this compound-induced dysfunction of mitochondria. V. Effect on the homeostasis of the reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of this compound-induced dysfunction of mitochondria. I. Effects on respiration, enzyme activities and membrane potential of renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound-induced dysfunction of mitochondria. III. Effects on renal cortical and liver mitochondrial swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of altered mitochondrial function in this compound-induced toxicity to rat renal proximal tubule suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound-induced dysfunction of mitochondria. II. Effect on respiration, enzyme activities, and membrane potential of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying this compound-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-generated reactive oxygen species cause cell cycle arrest leading to apoptosis via the intrinsic mitochondrial pathway in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of ERK and JNK signaling pathways by mycotoxin this compound in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Provoke DNA Damage and Cell-Cycle Arrest Related to Chk2 and FANCD2 Checkpoint Proteins in Hepatocellular and Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Activation and involvement of p53 in cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Oxidative Stress in Citrinin Toxicity: A Technical Guide
Abstract
Citrinin (CIT), a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus, is a significant contaminant in various foodstuffs and animal feeds.[1][2] While primarily recognized as a nephrotoxin, its toxicity extends to other organs, including the liver and reproductive systems.[3] A substantial body of evidence points to the induction of oxidative stress as a primary and pivotal mechanism underlying CIT's cytotoxic effects.[4][5] This technical guide provides an in-depth examination of the molecular mechanisms through which CIT elicits oxidative stress, leading to cellular dysfunction and apoptosis. We will detail the key signaling pathways involved, present quantitative data from various experimental models, describe core experimental protocols for studying these effects, and visualize the intricate molecular interactions. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, mycotoxin research, and cellular biology.
Introduction to this compound
This compound is a secondary metabolite that contaminates a wide range of commodities, including cereals, grains, fruits, and red yeast rice.[6][7] Its co-occurrence with another nephrotoxic mycotoxin, ochratoxin A, is common, raising concerns about synergistic toxic effects.[4] The toxicological profile of CIT is broad, encompassing nephrotoxicity, hepatotoxicity, and developmental toxicity.[1][5] The fundamental mechanism initiating this damage is increasingly understood to be the generation of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defense systems.[3][8]
The Central Role of Oxidative Stress
The predominant mechanism of CIT toxicity is the induction of oxidative stress.[4] Upon entering the cell, CIT disrupts mitochondrial function, a primary source of intracellular ROS.[9] This leads to an imbalance between the production of ROS (such as superoxide anions) and the cell's ability to neutralize them through its antioxidant defense systems.[5][9] This imbalance results in oxidative damage to critical macromolecules, including lipids (lipid peroxidation), proteins (protein carbonylation), and DNA, ultimately triggering cell death pathways.[10][11] Studies across various models, from yeast to mammalian cells, confirm that CIT exposure rapidly upregulates oxidative stress reporters and that cells with compromised antioxidant defenses are hypersensitive to the toxin.[4][6]
Key Signaling Pathways in this compound-Induced Oxidative Stress
CIT-induced oxidative stress is not a standalone event but rather an initiator of a complex network of signaling cascades that determine the cell's fate.
Mitochondrial-Dependent Apoptosis Pathway
Oxidative stress is intrinsically linked to the mitochondrial or intrinsic pathway of apoptosis.[11] CIT-generated ROS directly target mitochondria, leading to a loss of mitochondrial membrane potential (MMP).[1][2] This event is regulated by the Bcl-2 family of proteins. CIT causes an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in a higher Bax/Bcl-2 ratio.[1][11] This shift promotes the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[1][10] Cytosolic cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell and lead to apoptosis.[1][2][10]
Caption: Mitochondrial-dependent apoptosis induced by this compound.
Nrf2/Keap1 Antioxidant Response Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. High levels of ROS induced by CIT modify cysteine residues on Keap1, causing it to release Nrf2.[12] Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes.[12][13] This leads to the upregulation of phase II detoxification enzymes like heme oxygenase 1 (HO-1), glutathione S-transferases (GST), and others, in a cellular attempt to counteract the oxidative damage.[12]
Caption: Activation of the Nrf2/Keap1 antioxidant response pathway by this compound.
MAP Kinase (JNK and ERK) Pathways
Mitogen-activated protein kinase (MAPK) pathways are crucial in translating extracellular signals into cellular responses. CIT-induced ROS have been shown to modulate these pathways. Specifically, CIT stimulates the activation of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase.[2] Activated JNK is required for CIT-induced mitochondria-dependent apoptotic events.[2] Conversely, CIT can inhibit survival signals. Evidence shows that CIT treatment leads to a dose-dependent decrease in the protein levels of Ras and Raf-1, which in turn inhibits the activity of ERK-1/2, a key component of a pro-survival pathway.[1] This simultaneous activation of a pro-apoptotic pathway (JNK) and inhibition of a pro-survival pathway (Ras/ERK) heavily favors cell death.
Endoplasmic Reticulum (ER) Stress Pathway
CIT can induce a state of endoplasmic reticulum (ER) stress, which is closely linked to oxidative stress and calcium (Ca2+) homeostasis.[5][14] CIT causes an increase in intracellular Ca2+ concentration, which can disrupt ER function.[5][15] This leads to the upregulation of ER stress marker proteins such as GRP78 and CHOP (C/EBP homologous protein).[5][14] Prolonged ER stress activates apoptotic signaling, often intersecting with the mitochondrial pathway, thereby amplifying the toxic effect of CIT.
Caption: this compound-induced ER stress and its link to apoptosis.
p53-Mediated Cell Cycle Arrest and Apoptosis
ROS-mediated DNA damage caused by CIT can activate the tumor suppressor protein p53.[10][16] Activated p53 can halt the cell cycle to allow for DNA repair by upregulating proteins like p21/waf1.[10] If the damage is too severe, p53 can trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax, directly linking DNA damage to the mitochondrial apoptosis pathway.[10] Studies show that CIT exposure leads to cell cycle arrest at the G0/G1 and G2/M phases, along with enhanced expression of p53 and p21/waf1.[10][12]
Quantitative Analysis of this compound-Induced Oxidative Stress
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on markers of cytotoxicity and oxidative stress in different cell and animal models.
Table 1: Cytotoxicity of this compound in various cell lines.
| Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
|---|---|---|---|
| HepG2 (Human Hepatocellular Carcinoma) | 96.16 | 24 | [12] |
| SH-SY5Y (Human Neuroblastoma) | 250.90 | 24 |[17] |
Table 2: Effects of this compound on ROS Generation and Oxidative Damage Markers.
| Model | CIT Concentration/Dose | Parameter | Fold/Percent Change vs. Control | Reference |
|---|---|---|---|---|
| ESC-B5 (Mouse Embryonic Stem Cells) | 10–30 µM | Intracellular ROS | ~7–18 fold increase | [1] |
| HepG2 Cells | 96 µM | ROS Level | 2.5-fold increase | [12][13] |
| SH-SY5Y Cells | 50–100 µM | ROS Production | ≥34.76% increase | [17] |
| Mouse Skin | 50–100 µ g/mouse | Lipid Peroxidation | 160–208% increase | [10] |
| Mouse Skin | 50–100 µ g/mouse | Protein Carbonyl | 221–371% increase | [10] |
| Mouse Liver | 5 mg/kg | SOD Activity | Significant decrease (p < 0.01) | [5][15] |
| Mouse Skin | 50–100 µ g/mouse | Catalase Activity | 48–55% decrease | [10] |
| Mouse Skin | 50–100 µ g/mouse | GSH Content | 40–47% decrease |[10] |
Table 3: Effects of this compound on Apoptosis and Mitochondrial Function.
| Model | CIT Concentration | Parameter | Fold/Percent Change vs. Control | Reference |
|---|---|---|---|---|
| SH-SY5Y Cells | 50–100 µM | Apoptosis | ≥9.43-fold increase | [17] |
| SH-SY5Y Cells | 50–100 µM | Mitochondrial Membrane Potential | ≥86.8% decrease | [17] |
| Mouse Oocytes | 10 µM | Early Apoptosis (Annexin V) | ~3.7-fold increase in signal | [18] |
| Mouse Skin | 50 µ g/mouse (72h) | Apoptosis | 27% of cells | [19] |
| HepG2 Cells | 96 µM | LDH Leakage | 59% increase |[12][13] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CIT-induced oxidative stress. Below are outlines for key experimental protocols frequently cited in the literature.
Measurement of Intracellular ROS
-
Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Culture cells to the desired confluency in a suitable plate format (e.g., 96-well black plate).
-
Treat cells with various concentrations of CIT for the desired time period. Include positive and negative controls.
-
Remove the treatment medium and wash cells with phosphate-buffered saline (PBS).
-
Incubate cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Wash cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Quantify the results relative to the control group.
-
Assessment of Mitochondrial Membrane Potential (MMP)
-
Principle: Cationic fluorescent dyes like JC-1, Tetramethylrhodamine (TMRE), or DiOC6(3) accumulate in healthy mitochondria due to their negative membrane potential. A loss of MMP prevents dye accumulation. JC-1 is particularly useful as it forms red fluorescent aggregates in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm upon MMP collapse.
-
Methodology (using JC-1):
-
Treat cells with CIT as described previously.
-
Remove the medium and incubate cells with JC-1 staining solution (typically 1-5 µg/mL) for 15-30 minutes at 37°C.
-
Wash cells with PBS or assay buffer.
-
Measure the fluorescence of both red aggregates (Ex: ~560 nm, Em: ~595 nm) and green monomers (Ex: ~485 nm, Em: ~530 nm) using a fluorescence microscope or flow cytometer.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.[12]
-
Quantification of Apoptosis (Annexin V/Propidium Iodide Assay)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic or necrotic cells with compromised membranes.
-
Methodology:
-
Treat cells with CIT and collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately by flow cytometry.
-
Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Analysis of Antioxidant Enzyme Activity
-
Principle: The activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured using commercially available assay kits or standard spectrophotometric methods.
-
Methodology (General Workflow):
-
Treat animals or cells with CIT.
-
Homogenize tissue or lyse cells in an appropriate cold buffer to prepare a protein lysate.
-
Centrifuge the homogenate/lysate to remove debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a method like the Bradford assay.
-
Use a specific amount of protein for each enzyme assay according to the manufacturer's protocol. These assays typically involve a colorimetric reaction where the rate of change in absorbance is proportional to the enzyme activity.
-
Calculate the enzyme activity and normalize it to the protein concentration (e.g., U/mg protein).
-
Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Methodology:
-
Prepare protein lysates from CIT-treated and control cells.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Bax, Bcl-2, Caspase-3, Nrf2, p53).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
The evidence overwhelmingly establishes oxidative stress as the cornerstone of this compound's toxicity. CIT disrupts the cellular redox balance, primarily through mitochondrial dysfunction, which initiates a cascade of damaging events and activates multiple signaling pathways culminating in apoptosis and cell cycle arrest. The key pathways involved—mitochondrial apoptosis, Nrf2 antioxidant response, MAPK signaling, and ER stress—are intricately linked, forming a complex network that dictates the cellular response to CIT exposure.
For drug development professionals, understanding these mechanisms is critical for designing therapeutic strategies to mitigate mycotoxin-induced damage. Antioxidants and agents that can bolster the Nrf2 pathway or inhibit pro-apoptotic signaling cascades may serve as potential protective agents against CIT toxicity.[2][12] For researchers, further investigation into the crosstalk between these pathways and the identification of additional molecular targets will provide a more complete picture of CIT's toxicological profile and aid in refining risk assessments for this prevalent food contaminant.
References
- 1. This compound induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of this compound-Induced Apoptotic Biochemical Signaling in Human Hepatoma G2 Cells by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of this compound-induced dysfunction of mitochondria. V. Effect on the homeostasis of the reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates this compound-Induced Oxidative Stress in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Exposure Induced Testicular Damage and Spermatogenesis Disorder by Triggering Endoplasmic Reticulum Stress | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Mechanisms underlying this compound-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound exposure affects oocyte maturation and embryo development by inducing oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Citrinin Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrinin is a mycotoxin produced by several species of fungi from the genera Aspergillus, Penicillium, and Monascus. It is a known nephrotoxin, possessing the potential for kidney damage, and its presence in food and feed is a significant safety concern. Contamination can occur in a variety of commodities, including stored grains, red yeast rice, fruits, and spices.[1] Accurate and sensitive detection of this compound is crucial for regulatory compliance, quality control, and risk assessment in the food and pharmaceutical industries. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound.[2] This document provides detailed application notes and protocols for three common HPLC-based methods for this compound detection: HPLC with Fluorescence Detection (FLD) coupled with Immunoaffinity Column (IAC) cleanup, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and a method utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
Methods Overview
The choice of analytical method for this compound detection often depends on the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-FLD with Immunoaffinity Column (IAC) Cleanup: This is a highly specific and sensitive method. The IAC cleanup step utilizes monoclonal antibodies to selectively bind and isolate this compound from complex sample extracts, minimizing matrix interference and enhancing detection by the fluorescence detector.[2]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly selective and sensitive technique that provides structural confirmation of the analyte. It is particularly useful for complex matrices and for the simultaneous analysis of multiple mycotoxins.[3][4]
-
QuEChERS Extraction with HPLC-FLD/LC-MS/MS: The QuEChERS method is a simplified and rapid sample preparation technique that involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is a cost-effective and high-throughput alternative to more traditional extraction methods.[5][6]
Quantitative Data Summary
The following table summarizes key performance parameters for the different HPLC-based methods for this compound detection, allowing for easy comparison.
| Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| HPLC-FLD with IAC Cleanup | Spices | 1 | 3 | >80 | <9 | [7] |
| Infant Cereals | 0.1 | 0.25 | >80 | <9 | [7] | |
| Wheat | 3 | 10 | 80-110 | 0.7-4.3 | [2] | |
| Red Yeast Rice | 3 | 10 | 80-110 | 0.7-4.3 | [2] | |
| UHPLC-MS/MS | Red Rice & Food Supplements | 0.07 | 0.24 | 82-104 | <14 | [5] |
| Red Rice | - | 200 | 102.8 | 6.27 | [3][8] | |
| QuEChERS with UHPLC-MS/MS | Feed and Foodstuffs | - | - | - | - | [4][9] |
Experimental Protocols
Protocol 1: HPLC-FLD with Immunoaffinity Column (IAC) Cleanup
This protocol is adapted for the analysis of this compound in spices and infant cereals.[7]
1. Sample Preparation and Extraction
-
For Spices:
-
Weigh 10 g of the homogenized sample into a blender jar.
-
Add 1 g of sodium bicarbonate and 100 mL of methanol/water (70:30, v/v).
-
Blend at high speed for 2 minutes.
-
Filter the extract through Whatman No. 113 filter paper.
-
Dilute 20 mL of the filtrate with 80 mL of 10% Tween 20 in Phosphate Buffered Saline (PBS).
-
Filter the diluted solution through glass microfiber paper.
-
-
For Infant Cereals:
-
Weigh 10 g of the homogenized sample into a blender jar.
-
Add 1 g of sodium bicarbonate and 100 mL of methanol/water (70:30, v/v).
-
Blend at high speed for 2 minutes.
-
Filter the extract through Whatman No. 113 filter paper.
-
Dilute 30 mL of the filtrate with 120 mL of PBS.
-
Filter the diluted solution through glass microfiber paper.
-
2. Immunoaffinity Column Cleanup
-
Pass the diluted and filtered extract (20 mL for spices, 40 mL for infant cereals) through a this compound-specific immunoaffinity column at a flow rate of approximately 2 mL/min.
-
Wash the column with 10 mL of 0.1% Tween 20 in 10 mM phosphoric acid (pH 7.4), followed by 10 mL of 10 mM phosphoric acid (pH 7.4) at a flow rate of 5 mL/min.
-
Elute the this compound from the column by passing 1 mL of methanol followed by 1 mL of water into an amber glass vial.
3. HPLC-FLD Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Hypersil GOLD LC column (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mM phosphoric acid (pH 2.5) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 100 µL.
-
Fluorescence Detector Wavelengths: Excitation at 330 nm, Emission at 500 nm.
-
Run Time: Approximately 6 minutes.
Protocol 2: UHPLC-MS/MS for this compound in Red Yeast Rice
This protocol is based on a validated method for red yeast rice.[3][8]
1. Sample Preparation and Extraction
-
Weigh 5 g of the homogenized red yeast rice sample into an Erlenmeyer flask.
-
Add 100 mL of an acetonitrile/water/acetic acid mixture (79:20:1, v/v/v).
-
Extract in an ultrasonic bath for 30 minutes.
-
Filter the extract (e.g., through Whatman No. 41 paper).
-
(Optional) Use a clean-up cartridge such as Captiva EMR.
-
Evaporate 0.5 mL of the eluate to dryness and reconstitute in a methanol/water mixture (8:1, v/v) with 0.1% formic acid.
-
If using an internal standard, add it at this stage (e.g., ¹³C₂₀-Ochratoxin A).
2. UHPLC-MS/MS Analysis
-
UHPLC System: Agilent 1290 Infinity or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Precursor Ion (m/z): 251.1
-
Product Ions (m/z): 233.1 (quantifier), 177.1 (qualifier)
-
Fragmentation Voltage: 66 V
-
Collision Energy: 17 V (for m/z 233.1), 29 V (for m/z 177.1)
-
Protocol 3: QuEChERS Extraction with UHPLC-MS/MS Analysis
This protocol is a general approach for mycotoxin analysis adapted for this compound, based on a method for various food and feed matrices.[4][9]
1. Sample Preparation and Extraction (QuEChERS)
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex briefly. Let it hydrate for at least 15 minutes.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Shake vigorously for 1 minute and then centrifuge at ≥ 3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take an aliquot of the upper acetonitrile layer (e.g., 1 mL) and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).
-
Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.
-
The supernatant is ready for analysis. It can be diluted or concentrated as needed.
3. UHPLC-MS/MS Analysis
-
Follow the UHPLC-MS/MS conditions outlined in Protocol 2 . The chromatographic gradient may need to be optimized to ensure adequate separation from matrix components introduced by the QuEChERS extraction.
Visualizations
Caption: General experimental workflow for this compound analysis by HPLC.
Caption: Logical relationships and key features of different HPLC methods.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the simultaneous determination of this compound and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an analytical method for determination of this compound in red rice and red yeast rice-based food supplements by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fimek.edu.rs [fimek.edu.rs]
- 9. researchgate.net [researchgate.net]
Application Note: Sensitive Quantification of Citrinin in Food Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus, which can contaminate a wide range of food and feed products.[1][2][3] Due to its nephrotoxic and genotoxic properties, regulatory bodies have set maximum levels for this compound in certain foods, such as red yeast rice-based food supplements.[3][4][5] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in various food matrices. The protocols provided cover sample extraction, cleanup, and instrumental analysis, along with method validation data demonstrating high accuracy, precision, and sensitivity.
Experimental Protocols
Protocol 1: Extraction from Red Rice
This protocol is adapted from a validated method for determining this compound in red rice.[1][4]
Materials:
-
Homogenized red rice sample
-
Extraction solvent: Acetonitrile/Water/Acetic Acid (79/20/1, v/v/v)
-
Captiva EMR cartridges for cleanup
-
Reconstitution solvent: Methanol/Water (80/20, v/v) with 0.1% Formic Acid
-
Internal Standard (IS): ¹³C₂₀-Ochratoxin A (¹³C₂₀-OTA)
Procedure:
-
Weigh 5 g of the homogenized sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent.
-
Extract in an ultrasonic bath for 30 minutes.[1]
-
Filter the extract using Whatman No. 41 filter paper.[1]
-
Pass the filtrate through a Captiva EMR cartridge for cleanup.
-
Evaporate 0.5 mL of the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the reconstitution solvent, add the internal standard, and transfer to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: QuEChERS-Based Extraction for Diverse Food and Feed Matrices
This method is a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) based approach suitable for a variety of matrices including cereals, spices, and baby food.[6][7]
Materials:
-
Homogenized sample (e.g., wheat flour, spices)
-
Extraction Solvent: Ethyl acetate/Acetonitrile/Glacial acetic acid (75:24:1, v:v:v)[8]
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Internal Standard (IS): ¹³C-labeled this compound
Procedure:
-
Weigh a 4 g test portion of the homogenized sample.
-
Humidify the sample with 10 mL of a hydrochloric acid aqueous solution (water:glacial acetic acid, 99:1, v:v).[8]
-
Add 20 mL of the extraction solvent and shake for 60 minutes.[8]
-
Add 6 g of MgSO₄ and 1.5 g of NaCl to induce phase separation.[8]
-
Agitate vigorously and then centrifuge.
-
Collect an aliquot of the upper organic phase (acetonitrile).
-
The extract can be concentrated, reconstituted in a suitable solvent, and spiked with an internal standard before injection.[7]
Experimental Workflow Diagrams
References
- 1. fimek.edu.rs [fimek.edu.rs]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 4. researchgate.net [researchgate.net]
- 5. wur.nl [wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for the simultaneous determination of this compound and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study [mdpi.com]
Application Notes and Protocols for Citrinin Analysis in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of complex matrices for the analysis of citrinin, a mycotoxin known for its nephrotoxic effects. The following sections offer a comprehensive overview of various extraction and clean-up techniques, including quantitative performance data and step-by-step methodologies to ensure accurate and reliable analytical results.
Introduction
This compound (CIT) is a mycotoxin produced by several species of fungi, including Aspergillus, Penicillium, and Monascus.[1][2] It can contaminate a wide range of food and feed commodities such as cereals, fruits, spices, and red yeast rice.[1][2][3] Due to its potential health risks to humans and animals, sensitive and reliable analytical methods are crucial for its detection and quantification in various complex matrices.[1] Effective sample preparation is a critical step to remove interfering components and enrich the analyte, thereby improving the sensitivity, precision, and accuracy of the analysis.[1][4] This document outlines several widely used sample preparation techniques for this compound analysis.
Sample Preparation Techniques: An Overview
Several techniques are employed for the extraction and clean-up of this compound from complex samples. The choice of method often depends on the matrix type, the required limit of detection, and the available analytical instrumentation. Commonly used methods include Immunoaffinity Column (IAC) cleanup, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][4][5]
Quantitative Performance Data
The following tables summarize the performance of different sample preparation techniques for this compound analysis in various matrices, providing key quantitative data for easy comparison.
Table 1: Performance Data for Immunoaffinity Column (IAC) Cleanup
| Matrix | Spiking Level (µg/kg) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Spices (Chilli Powder) | 1 - 15 | >80 | 1 | 3 | [6] |
| Infant Cereals | 0.1 - 1 | >80 | 0.1 | 0.25 | [6] |
| Rice, Corn, Pepper | Not Specified | 61 - 96.6 | 10 | 30 | |
| Red Yeast Rice | 50, 100, 200 | 80.4 - 97.1 | Not Specified | Not Specified | [7] |
| Wheat | 10 - 200 | 80 - 110 | 3 | 10 | [8] |
| Animal Feed (Barley) | Not Specified | 80 - 110 | 3 | 10 | [8] |
| Human Urine | Not Specified | Not Specified | 0.02 ng/mL | 0.05 ng/mL | [9][10] |
Table 2: Performance Data for Other Sample Preparation Techniques
| Technique | Matrix | Spiking Level (ng/g) | Recovery (%) | LOD (µg/g) | LOQ (µg/g) | Reference |
| LLE Cartridge | Corn | 200 - 1600 | 71.2 - 86.3 | Not Specified | Not Specified | [11] |
| MISPE | Corn | 30 - 3000 | 82.3 - 91.5 | Not Specified | Not Specified | [12] |
| QuEChERS | Red Rice | 200, 2000 (µg/kg) | 102.8 | Not Specified | 200 | [13][14] |
| Protein Precipitation | Human Blood Plasma | Not Specified | Not Specified | 0.07 ng/mL | 0.15 ng/mL | [9][10] |
| No Clean-up (Methanol Extraction) | Apples and Pears | Not Specified | 84 - 101 | 0.001 | 0.003 | [15] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common sample preparation techniques for this compound analysis.
Immunoaffinity Column (IAC) Cleanup Protocol for Cereals and Spices
This protocol is a generalized procedure based on several cited methods.[6][8][16]
Materials:
-
Homogenized sample (e.g., cereal flour, ground spice)
-
Extraction solvent: Methanol/water mixture (e.g., 75:25, v/v) or 100% Methanol for red yeast rice.[8]
-
Phosphate Buffered Saline (PBS)
-
Tween 20
-
Immunoaffinity columns (e.g., EASI-EXTRACT® this compound)[6][16]
-
Elution solvent: Methanol
-
HPLC or LC-MS/MS system
Procedure:
-
Extraction:
-
Weigh 20 g of the homogenized sample into a blender jar.
-
Add 100 mL of the appropriate extraction solvent.
-
Blend at high speed for 2 minutes.
-
Filter the extract through a fluted filter paper.
-
-
Dilution and Column Application:
-
Dilute a portion of the filtrate with PBS containing Tween 20. The dilution factor will depend on the specific column and matrix. For example, dilute 20 mL of filtrate with 80 mL of 10% Tween 20 in PBS.[6]
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).[6]
-
-
Washing:
-
Wash the column with 10 mL of 0.1% Tween 20 in 10 mM phosphoric acid (pH 7.4), followed by 10 mL of 10 mM phosphoric acid (pH 7.4) to remove unbound matrix components.[6]
-
-
Elution:
-
Elute the bound this compound from the column by passing 1 mL of methanol slowly through the column.
-
Follow with 1 mL of water to ensure complete elution, collecting the eluate in a clean vial.[6]
-
-
Analysis:
-
The eluate is ready for injection into an HPLC or LC-MS/MS system for quantification.
-
QuEChERS-Based Protocol for Red Rice
This protocol is adapted from a method developed for red rice.[13][14][17]
Materials:
-
Homogenized red rice sample
-
Extraction solvent: Acetonitrile/water/acetic acid mixture
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
-
UHPLC-MS/MS system
Procedure:
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (dSPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation and Analysis:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the UHPLC-MS/MS system.
-
Liquid-Liquid Extraction (LLE) Protocol for Corn
This protocol is based on a method using LLE cartridges.[11]
Materials:
-
Ground corn sample
-
Extraction solvent: Methylene chloride and 0.5 N phosphoric acid
-
LLE cartridge with diatomaceous earth
-
Sodium bicarbonate solution
-
Elution solvent: Methanol/water (4:1, v/v)
-
HPLC system with fluorescence detection
Procedure:
-
Extraction:
-
Extract a known amount of ground corn with methylene chloride and 0.5 N phosphoric acid.
-
-
Cartridge Application:
-
Impregnate the LLE cartridge with sodium bicarbonate solution.
-
Apply the extract to the cartridge.
-
-
Elution:
-
Aspirate the cartridge to dryness.
-
Elute the this compound with a methanol/water mixture (4:1, v/v).
-
-
Analysis:
-
The eluate is then ready for analysis by reversed-phase HPLC with fluorescence detection.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: Workflow for Immunoaffinity Column (IAC) Cleanup.
Caption: Workflow for the QuEChERS Method.
Caption: Workflow for Liquid-Liquid Extraction (LLE) using a Cartridge.
References
- 1. This compound Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 6. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of an immunoaffinity column for the clean-up of fermented food samples contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of this compound in Cereals, Red Yeast Rice Dietary Supplement, and Animal Feed by Immunoaffinity Column Cleanup and LC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for analysis of this compound in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid determination of this compound in corn by fluorescence liquid chromatography and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fimek.edu.rs [fimek.edu.rs]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Note: Solid-Phase Extraction of Citrinin from Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrinin is a mycotoxin produced by several species of fungi from the genera Aspergillus, Penicillium, and Monascus. It is a natural contaminant of various food commodities, including grains, fruits, and red yeast rice. Due to its nephrotoxic properties, the presence of this compound in the food chain is a significant concern for human health. Accurate and reliable methods for the determination of this compound in biological matrices such as urine are crucial for exposure assessment and toxicological studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of this compound from complex biological samples prior to chromatographic analysis. This application note provides detailed protocols for two common SPE methods for the extraction of this compound from human urine: Immunoaffinity Chromatography (IAC) and Reversed-Phase SPE (C18).
Data Presentation
The selection of an appropriate SPE method is critical for achieving high recovery and low limits of detection. The following table summarizes the quantitative performance data for Immunoaffinity Chromatography (IAC) and Reversed-Phase (C18) SPE methods for the extraction of this compound from human urine. One study concluded that for urine analysis, sample clean-up by an immunoaffinity column proved to be clearly superior to SPE with RP(18) material for subsequent analysis by LC-MS/MS[1][2].
| Parameter | Immunoaffinity Chromatography (IAC) | Reversed-Phase SPE (C18) | Online SPE-UHPLC-MS/MS |
| Sorbent Type | Anti-Citrinin Antibodies | C18 | Not specified |
| Recovery Rate (this compound) | 106 ± 3% (at 1 ng/mL) | Almost entirely recovered at higher concentrations | High apparent recovery rates |
| Limit of Detection (LOD) | 0.02 ng/mL[1][2] | Not explicitly stated for urine, but generally higher than IAC | 0.01 - 0.09 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.05 ng/mL[1][2] | Not explicitly stated for urine, but generally higher than IAC | Not explicitly stated |
| Key Advantages | High selectivity and efficiency, especially at low analyte levels. | Cost-effective. | Increased sensitivity, reduced sample handling, and fast. |
| Key Disadvantages | Higher cost. | Potential for matrix effects and lower recovery at low concentrations. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Immunoaffinity Chromatography (IAC) SPE
This protocol is based on the use of commercial immunoaffinity columns, such as CitriTest®, which contain antibodies specific to this compound.
Materials:
-
CitriTest® Immunoaffinity Columns
-
Human urine sample
-
1 mM Acetic acid in water
-
Distilled water
-
Methanol
-
Nitrogen gas supply
-
Vortex mixer
-
Rotary shaker (optional)
-
SPE manifold
Methodology:
-
Sample Pre-treatment:
-
Take 5 mL of human urine.
-
Dilute the urine sample with 5 mL of 1 mM acetic acid in water.
-
Mix the sample thoroughly using a vortex mixer or on a rotary shaker for 15 minutes.
-
-
Column Equilibration:
-
Allow the immunoaffinity column to reach room temperature before use.
-
-
Sample Loading:
-
Quantitatively load the pre-treated urine sample onto the CitriTest® column at a slow and steady flow rate of approximately 1 drop per second.
-
-
Washing:
-
After the entire sample has passed through the column, wash the column twice with 5 mL of distilled water to remove unbound matrix components.
-
Pass air through the column to dry the sorbent bed.
-
-
Elution:
-
Elute the bound this compound from the column by passing 3 mL of methanol through the column at a flow rate of 1 drop per second.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of methanol or mobile phase for subsequent analysis by HPLC or LC-MS/MS.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Reversed-Phase (C18) SPE
This protocol utilizes a C18-based sorbent for the extraction of this compound from urine.
Materials:
-
C18 SPE Cartridge (e.g., LiChrolut® RP-18, 500 mg, 3 mL)
-
Human urine sample
-
1 mM Acetic acid in water
-
Methanol
-
Distilled water
-
Methanol/water (1:4, v/v)
-
Nitrogen gas supply
-
Vortex mixer
-
SPE manifold
Methodology:
-
Sample Pre-treatment:
-
Take 5 mL of human urine.
-
Mix with 5 mL of 1 mM acetic acid in water.
-
-
Column Conditioning:
-
Condition the C18 SPE cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of distilled water through it. Do not allow the sorbent to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Rinse the column with 5 mL of distilled water.
-
Follow with a wash of 5 mL of methanol/water (1:4, v/v).
-
Dry the column by passing air through it.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Dissolve the residue in 500 µL of methanol.
-
Filter the solution through a 0.45 µm pore-size Teflon syringe filter prior to HPLC analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described SPE protocols.
Caption: Workflow for Immunoaffinity Chromatography (IAC) SPE of this compound from Urine.
Caption: Workflow for Reversed-Phase (C18) SPE of this compound from Urine.
References
Application Notes and Protocols for Immunoaffinity Column Cleanup in Citrinin Analysis of Human Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrinin (CIT) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2][3] It is a known nephrotoxin, meaning it poses a significant health risk to kidneys.[3][4] this compound can contaminate a variety of food sources such as grains, fruits, and red yeast rice.[3][5] Due to its potential for human exposure and toxicity, sensitive and reliable methods for detecting this compound in human biological samples, such as blood, are crucial for exposure assessment and toxicological studies.[1][2][6]
Immunoaffinity column (IAC) cleanup is a highly selective and efficient sample preparation technique that utilizes monoclonal antibodies to isolate the target analyte from complex matrices.[7] This method significantly reduces matrix interference, leading to cleaner extracts and improved analytical performance in downstream applications like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][7] These application notes provide a detailed protocol for the use of immunoaffinity columns for the cleanup of this compound in human blood samples prior to quantitative analysis.
Principle of Immunoaffinity Column Cleanup
The immunoaffinity column cleanup procedure is based on the highly specific binding between an antibody and its corresponding antigen (in this case, this compound). The process involves the following key steps:
-
Antibody Immobilization: Monoclonal antibodies specific to this compound are covalently bound to a solid support matrix packed within a column.[7][8]
-
Sample Loading: A pre-treated human blood extract is passed through the immunoaffinity column.
-
Affinity Binding: As the sample passes through, this compound molecules bind to the immobilized antibodies.
-
Washing: The column is washed with a buffer solution to remove unbound sample components and matrix interferences.[7]
-
Elution: A specific solvent is used to disrupt the antibody-antigen binding, releasing the purified this compound from the column.[4][7]
-
Analysis: The purified eluate containing this compound is then collected for analysis by HPLC with fluorescence detection (HPLC-FLD) or LC-MS/MS.[5]
Quantitative Data Summary
The following table summarizes the performance characteristics of methods utilizing immunoaffinity column cleanup for this compound analysis in human biological matrices.
| Matrix | Analytical Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Human Blood Plasma | LC-MS/MS | 0.07 | 0.15 | Not explicitly stated | [1][2] |
| Human Urine | LC-MS/MS | 0.02 | 0.05 | Not explicitly stated | [1][2] |
Note: Data for blood plasma is based on protein precipitation followed by LC-MS/MS, as a direct IAC-blood-LC-MS/MS protocol with full validation data was not detailed in the search results. The urine data demonstrates the sensitivity achievable with IAC cleanup.
Experimental Protocol: Immunoaffinity Column Cleanup of this compound in Human Blood
This protocol is a synthesized methodology based on established procedures for mycotoxin analysis in biological fluids.[1][2]
1. Materials and Reagents
-
This compound Immunoaffinity Columns (e.g., CitriTest®, EASI-EXTRACT® this compound)
-
Human blood plasma or serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
Syringe and syringe filters (0.45 µm)
-
Glass vials
2. Sample Preparation
-
Collect whole blood and separate plasma or serum by centrifugation.
-
To 1 mL of plasma/serum, add 1 mL of acetonitrile (1:1, v/v) for protein precipitation.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant.
-
Dilute the supernatant with PBS (pH 7.4) to reduce the organic solvent concentration to a level compatible with the immunoaffinity column (typically <10%). A 1:5 dilution (e.g., 1 mL supernatant + 4 mL PBS) is a good starting point.
3. Immunoaffinity Column Cleanup
-
Allow the immunoaffinity column to reach room temperature before use.[4]
-
Remove the top cap of the column and place it in a collection tube or on a vacuum manifold.
-
Let the storage buffer drain completely by gravity. Do not allow the column to go dry.
-
Pass the diluted sample extract through the immunoaffinity column at a slow, steady flow rate (approximately 1-2 mL/minute).
-
Wash the column with 10 mL of PBS to remove any unbound matrix components.
-
Pass air through the column to remove any remaining wash buffer.
-
Place a clean collection vial under the column.
-
Elute the bound this compound by passing 1.5 mL of methanol through the column.[4]
-
Collect the entire eluate.
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity, or directly injected into the analytical system.
4. Analytical Determination (HPLC-FLD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., acetic acid or formic acid) is commonly used. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50-100 µL
-
Fluorescence Detection: Excitation wavelength of ~331 nm and an emission wavelength of ~500 nm.
Diagrams
Caption: Experimental workflow for this compound analysis in human blood.
Caption: Principle of immunoaffinity column cleanup for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for analysis of this compound in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound Immunoaffinity Column_Grains, Oil and Feed_山东美正生物科技有限公司 [meizhengbio.com]
- 5. This compound: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EASI-EXTRACT® this compound : setting the clean-up standard [food.r-biopharm.com]
- 8. Preparation of an immunoaffinity column for the clean-up of fermented food samples contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of QuEChERS Method for Citrinin Extraction in Cereals
Application Notes and Protocols
These application notes provide a comprehensive overview and detailed protocols for the extraction of citrinin from various cereal matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
This compound is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It can contaminate a variety of food commodities, particularly cereals such as rice, wheat, barley, and maize. Due to its nephrotoxic, hepatotoxic, and carcinogenic properties, the presence of this compound in food and feed is a significant health concern. Accurate and efficient methods for its detection and quantification are therefore crucial.
The QuEChERS method has emerged as a popular sample preparation technique for the analysis of various contaminants in food matrices.[1][2][3] It offers several advantages over traditional extraction methods, including simplicity, high throughput, and reduced solvent consumption.[1][4] This document outlines the application of a modified QuEChERS protocol for the extraction of this compound from cereals, followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The QuEChERS method for this compound extraction from cereals involves two main steps:
-
Extraction: The cereal sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of water and a mixture of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrates). The salts induce a phase separation between the aqueous and organic layers and help to "salt out" the analyte of interest into the organic phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then subjected to a cleanup step using a mixture of sorbents. Primary secondary amine (PSA) is commonly used to remove fatty acids, sugars, and other organic acids, while C18 is used to remove non-polar interferences. Magnesium sulfate is also added to remove excess water.
The final cleaned extract can then be analyzed by HPLC-FLD or LC-MS/MS for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent). Formic acid.
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate dibasic sesquihydrate, Sodium citrate tribasic dihydrate.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane).
-
This compound standard solution
-
Internal standard solution (optional, e.g., Ochratoxin A-d5)[1][2]
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Sample Preparation
-
Obtain a representative sample of the cereal.
-
Grind the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
-
Store the homogenized sample in a cool, dry, and dark place until analysis.
Extraction Procedure (Modified QuEChERS)
-
Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water to the tube and vortex for 1 minute to moisten the sample. Let it stand for 10-15 minutes.[5]
-
(Optional) Add an internal standard solution.
-
Add 10 mL of acetonitrile (containing 1-2% formic acid).[5]
-
Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
-
Immediately cap the tube and vortex vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 g for 5 minutes.
Dispersive SPE (d-SPE) Cleanup
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
Data Presentation
The following tables summarize the quantitative data for this compound extraction from various food matrices using QuEChERS-based methods.
Table 1: Performance of QuEChERS Method for this compound in Spices and Infant Cereals
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Spices | 80 - 400 | 93 - 106 | 1 - 11 | - | 65 - 146 | [6] |
| Infant Cereals | Not Specified | 102.2 - 108.4 | < 9 | 0.1 | 0.25 | [6] |
Data from a study utilizing immunoaffinity column cleanup, with QuEChERS mentioned as an alternative.
Table 2: Performance of a Multi-Mycotoxin QuEChERS Method in Cereal-Based Infant Foods
| Analyte | Spiking Levels | Recovery (%) | RSD (%) | LOD (µg/kg) |
| Aflatoxins B1, B2, G1, G2 | Multiple Levels | 77.6 - 105.7 | 2.5 - 13.7 | 0.1 - 0.2 |
| Ochratoxin A | Multiple Levels | 77.6 - 105.7 | 2.5 - 13.7 | 0.3 |
| Zearalenone | Multiple Levels | 77.6 - 105.7 | 2.5 - 13.7 | 0.8 |
| T-2 toxin | Multiple Levels | 77.6 - 105.7 | 2.5 - 13.7 | 0.8 |
| Deoxynivalenol | Multiple Levels | 77.6 - 105.7 | 2.5 - 13.7 | 15.8 |
| Fumonisin B1 | Multiple Levels | 77.6 - 105.7 | 2.5 - 13.7 | 15.8 |
This study developed a modified QuEChERS-based method for nine mycotoxins. While this compound was not included in this specific validation, the general protocol is relevant.[7]
Visualizations
The following diagrams illustrate the workflow of the QuEChERS method for this compound extraction in cereals.
Caption: QuEChERS workflow for this compound extraction from cereals.
Caption: Logical relationships in the QuEChERS method for this compound analysis.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from various cereal matrices. The presented protocol, with appropriate validation for the specific cereal matrix of interest, can be readily implemented in analytical laboratories for routine monitoring of this compound contamination. The use of LC-MS/MS for final detection and quantification is recommended for high sensitivity and selectivity. Further optimization of the d-SPE cleanup step may be necessary for cereals with high-fat content to minimize matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [QuEChERS-based extraction procedure and rapid resolution liquid chromatography coupled to triple quadrupole mass spectrometry for the determination of nine mycotoxins in cereal-based complementary foods for infants and young children] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Citrinin-Induced Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Citrinin (CIT) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a frequent contaminant of stored grains, fruits, and other plant products, posing a potential health risk to humans and animals.[1] In vitro studies have been instrumental in elucidating the cytotoxic mechanisms of this compound, which include the induction of oxidative stress, apoptosis (programmed cell death), and genotoxicity.[1][2][3] Various assays have revealed that this compound can lead to the generation of reactive oxygen species (ROS), disrupt mitochondrial function, activate caspase cascades, and cause DNA damage.[1][2][4] This document provides detailed application notes and protocols for a selection of key in vitro assays to assess this compound-induced cytotoxicity, enabling researchers to effectively evaluate its toxic potential.
Key Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its toxic effects through multiple cellular pathways. A primary mechanism is the induction of oxidative stress , characterized by an excessive production of ROS.[3][5] This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA. Consequently, this compound triggers the mitochondrial-dependent apoptotic pathway . This involves changes in the mitochondrial membrane potential (MMP), the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to cell death.[2][4] Furthermore, this compound has been shown to be genotoxic , capable of inducing chromosomal aberrations, micronuclei formation, and DNA single-strand breaks in mammalian cells in vitro.[1][6][7]
Data Presentation: Summary of this compound's Cytotoxic Effects
The following table summarizes quantitative data from various studies on the cytotoxic effects of this compound in different cell lines. This allows for a comparative overview of its potency and the effective concentrations observed in different experimental setups.
| Cell Line | Assay | Parameter | Result | Reference |
| SH-SY5Y (Human Neuroblastoma) | Cell Proliferation | IC50 | 250.90 µM (24h) | [2] |
| SH-SY5Y (Human Neuroblastoma) | ROS Production | % Increase | ≥34.76% at 50 & 100 µM | [2] |
| SH-SY5Y (Human Neuroblastoma) | Apoptosis | Fold Increase | ≥9.43-fold at 50 & 100 µM | [2] |
| SH-SY5Y (Human Neuroblastoma) | Mitochondrial Membrane Potential | % Decrease | ≥86.8% at 50 & 100 µM | [2] |
| Human Lymphocytes | Micronucleus Assay | MN Frequency | Significant increase at 60, 80, & 100 µM | [6] |
| V79 (Chinese Hamster Lung Fibroblasts) | Cytotoxicity | IC50 | 70 µM (24h), 62 µM (48h) | [8] |
| V79 (Chinese Hamster Lung Fibroblasts) | Micronucleus Assay | MN Frequency | Concentration-dependent increase at ≥30 µM | [8] |
| IPEC-J2 (Porcine Intestinal Epithelial) | Cell Viability | IC50 | 160 µM | [9] |
| Hep G2 (Human Hepatoma) | Cell Viability (MTT) | Dose-dependent decrease | Significant effects observed | [10] |
| Hep G2 (Human Hepatoma) | Apoptosis (ELISA) | DNA Fragmentation | Concentration-dependent increase | [10] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess this compound-induced cytotoxicity.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
This compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO or ethanol) and a negative control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours. Treat the cells with various concentrations of this compound for the desired time.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 20 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.[11]
-
Data Analysis: Express the ROS levels as a fold change relative to the control cells.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
DNA Fragmentation Analysis using Cell Death Detection ELISA
Principle: This enzyme-linked immunosorbent assay (ELISA) quantitatively measures the histone-associated DNA fragments (mononucleosomes and oligonucleosomes) generated during apoptosis.
Protocol:
-
Cell Seeding and Treatment: Treat 1 x 10^5 cells with various concentrations of this compound for 24 hours.[4]
-
Cell Lysis: Prepare a cell lysate according to the manufacturer's protocol (e.g., Cell Death Detection ELISAplus kit, Roche Molecular Biochemicals).[4]
-
ELISA Procedure:
-
Add 20 µL of the cell lysate to a streptavidin-coated microplate well.
-
Add 80 µL of the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD).
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the wells three times with the provided washing buffer.
-
Add 100 µL of the substrate solution (ABTS) and incubate until color development is sufficient for photometric analysis.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using an ELISA reader.[4]
-
Data Analysis: The absorbance is directly proportional to the amount of fragmented DNA.
Genotoxicity Assessment using the Cytokinesis-Block Micronucleus (CBMN) Assay
Principle: The CBMN assay is a comprehensive method to assess DNA damage, cytostasis, and cytotoxicity. Micronuclei (MN) are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates genotoxic events. Cytochalasin B is used to block cytokinesis, leading to the accumulation of binucleated cells, which are then scored for the presence of micronuclei.
Protocol:
-
Cell Culture and Treatment: Culture human peripheral blood lymphocytes or a suitable cell line. Treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 48 hours.[6] Include a positive control (e.g., Mitomycin C) and a vehicle control.[6]
-
Cytokinesis Block: Add cytochalasin B at an appropriate concentration (e.g., 3-6 µg/mL) at a specific time point (e.g., 44 hours post-stimulation for lymphocytes) to block cell division at the binucleate stage.
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and air-dry.
-
Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei according to established criteria.
-
Data Analysis: Calculate the frequency of micronucleated cells. A significant, dose-dependent increase in the frequency of micronuclei indicates the genotoxic potential of this compound.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams created using the DOT language to visualize the key signaling pathway of this compound-induced apoptosis and a general workflow for its cytotoxicity assessment.
Caption: this compound-induced mitochondrial-dependent apoptosis pathway.
Caption: General workflow for assessing this compound-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms underlying this compound-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity Mechanisms of the Food Contaminant this compound: Application of a Quantitative Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the mycotoxin this compound on micronucleus formation in a cytokinesis-block genotoxicity assay in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity analysis and identification of this compound based on a systematic literature search [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of this compound-Induced Apoptotic Biochemical Signaling in Human Hepatoma G2 Cells by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Animal Models of Citrinin-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for studying the nephrotoxic effects of the mycotoxin Citrinin (CTN). The information is intended to guide researchers in designing and executing robust in vivo studies to investigate the mechanisms of CTN-induced kidney injury and to evaluate potential therapeutic interventions.
Introduction to this compound Nephrotoxicity
This compound is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a common contaminant of stored grains, fruits, and other plant products.[1] The primary target organ for this compound toxicity is the kidney, where it induces a range of adverse effects, including acute tubular necrosis, interstitial nephritis, and altered renal function.[2][3] Chronic exposure to this compound has been associated with the development of renal adenomas in animal models. The mechanisms underlying this compound nephrotoxicity are complex and involve the induction of oxidative stress, apoptosis, and the activation of specific signaling pathways.[4][5]
Animal Models for Studying this compound Nephrotoxicity
Various animal species have been utilized to model the nephrotoxic effects of this compound. The choice of animal model often depends on the specific research question, the route of administration being investigated, and the desired endpoint.
Commonly Used Animal Models:
-
Rats: Wistar and Sprague-Dawley rats are the most frequently used models for studying this compound nephrotoxicity due to their well-characterized physiology and the availability of extensive historical data.[3][5][6] They are suitable for both acute and chronic studies.
-
Mice: BALB/c and other mouse strains are also employed, particularly for studies investigating the immunomodulatory and genetic aspects of this compound toxicity.[3]
-
Rabbits: Rabbits have been used to study the acute renal effects of this compound.
-
Dogs: Canine models have been used to evaluate changes in renal function following this compound administration.[7]
-
Poultry: Chickens and ducklings are susceptible to this compound and are used in studies relevant to agricultural and food safety.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound nephrotoxicity in different animal models.
Table 1: Acute Toxicity (LD50) of this compound in Various Animal Models
| Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Mouse | Oral | 105-134 | [2] |
| Rabbit | Oral | 134 | [2] |
| Rabbit | Intravenous | 19 | [2] |
| Rat | Subcutaneous | 35-89 | [2] |
| Mouse | Subcutaneous | 35-89 | [2] |
| Guinea Pig | Subcutaneous | 37 | [2] |
| Rabbit | Intraperitoneal | 50 | [2] |
Table 2: Dosing Regimens in Sub-chronic and Chronic this compound Nephrotoxicity Studies
| Animal Model | Route of Administration | Dose | Duration | Key Findings | Reference |
| Wistar Rats (male) | Oral (in feed) | 1, 3, 5 ppm | 10 weeks | Dose-dependent apoptosis and oxidative stress in kidneys. | [5] |
| Wistar Rats (male) | Oral gavage | 20, 40 mg/kg bw/day | 28 days | Regenerative tubules and increased PCNA-positive cells in the kidney cortex. | [2] |
| Wistar Rats (male) | Oral (in fermented red mold rice) | 20 µg/kg bw/day | 90 days | No observed adverse effect level (NOAEL) for nephrotoxicity. | [3] |
| BALB/c Mice (female) | Oral (in drinking water) | 1.25, 7.5 ppm | 70 days | No significant renal toxicity. | |
| BALB/c Mice (female) | Oral (in drinking water) | 15, 30 ppm | 90 days | Increased ovary weight, no significant renal toxicity. | |
| Dogs | Oral | 10 mg/kg bw/day | 2 days | Proteinuria, glucosuria, and granular casts in urine. | [7] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound (crystalline powder)
-
Vehicle (e.g., corn oil, 0.5% sodium bicarbonate solution, sterile saline)
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (for rats and mice)
-
Syringes and needles for injection
Protocol for Oral Administration (Gavage) in Rodents:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Suspend the this compound in the chosen vehicle (e.g., corn oil) to the desired concentration.
-
Vortex the suspension vigorously to ensure homogeneity. Gentle warming or sonication may be used to aid dissolution if necessary, but degradation of this compound with heat should be considered.[8]
-
-
Animal Dosing:
-
Accurately weigh each animal to determine the correct volume of the this compound suspension to be administered.
-
Administer the suspension to the rats or mice using an appropriate-sized oral gavage needle. Ensure the needle is inserted carefully into the esophagus to avoid tracheal administration.
-
Assessment of Renal Function
4.2.1. Blood Biochemistry
Materials:
-
Blood collection tubes (e.g., with heparin or EDTA, or serum separator tubes)
-
Centrifuge
-
Commercial assay kits for Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr)
-
Microplate reader
Protocol:
-
Blood Collection:
-
Collect blood samples from the animals at specified time points (e.g., via tail vein, saphenous vein, or cardiac puncture at termination).
-
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
For plasma, centrifuge the blood collected in anticoagulant tubes at 2000 x g for 15 minutes at 4°C.
-
-
Biochemical Analysis:
4.2.2. Urinalysis
Materials:
-
Metabolic cages for urine collection
-
Urine test strips
-
ELISA kits for urinary biomarkers (e.g., Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL))
Protocol:
-
Urine Collection:
-
House individual animals in metabolic cages for a defined period (e.g., 24 hours) to collect urine.
-
-
Routine Urinalysis:
-
Measure parameters such as proteinuria and glucosuria using urine test strips.
-
-
Biomarker Analysis:
Histopathological Examination
Materials:
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Light microscope
Protocol:
-
Tissue Fixation and Processing:
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E for general morphological assessment and PAS for visualizing basement membranes and brush borders.[15]
-
-
Microscopic Evaluation:
Assessment of Apoptosis
4.4.1. TUNEL Assay
Materials:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
Use paraffin-embedded kidney sections as prepared for histopathology.
-
-
TUNEL Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Treat the sections with Proteinase K to retrieve antigenic sites.
-
Permeabilize the cells using a suitable permeabilization solution.
-
Follow the specific instructions of the commercial TUNEL assay kit for the labeling reaction with TdT enzyme and fluorescently labeled dUTP.[18][19][20][21][22]
-
-
Visualization:
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.
-
4.4.2. Western Blot for Bax and Bcl-2
Materials:
-
Kidney tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against Bax and Bcl-2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction and Quantification:
-
Homogenize kidney tissue in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Detection:
-
Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system. The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) can be calculated to assess the apoptotic potential.[27]
-
4.4.3. Caspase-3 Activity Assay
Materials:
-
Kidney tissue homogenates
-
Caspase-3 fluorimetric assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Fluorometer
Protocol:
-
Lysate Preparation:
-
Prepare kidney tissue lysates as described for Western blotting.
-
-
Caspase-3 Activity Measurement:
-
Follow the manufacturer's protocol for the caspase-3 activity assay kit.[28][29][30][31] This typically involves incubating the lysate with the fluorogenic substrate.
-
Measure the fluorescence generated from the cleavage of the substrate by active caspase-3 using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.
-
Assessment of Oxidative Stress
Measurement of Reactive Oxygen Species (ROS)
Materials:
-
Kidney tissue homogenates
-
Fluorescent probes for ROS detection (e.g., Dihydroethidium - DHE for superoxide)
-
Fluorometer or fluorescence microscope
Protocol:
-
Tissue Homogenization:
-
Homogenize fresh kidney tissue in an appropriate buffer on ice.
-
-
ROS Detection:
Signaling Pathways in this compound Nephrotoxicity
This compound-induced nephrotoxicity involves a complex interplay of signaling pathways, primarily revolving around oxidative stress and apoptosis.
Oxidative Stress and Apoptosis Pathway
This compound exposure leads to the generation of reactive oxygen species (ROS) within renal cells. This increase in ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA. Oxidative stress is a key trigger for the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.
References
- 1. Activation of ERK and JNK signaling pathways by mycotoxin this compound in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Effect of feeding graded doses of this compound on apoptosis and oxidative stress in male Wistar rats through the F1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of treatment-time differences in colistin-induced nephrotoxicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of ERK and JNK signaling pathways by mycotoxin this compound in human cells (Journal Article) | OSTI.GOV [osti.gov]
- 8. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creatinine Assay Kit (ab65340/K625-100) | Abcam [abcam.com]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the utility of novel non-invasive urinary and serum biomarkers of blunt kidney injury in a rat model: NGAL, KIM-1, and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 17. pubcompare.ai [pubcompare.ai]
- 18. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. genscript.com [genscript.com]
- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 27. Integrative Transcriptomic and Metabolomic Analysis Reveals That Acanthopanax senticosus Fruit Ameliorates Cisplatin-Induced Acute Kidney Injury by Suppressing the NF-κB/PI3K-AKT Pathway via UGT1A1 Regulation [mdpi.com]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Caspase-3 and apoptosis in experimental chronic renal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. media.cellsignal.com [media.cellsignal.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In vivo confocal microscopy quantification of reactive oxygen species: a working model in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. rjme.ro [rjme.ro]
Application Notes and Protocols for Investigating Citrinin Neurotoxicity in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the human neuroblastoma cell line, SH-SY5Y, as an in vitro model to investigate the neurotoxic effects of the mycotoxin Citrinin (CIT). This document includes summaries of key quantitative data, detailed experimental protocols for essential assays, and visualizations of the implicated signaling pathways and experimental workflows.
Introduction to this compound Neurotoxicity and the SH-SY5Y Model
This compound (CIT) is a mycotoxin produced by several species of fungi, including Aspergillus, Penicillium, and Monascus.[1][2] While primarily recognized as a nephrotoxin, emerging evidence indicates its potential to induce neurotoxicity.[1][2] The underlying mechanisms of CIT-induced neurotoxicity are not yet fully elucidated, but studies suggest the involvement of oxidative stress and apoptosis.[1][2]
The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized in vitro model for neurotoxicity studies. These cells, derived from a human bone marrow biopsy of a neuroblastoma, can be differentiated into a more mature neuronal phenotype, expressing many markers and functions of primary neurons. Their human origin, ease of culture, and ability to mimic neuronal responses make them a valuable tool for screening neurotoxic compounds and elucidating mechanisms of neuronal cell death.
Data Presentation: Quantitative Effects of this compound on SH-SY5Y Cells
The following tables summarize quantitative data from various studies on the effects of this compound on SH-SY5Y cells, providing a comparative overview of its cytotoxic and neurotoxic potential.
Table 1: this compound IC50 Values in SH-SY5Y Cells
| Assay | Exposure Time | IC50 Value (µM) | Reference |
| MTT | 24 hours | 250.90 | [1] |
| MTT | 24 hours | 77.1 | [2] |
| MTT | 48 hours | 74.7 | [2] |
| Neutral Red | 24 hours | 101.0 | [2] |
| Neutral Red | 48 hours | 54.7 | [2] |
Table 2: this compound-Induced Changes in SH-SY5Y Cell Parameters (24-hour exposure)
| This compound Conc. (µM) | Cell Proliferation Decrease | ROS Production Increase | Apoptosis Increase (fold) | Calcium Ion Mobilization Increase | Mitochondrial Membrane Potential Decrease | Reference |
| 50 | Significant | ≥34.76% | ≥9.43 | ≥36.52% | ≥86.8% | [1] |
| 100 | Significant | ≥34.76% | ≥9.43 | ≥36.52% | ≥86.8% | [1] |
Table 3: this compound-Induced Apoptosis in SH-SY5Y Cells (24-hour exposure)
| This compound Conc. (µM) | Late Apoptotic Cells (fold increase vs. control) | Reference |
| 38.75 | 2.026 ± 0.052 | [1] |
| 50 | 2.093 ± 0.117 | [1] |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Signaling pathway of this compound-induced neurotoxicity in SH-SY5Y cells.
Experimental Workflow for Investigating this compound Neurotoxicity
Caption: Experimental workflow for this compound neurotoxicity assessment in SH-SY5Y cells.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
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SH-SY5Y cells
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Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with 1% FBS and 10 µM Retinoic Acid (RA).
-
Phosphate Buffered Saline (PBS)
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Trypsin-EDTA (0.25%)
-
T-75 flasks, 6-well plates, 96-well plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with Complete Growth Medium and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
-
Differentiation (Optional but Recommended): For a more neuron-like phenotype, seed cells at a desired density and allow them to attach overnight. Replace the Complete Growth Medium with Differentiation Medium. Culture for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more elongated morphology with neurite outgrowths.
Cell Viability Assessment (MTT Assay)
Materials:
-
SH-SY5Y cells (differentiated or undifferentiated)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS) (H2DCFDA Assay)
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (in DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described for the MTT assay.
-
After treatment, remove the medium and wash the cells with HBSS.
-
Load the cells with 10 µM H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Express ROS levels as a percentage increase over the control.
Assessment of Mitochondrial Membrane Potential (MMP) (Rhodamine 123 Assay)
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
Rhodamine 123 stock solution (in DMSO)
-
HBSS
-
Black, clear-bottom 96-well plates
Protocol:
-
Seed and treat cells with this compound in a black, clear-bottom 96-well plate.
-
After treatment, remove the medium and wash the cells with HBSS.
-
Incubate the cells with 5 µM Rhodamine 123 in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Measure the fluorescence intensity (excitation ~507 nm, emission ~529 nm).
-
A decrease in fluorescence intensity indicates a loss of MMP.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed 5 x 10^5 cells per well in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
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Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry.
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Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for Bax and Bcl-2
Materials:
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SH-SY5Y cells treated with this compound
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RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.
References
Troubleshooting & Optimization
How to improve the recovery of Citrinin during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of citrinin during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound extraction and why?
A1: The most frequently used solvents for this compound extraction are acetonitrile (ACN) and methanol (MeOH), often in aqueous mixtures.[1] this compound, a lemon-yellow crystalline substance, is soluble in polar organic solvents like methanol, acetonitrile, ethanol, and acetone.[1][2] Acetonitrile is commonly used in mixtures with aqueous solutions of salts like NaCl or KCl, or with acids such as formic acid or acetic acid.[1] For instance, a mixture of 70/30 methanol/water has been reported to provide good recoveries and is suitable as a loading solvent for subsequent cleanup steps like molecularly imprinted polymer solid-phase extraction (MISPE).[3]
Q2: How does pH affect the extraction efficiency of this compound?
A2: pH plays a critical role in the extraction of this compound. This compound is an acidic compound, and its solubility and stability are pH-dependent.[1][2] Acidification of the extraction solvent is a common practice to enhance recovery and reproducibility.[4][5] Adjusting the pH to an acidic range, for example to 1.5 with hydrochloric acid (HCl), can improve extraction efficiency.[1] However, it's important to note that this compound's color changes with pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9, which can be an indicator of its chemical state.[1][2] At a pH above 7.0, this compound can degrade to this compound H2 through the opening of its ring structure, which would lead to lower recovery of the target analyte.[6] Conversely, in the context of fungal cultures, a low initial pH of 2.5 has been shown to suppress this compound production.[7][8]
Q3: What are the recommended cleanup techniques for this compound extracts?
A3: Several cleanup methods are available to remove interfering matrix components from this compound extracts, thereby improving the accuracy and sensitivity of subsequent analysis. These include:
-
Liquid-Liquid Extraction (LLE): A conventional method, though it can be time-consuming and may use large volumes of organic solvents.[5][9]
-
Solid-Phase Extraction (SPE): Offers higher selectivity and recovery compared to LLE.[4][9]
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup in a few simple steps.[1][4][9]
-
Immunoaffinity Columns (IAC): Highly selective cleanup method utilizing monoclonal antibodies specific to this compound.[9][10][11] This technique is particularly effective for complex matrices as it significantly reduces matrix effects and can lead to cleaner chromatograms and improved sensitivity.[10][12]
Q4: My this compound recovery is low. What are the potential causes and how can I troubleshoot this?
A4: Low recovery of this compound can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: Low this compound Recovery
| Potential Cause | Troubleshooting Steps |
| Inappropriate Extraction Solvent | Ensure the solvent system is optimized for your specific sample matrix. Acetonitrile and methanol-based systems are generally effective.[1] Consider adjusting the aqueous/organic ratio or adding a small percentage of acid (e.g., formic acid, acetic acid) to improve solubility.[1][4][5] |
| Incorrect pH of Extraction Solvent | Verify the pH of your extraction solvent. An acidic pH is generally recommended to improve this compound stability and recovery.[1][4][5] Avoid alkaline conditions as this compound is unstable and can degrade at high pH.[1][6] |
| Degradation of this compound | This compound is sensitive to heat and light.[1] Protect samples and extracts from high temperatures and direct light. Decomposition can occur at temperatures above 100°C in the presence of water.[1] |
| Inefficient Cleanup | Matrix interferences can lead to signal suppression and inaccurate quantification.[10] If using LLE or SPE with poor results, consider switching to a more selective method like Immunoaffinity Column (IAC) cleanup, especially for complex matrices.[10][11][12] |
| Sample Matrix Effects | Complex matrices like spices or certain food supplements can interfere with extraction and detection.[10] Method modifications, such as adjusting the sample-to-solvent ratio or the dilution factor, may be necessary.[10] |
Quantitative Data on this compound Recovery
The following tables summarize reported recovery rates of this compound using different extraction and cleanup methods in various matrices.
Table 1: Recovery of this compound using Various Extraction Solvents
| Matrix | Extraction Solvent | Recovery (%) | Reference |
| Red Fermented Rice | 70/30 Methanol/Water | 109.9 ± 5.9 | [3] |
| Red Yeast Rice | Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) | >95 | Not specified in snippets |
| Spices (Chilli Powder) | 75% Methanol | 100 - 110 | [10] |
| Cereal-based Infant Food | 75% Methanol | 100 - 110 | [10] |
Table 2: Recovery of this compound using Different Cleanup Techniques
| Matrix | Cleanup Method | Recovery (%) | Reference |
| Red Yeast Rice & Monascus Colour | Immunoaffinity Column (IAC) | 80.4 - 97.1 | [13] |
| Human Urine | Immunoaffinity Column (IAC) | 106 ± 3 | [12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Spices
This protocol is adapted from a method used for the analysis of this compound in spices.[10]
-
Sample Preparation: Weigh 25 g of the ground spice sample into a solvent-resistant blender jar.
-
Extraction: Add 100 mL of 75% methanol to the blender jar. Blend at high speed for 2 minutes.
-
Filtration: Filter the extract through Whatman No. 113 filter paper.
-
Dilution: Dilute 20 mL of the filtrate with 80 mL of 10% Tween 20 in Phosphate Buffered Saline (PBS).
-
Second Filtration: Filter the diluted solution through glass microfiber paper.
-
Cleanup: Proceed with Immunoaffinity Column (IAC) cleanup.
Protocol 2: Immunoaffinity Column (IAC) Cleanup
This is a general procedure for using immunoaffinity columns for this compound cleanup.[10][11]
-
Column Equilibration: Allow the IAC to reach room temperature.
-
Sample Loading: Pass the diluted and filtered extract through the EASI-EXTRACT® this compound IAC at a flow rate of approximately 2 mL/min.
-
Washing: Wash the column with a specified volume of wash buffer (e.g., PBS) to remove unbound matrix components.
-
Elution: Elute the bound this compound from the column using an appropriate elution solvent (e.g., methanol).
-
Analysis: The eluate is then ready for analysis by HPLC-fluorescence or LC-MS/MS.
Visualizations
Caption: General workflow for this compound extraction, cleanup, and analysis.
Caption: Influence of pH on the stability and recovery of this compound.
References
- 1. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of initial pH, different nitrogen sources, and cultivation time on the production of yellow or orange Monascus purpureus pigments and the mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 10. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification Columns: Efficient Sample Clean-up | R-Biopharm [food.r-biopharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of an immunoaffinity column for the clean-up of fermented food samples contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS/MS analysis of Citrinin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Citrinin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[2][3] Ion suppression is the more common phenomenon observed.[1]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
A2: this compound is often analyzed in complex food and feed matrices such as cereals (corn, wheat, rice), spices, and red yeast rice supplements.[4][5][6] These matrices contain a high concentration of endogenous components (e.g., fats, proteins, carbohydrates, phospholipids) that can co-extract with this compound and interfere with its ionization in the mass spectrometer source.[1][7]
Q3: What are the common indicators of matrix effects in my analytical data?
A3: Common signs of matrix effects include:
-
Poor reproducibility: High variability in results between replicate injections of the same sample.
-
Inaccurate quantification: Results are significantly lower (ion suppression) or higher (ion enhancement) than the true value.
-
Low recovery: The amount of analyte detected is less than expected after spiking a known concentration into a matrix sample.
-
Non-linear calibration curves: Difficulty in obtaining a linear response across the desired concentration range when using matrix-matched standards.
Q4: How can I quantitatively assess the degree of matrix effects in my method?
A4: The most common method is the post-extraction spike comparison.[2][3] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction procedure) with the peak area of the same amount of analyte in a neat solvent. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solvent) x 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value of 100% signifies no matrix effect. For example, one study on red rice calculated a matrix effect of 130%, indicating significant ion enhancement.[8]
Q5: What are the principal strategies to minimize or compensate for matrix effects?
A5: The three main strategies are:
-
Advanced Sample Preparation: Implementing more effective extraction and clean-up procedures to remove interfering compounds before analysis.[1][2]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components that cause interference.[3]
-
Correction using Internal Standards: Using a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, to compensate for signal variations.[9][10]
Troubleshooting Guide
Issue 1: My this compound signal is significantly suppressed in matrix samples compared to solvent standards.
This is a classic case of ion suppression, where co-eluting compounds from the matrix interfere with the ionization of this compound.
-
Solution 1: Enhance Sample Clean-up: Complex matrices require robust clean-up.[7] Methods like Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Immunoaffinity Columns (IAC) are highly effective.[11][12][13] IACs offer very high selectivity by using antibodies specific to this compound, which can significantly reduce matrix interferences.[4][7]
-
Solution 2: Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix components. A longer, shallower gradient around the elution time of this compound can resolve it from interfering peaks.[14]
-
Solution 3: Dilute the Extract: A simple approach is to dilute the final sample extract. This reduces the concentration of interfering matrix components, though it may also lower the this compound concentration to below the limit of quantification (LOQ).[15]
Issue 2: I am observing poor reproducibility (high %RSD) and inconsistent analyte recovery.
This often points to inconsistent sample preparation or uncompensated matrix effects that vary between samples.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects and losses during sample preparation.[9] A ¹³C-labeled this compound internal standard co-elutes with the native this compound and experiences the same ionization suppression or enhancement, allowing for accurate ratio-based quantification.[15][16][17]
-
Solution 2: Use Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[14] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Solution 3: Standardize the Protocol: Ensure every step of the sample preparation workflow is performed consistently across all samples, from weighing to extraction and clean-up.
Data and Methodologies
Quantitative Data on Method Performance
The choice of sample preparation is critical for minimizing matrix effects and achieving acceptable method performance. The table below summarizes recovery and precision data from various studies.
| Matrix | Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Red Rice | Acetonitrile/water/acetic acid extraction with Captiva EMR clean-up | 102.8% | 6.27% | [8] |
| Spices | Immunoaffinity Column (IAC) Clean-up | >80% | <9% | [7] |
| Infant Cereals | Immunoaffinity Column (IAC) Clean-up | >80% | <9% | [7] |
| Various Foods/Feeds | QuEChERS-based Extraction | Apparent Recovery: 70-120% (for most analytes) | - | [16] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Various Matrices This protocol is adapted from a method for the simultaneous analysis of this compound and ochratoxin A in various food and feed matrices.[16]
-
Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of an acetonitrile/water/acetic acid mixture. Shake vigorously for 30 minutes.
-
Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.
-
Centrifugation: Centrifuge the tubes to separate the acetonitrile layer.
-
Final Preparation: Transfer an aliquot of the supernatant (acetonitrile phase), add an internal standard (if used), and dilute as necessary before injection into the LC-MS/MS system.
Protocol 2: Immunoaffinity Column (IAC) Clean-up for Complex Matrices This protocol is based on methods developed for spices and infant cereals.[7]
-
Extraction: Extract this compound from the sample using a suitable solvent mixture (e.g., methanol/water).
-
Filtration & Dilution: Filter the extract and dilute it with a phosphate-buffered saline (PBS) solution to ensure compatibility with the IAC antibody.
-
Column Loading: Pass the diluted extract through the immunoaffinity column. The antibodies in the column will specifically bind to the this compound.
-
Washing: Wash the column with water or a wash buffer to remove unbound matrix components.
-
Elution: Elute the captured this compound from the column using a small volume of methanol or another suitable organic solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Example LC-MS/MS Conditions The following are typical parameters for this compound analysis. Optimization is required for specific instruments and matrices.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, < 5 µm).[14]
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.[15][18]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.[15][18]
-
Flow Rate: 0.3 - 0.4 mL/min.[14]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute this compound and other compounds, followed by a wash and re-equilibration step.
-
Ion Source: Electrospray Ionization (ESI), often in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and its labeled internal standard need to be optimized. Common precursor ion for this compound [M+H]⁺ is m/z 251.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for managing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 5. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fimek.edu.rs [fimek.edu.rs]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 12. Recent advances in analytical methods for the determination of this compound in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous analysis of Alternaria toxins and this compound in tomato: an optimised method using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wur.nl [wur.nl]
- 16. Development and validation of an LC-MS/MS method for the simultaneous determination of this compound and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Citrinin Instability in Analytical Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with citrinin's instability during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound?
A1: this compound is a sensitive mycotoxin prone to degradation under several common laboratory conditions. The primary factors influencing its stability are:
-
Temperature: Elevated temperatures, particularly in the presence of water, can lead to significant degradation of this compound.[1] Decomposition occurs at temperatures greater than 100°C in aqueous solutions and above 175°C under dry conditions.[1]
-
pH: this compound's stability is highly dependent on the pH of the solution. It is more stable in acidic conditions and degrades in neutral to alkaline solutions.[2][3][4] Its color also changes with pH, appearing lemon-yellow at pH 4.6 and cherry-red at pH 9.9.[1][4]
-
Light: Exposure to light, especially short-wavelength light, can cause significant degradation of this compound.[5][6][7]
-
Solvent Composition: The choice of solvent for extraction and analysis can impact this compound stability.[1]
Q2: What are the known degradation products of this compound?
A2: When this compound degrades, it can form several byproducts, some of which may have different toxicological profiles. The main degradation products identified are:
-
This compound H1: A dimer of this compound that may exhibit increased cytotoxicity compared to the parent compound.
-
This compound H2: A less toxic degradation product.
-
Dithis compound A: Another dimeric degradation product.
The formation of these products is influenced by factors such as temperature and the presence of water.[1]
Q3: How can I minimize this compound degradation during sample storage?
A3: To ensure the integrity of your samples and standards, proper storage is crucial. Follow these recommendations:
-
Temperature: Store this compound standards and sample extracts at low temperatures, preferably at -20°C for long-term storage. For short-term storage (up to three months), +4°C is acceptable.[8] Avoid repeated freeze-thaw cycles.
-
Light: Protect all solutions containing this compound from light by using amber vials or by wrapping containers with aluminum foil.[5][6][7]
-
pH: If possible, maintain the pH of the sample extracts in the acidic range to enhance stability.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical determination of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of this compound | Degradation during sample preparation: Exposure to high temperatures, neutral or alkaline pH, or prolonged exposure to light. | • Temperature Control: Avoid heating steps during extraction and cleanup. If heating is unavoidable, minimize the duration and temperature. • pH Adjustment: Ensure the extraction solvent is acidic. For example, using acetonitrile with 1% acetic acid can improve stability.[1] • Light Protection: Work under subdued light and use amber glassware or light-blocking containers throughout the procedure.[5][6][7] |
| Inefficient Extraction: The chosen solvent may not be optimal for the sample matrix. | • Solvent Selection: Acetonitrile and methanol are commonly used for this compound extraction.[1] For complex matrices, a mixture like acetonitrile/water/acetic acid (79:20:1, v/v/v) can be effective.[1] • Extraction Technique: Consider using techniques like ultrasonic-assisted extraction to improve efficiency, but monitor the temperature of the water bath. | |
| Poor Cleanup: Matrix components may interfere with the analysis or cause loss of the analyte during the cleanup step. | • Cleanup Method: For complex matrices like spices or infant cereals, immunoaffinity columns (IACs) provide high selectivity and can significantly improve recovery and reduce matrix effects.[9][10] Solid-phase extraction (SPE) with C18 cartridges is another effective option.[11] | |
| Peak Tailing or Splitting in HPLC/LC-MS | Secondary Interactions: Interaction of the acidic this compound molecule with active sites on the HPLC column. | • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.0 with formic or acetic acid) can suppress the ionization of silanol groups on the column and reduce peak tailing.[12] • Column Choice: Use a well-deactivated, end-capped C18 column. |
| Column Overload: Injecting too high a concentration of the analyte. | • Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.[13] | |
| Contamination of the Guard or Analytical Column: Buildup of matrix components on the column frit or packing material. | • Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. Replace the guard column regularly.[14] • Sample Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm filter before injection.[14] | |
| Inconsistent Results between Batches | Variability in Sample Matrix: Different batches of the same commodity can have varying compositions, affecting extraction efficiency and matrix effects. | • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for matrix effects. |
| Degradation of Standard Solutions: Improper storage of stock and working standard solutions. | • Check Standard Stability: Prepare fresh working standards from a well-stored stock solution and re-analyze the samples. Store stock solutions at -20°C in the dark. |
Quantitative Data on this compound Stability
The following tables summarize the quantitative data available on the stability of this compound under different conditions.
Table 1: Effect of Temperature on this compound Degradation
| Condition | Temperature | Observation | Reference |
| In the presence of water | > 100 °C | Decomposition occurs. | [1] |
| In the presence of water (boiling) | 100 °C | 50% decrease in concentration after 20 minutes. | [1] |
| Dry conditions | > 175 °C | Decomposition occurs. | [1] |
| On dry cured ham | 20 °C | Half-life of approximately 6 hours. | [1] |
| Incurred in food and food supplements | +4 °C | Stable for at least three months. | [8] |
| Incurred in food and food supplements | +24 °C | Storage at this temperature should be avoided due to potential degradation. | [8] |
Table 2: Effect of Light on this compound Degradation
| Light Source | Wavelength | Observation | Reference |
| White Light | Broad Spectrum | Complete degradation after 24 hours of exposure. | [5][6] |
| Blue Light | 455 - 470 nm | Complete degradation. | [5][6][7] |
| Royal Blue Light | 455 nm | Complete degradation. | [5][6] |
| Green Light | 530 nm | Almost no degradation. | [5][6][7] |
| Yellow Light | 590 nm | Almost no degradation. | [5][6][7] |
| Red Light | 627 nm | Almost no degradation. | [5][6][7] |
Table 3: Effect of pH on this compound Properties
| pH Value | Observation | Reference |
| 4.6 | Solution is lemon-yellow. | [1][4] |
| 5.0 - 7.0 | Optimal pH range for growth of P. citrinum. | [1] |
| 9.9 | Solution is cherry-red. | [1][4] |
| Neutral to Alkaline | Degradation of this compound is more likely. | [2][3] |
| Acidic | This compound is more stable. | [2][3] |
Experimental Protocols
Protocol 1: Determination of this compound in Red Yeast Rice Food Supplements by LC-MS/MS
This protocol is based on the method described by the European Union Reference Laboratory for Mycotoxins & Plant Toxins.
1. Sample Preparation and Extraction: a. Weigh an appropriate number of capsules or tablets into a 500 mL polypropylene bottle. b. Add 2.5 mL of dispersion solution (10% NaCl in water containing 1% HCl + 1% HAc) per gram of sample. c. Shake mechanically for 15 minutes. d. Add 5.0 mL of extraction solution (acetonitrile containing 1% HCl + 1% HAc) per gram of sample. e. Shake mechanically for 30 minutes. f. Transfer 15 mL of the extraction mixture to a 50 mL centrifuge tube. g. Add internal standard (e.g., ¹³C₁₃-citrinin). h. Add 4 g of magnesium sulfate and 1 g of sodium chloride. i. Vortex for 30 seconds. j. Centrifuge at 3500 rpm for 10 minutes.
2. Dilution: a. Take an aliquot of the upper acetonitrile phase and dilute it 10-fold with a methanol/water/acetic acid (80/18/2, v/v/v) solution.
3. LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm). b. Mobile Phase A: 5 mM Ammonium acetate / 0.05% Acetic acid in water. c. Mobile Phase B: 5 mM Ammonium acetate / 0.05% Acetic acid in methanol. d. Gradient: A suitable gradient to ensure good separation of this compound from matrix components. e. Injection Volume: 5-10 µL. f. MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for this compound for confirmation.
Protocol 2: General Protocol for this compound Analysis in Cereals using Immunoaffinity Column Cleanup and HPLC-FLD
This protocol is a general guideline based on established methods.[10]
1. Extraction: a. Weigh 25 g of a homogenized cereal sample into a blender jar. b. Add 100 mL of an extraction solvent (e.g., methanol/water, 75:25, v/v). c. Blend at high speed for 2 minutes. d. Filter the extract through a fluted filter paper.
2. Dilution and Cleanup: a. Dilute a portion of the filtrate with a phosphate-buffered saline (PBS) solution containing a surfactant like Tween 20 to facilitate binding to the immunoaffinity column (IAC). b. Pass the diluted extract through a this compound-specific IAC at a flow rate of 1-2 mL/min. c. Wash the IAC with purified water to remove unbound matrix components. d. Elute the this compound from the column with methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
3. HPLC-FLD Analysis: a. LC Column: C18 column (e.g., 150 x 4.6 mm, 5 µm). b. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing a small percentage of an acid (e.g., acetic acid or phosphoric acid) to ensure an acidic pH. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20-100 µL. e. Fluorescence Detection: Excitation wavelength (λex) at approximately 330 nm and emission wavelength (λem) at approximately 500 nm.[10]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of pH on the stability and the cross-reactivity of ochratoxin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Wavelength-Dependent Degradation of Ochratoxin and this compound by Light in Vitro and in Vivo and Its Implications on Penicillium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wavelength-dependent degradation of ochratoxin and this compound by light in vitro and in vivo and its implications on Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of this compound in Cereals, Red Yeast Rice Dietary Supplement, and Animal Feed by Immunoaffinity Column Cleanup and LC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Optimizing mobile phase composition for better HPLC separation of Citrinin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of Citrinin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase composition for this compound analysis?
A common and effective starting point for reversed-phase HPLC analysis of this compound is a mixture of acetonitrile and water, often with an acidic modifier. A typical ratio is in the range of 35:65 to 50:50 (v/v) acetonitrile to water.[1][2][3] The addition of an acid, such as trifluoroacetic acid (TFA), phosphoric acid, or acetic acid, is crucial for good peak shape and sensitivity, especially for fluorescence detection.[1][2][3][4]
Q2: Why is an acidic mobile phase important for this compound analysis?
An acidic mobile phase, typically around pH 2.5, is important for several reasons. Firstly, it suppresses the ionization of this compound, which is a carboxylic acid. This results in a more retained and sharper peak on a reversed-phase column. Secondly, this compound's natural fluorescence is significantly enhanced under acidic conditions, leading to higher sensitivity when using a fluorescence detector.[2][4] The fluorescence excitation and emission maxima of this compound are typically around 330 nm and 500 nm, respectively.[1][4][5]
Q3: Can I use a different organic solvent instead of acetonitrile?
While acetonitrile is the most commonly reported organic solvent for this compound analysis, methanol can also be used. However, acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths. If you choose to use methanol, you may need to adjust the solvent ratio to achieve a similar retention time as with acetonitrile, as methanol is a weaker solvent in reversed-phase HPLC.
Q4: What are the consequences of an improperly prepared mobile phase?
An improperly prepared mobile phase can lead to a variety of issues, including:
-
Shifting retention times: Inconsistent solvent ratios or pH will cause the retention time of this compound to vary between runs.
-
Poor peak shape: Incorrect pH can lead to peak tailing or splitting.
-
Baseline noise or drift: Impurities in the solvents or incomplete degassing can cause an unstable baseline.
-
Column damage: Using a mobile phase with a pH outside the stable range of your column can damage the stationary phase.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is sufficiently low (around 2.5) to suppress the ionization of this compound.[2][4] This can be achieved by adding a small amount of acid like phosphoric acid or TFA. |
| Secondary interactions with the stationary phase | Add a competing agent to the mobile phase, such as a small amount of an ion-pairing reagent like tetrabutylammonium phosphate, although this is less common with modern columns.[1][5] |
| Column overload | Reduce the concentration or injection volume of your sample. |
| Column contamination or degradation | Flush the column with a strong solvent or replace it if necessary. |
Issue 2: Unstable or Drifting Baseline
| Possible Cause | Suggested Solution |
| Inadequate mobile phase degassing | Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. |
| Contaminated mobile phase solvents | Use high-purity HPLC-grade solvents and water. Prepare fresh mobile phase daily. |
| Detector lamp issue | Check the detector lamp's age and intensity. Replace if necessary. |
| Column bleed | This can occur with new columns or if the mobile phase is too aggressive. Condition the column according to the manufacturer's instructions. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent mobile phase preparation | Prepare the mobile phase accurately and consistently. Use a calibrated pH meter. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and stable temperature.[2][3] |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
Experimental Protocols
Below are examples of mobile phase compositions and HPLC conditions that have been successfully used for the separation of this compound.
Table 1: Mobile Phase Compositions for this compound HPLC Analysis
| Organic Solvent | Aqueous Phase | Additive | Ratio (v/v) | Reference |
| Acetonitrile | Water | 0.05% Trifluoroacetic Acid (TFA) | 35:65 | [1] |
| Acetonitrile | 10 mM Phosphoric Acid | - | 50:50 (pH adjusted to 2.5) | [2][3] |
| Acetonitrile | Water | 1% Acetic Acid | 50:50 | [6] |
| Acetonitrile | Water | Acetic Acid | 40:59:1 (Acetonitrile:Water:Acetic Acid) with 0.0025 M tetrabutylammonium phosphate | [1][5] |
| Acetonitrile | 0.25 N Phosphoric Acid | 2-Propanol | 35:55:10 (Acetonitrile:Aqueous:2-Propanol) | [7] |
| Acetonitrile | 0.1% Phosphate | - | Gradient | [8] |
Detailed Methodologies
Method 1: Acetonitrile/Water with Phosphoric Acid
-
Mobile Phase Preparation: Prepare a 10 mM phosphoric acid solution in HPLC-grade water. Adjust the pH to 2.5 using a suitable base (e.g., sodium hydroxide). Mix this aqueous phase with acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.22 µm membrane filter and degas before use.[2][3]
-
HPLC System: A standard HPLC system with a C18 column (e.g., 150 x 4.6 mm, 3 µm) is suitable.[2][3]
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 500 nm.[2][3]
-
Injection Volume: Typically 20-100 µL.
Method 2: Acetonitrile/Water with TFA
-
Mobile Phase Preparation: Add 0.5 mL of trifluoroacetic acid to 1 L of HPLC-grade water to make a 0.05% TFA solution. Mix this with acetonitrile in a 65:35 (v/v) ratio (Aqueous:Acetonitrile). Filter and degas the mobile phase.[1]
-
HPLC System: A reversed-phase C18 column is appropriate.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection (Ex: 330 nm, Em: 500 nm) or UV detection.
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and sensitive detection of this compound production during fungal fermentation using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Detection and Quantification of Patulin and this compound Contamination in Fruits [mdpi.com]
- 7. High-performance liquid chromatographic analysis of the mycotoxin this compound and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxyl-Functionalized, Europium Nanoparticle-Based Fluorescent Immunochromatographic Assay for Sensitive Detection of this compound in Monascus Fermented Food - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Citrinin chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of citrinin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in chromatography that can affect resolution and quantification. For this compound, an acidic mycotoxin, this is often related to chemical interactions within the analytical column or physical issues with the HPLC system.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase (like C18) can interact with the acidic this compound molecule. This secondary interaction mechanism leads to delayed elution for a portion of the analyte molecules, causing a tail.
-
Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not adequately controlled or is too close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.[2]
-
Column Contamination & Blockage: Accumulation of particulate matter from samples or system wear can block the column inlet frit.[3] Strongly retained matrix components can also create active sites that cause tailing.
-
Physical Column Issues (Voids): A void or channel in the column's packed bed can cause peak distortion, including tailing, that typically affects all peaks in the chromatogram.[2][4]
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Solution: This issue is generally irreversible, and the column must be replaced.[4] Prevent voids by avoiding sudden pressure shocks and operating within the column's recommended pH and temperature ranges.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or a large detector flow cell can lead to band broadening and tailing.
-
Solution: Minimize tubing length and use tubing with a small internal diameter. Ensure all fittings are properly made to avoid dead volume.
-
Q2: What is causing peak fronting in my this compound chromatogram?
Peak fronting, where the first half of the peak is broader than the second, is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.
Potential Causes & Solutions:
-
Column Overload: Injecting too much analyte (mass overload) or a sample that is too concentrated (concentration overload) can saturate the stationary phase, causing molecules to travel through the column faster than expected.[2]
-
Solution: Dilute the sample or reduce the injection volume. If the problem persists, consider a column with a higher loading capacity (e.g., larger diameter or pore size).[2]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 90% water), the sample band will not focus correctly at the column head. This often affects early-eluting peaks most severely.[5]
-
Solution: Whenever possible, dissolve or dilute your this compound standards and extracts in the initial mobile phase composition.[5]
-
Q3: Why am I seeing split or shouldered peaks for my this compound analysis?
Split peaks can appear as two merged peaks or a "shoulder" on the main peak. This distortion can arise from issues at the column inlet, solvent incompatibilities, or the presence of multiple chemical species.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Debris on the inlet frit can distort the sample flow path, splitting the analyte band before separation begins. This typically affects all peaks in the run.[3]
-
Solution: Filter all samples and mobile phases. Try back-flushing the column or, if that fails, replace the frit or the entire column.[3]
-
-
Column Void: A void at the head of the column can cause the sample band to split as it enters the packed bed.
-
Solution: Replace the column.
-
-
Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column head, leading to peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.
-
-
This compound Instability/Degradation: this compound can be unstable depending on temperature, pH, and solvent composition.[6] Degradation could potentially lead to the appearance of a secondary peak eluting close to the parent compound.
-
Solution: Prepare standards fresh and store them at low temperatures (-20°C) in a non-aqueous solvent like methanol.[6] Minimize sample processing time and exposure to high temperatures.
-
Data & Methodologies
Table 1: Typical HPLC-FLD Parameters for this compound Analysis
This table summarizes common starting conditions for the analysis of this compound using HPLC with fluorescence detection (FLD).
| Parameter | Typical Conditions | Source(s) |
| Column | C18, Reversed-Phase (e.g., 150-250 mm length, 4.6 mm ID, 3-5 µm particle size) | [1][7] |
| Mobile Phase | Isocratic mixture of Acetonitrile and acidified water (e.g., 50:50 v/v) | [1][7] |
| Acid Modifier | Phosphoric Acid (to pH ~2.5), Formic Acid (0.1%), or Acetic Acid | [1][7] |
| Flow Rate | 0.8 - 1.0 mL/min | [1][7] |
| Column Temp. | 30 - 40 °C | [1][7] |
| Injection Vol. | 20 - 100 µL | [1] |
| FLD Wavelengths | Excitation (λex): 330-331 nm; Emission (λem): 500 nm | [1][7][8] |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Peak Problem | Potential Cause | Recommended Solution |
| Tailing | Secondary interactions with silanols | Use an end-capped column; lower mobile phase pH (e.g., 2.5-3.0). |
| Column contamination / Blocked frit | Use a guard column; filter samples; reverse-flush or replace the column.[3] | |
| Column void | Replace the column.[4] | |
| Fronting | Column overload | Reduce injection volume or sample concentration.[2] |
| Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase.[5] | |
| Splitting | Partially blocked inlet frit / Column void | Replace guard column; reverse-flush or replace the analytical column.[3] |
| Sample/mobile phase incompatibility | Ensure sample solvent is miscible with the mobile phase. | |
| Analyte degradation | Prepare fresh standards; minimize sample exposure to heat and light.[6] |
Experimental Protocol: Determination of this compound in Red Yeast Rice
This protocol is adapted from the "Method of Test for Mycotoxins in Foods-Test of this compound" and outlines a complete workflow from sample preparation to HPLC analysis.
1. Reagent & Standard Preparation
-
Mobile Phase: Mix 500 mL of acetonitrile, 500 mL of deionized water, and 1 mL of formic acid. Filter through a 0.22 µm membrane filter before use.
-
Standard Stock Solution: Accurately weigh ~5 mg of this compound reference standard into a 10-mL volumetric flask. Dissolve and dilute to volume with methanol. Store at -20°C.
-
Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of calibration standards (e.g., 0.625 to 6.25 ng/mL).
2. Sample Extraction
-
Weigh 5 g of the ground red yeast rice sample into a 50-mL centrifuge tube.
-
Add 20 mL of methanol.
-
Ultrasonicate in a water bath at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Centrifuge at >2000 ×g for 3 minutes and collect the supernatant.
3. Immunoaffinity Column (IAC) Cleanup
-
Take 1 mL of the supernatant from the extraction step and add it to 39 mL of phosphate buffer. Mix thoroughly.
-
Filter the diluted extract through a glass microfiber filter.
-
Pass 10 mL of the filtered, diluted extract through a this compound-specific immunoaffinity column at a flow rate of approximately 1 drop/second.
-
Wash the IAC twice with 10 mL of deionized water, discarding the eluent.
-
Elute the this compound from the column by adding 1 mL of a methanol: 0.1% phosphoric acid (7:3, v/v) solution. Collect the eluent.
-
Dilute the eluent with deionized water to a final volume of 1 mL.
-
Filter the final solution through a 0.22 µm nylon membrane filter into an HPLC vial. This is the sample solution for analysis.
4. HPLC-FLD Analysis
-
Column: Atlantis T3, 5 µm, 4.6 mm i.d. x 25 cm (or equivalent C18 column).
-
Mobile Phase: Acetonitrile/Water/Formic Acid (500:500:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation λ = 330 nm, Emission λ = 500 nm.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample solution from this curve.
Visual Troubleshooting Guides
References
- 1. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Avoiding Mobile Phase Mismatch in HPLC | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of initial pH, different nitrogen sources, and cultivation time on the production of yellow or orange Monascus purpureus pigments and the mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Citrinin Fluorescence Detection
Welcome to the technical support center for the sensitive detection of Citrinin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound fluorescence signal weak or undetectable?
A weak or absent fluorescence signal for this compound can stem from several factors. The most critical is the pH of the sample environment. This compound's fluorescence is highly dependent on pH, with its quantum yield dropping significantly in neutral or alkaline conditions. Other factors include suboptimal excitation/emission wavelengths, solvent effects, and potential degradation of the molecule.
-
Troubleshooting Workflow:
-
Verify pH: Ensure your sample is in an acidic medium (pH ~2.5 is optimal)[1][2].
-
Check Wavelengths: Confirm your fluorometer is set to the correct excitation (~330-331 nm) and emission (~500 nm) wavelengths for this compound[3][4][5].
-
Solvent Choice: Use solvents like acetonitrile, which has been shown to enhance fluorescence intensity compared to methanol or water[6].
-
Sample Integrity: this compound can degrade with prolonged heating in aqueous solutions[1][2]. Protect your samples from excessive heat and light.
-
Consider Enhancement Strategies: If the signal remains weak, explore methods like metal-ion complexation or the use of cyclodextrins.
-
Q2: How does pH dramatically influence this compound fluorescence?
This compound's chemical structure and, consequently, its fluorescence properties are highly sensitive to pH. The highest fluorescence intensity is observed in acidic conditions, specifically around pH 2.5, where the molecule is in a non-ionized form.[1][2] As the pH increases towards neutral and alkaline, the molecule can undergo structural changes, such as ring-opening to form this compound H2, which is less fluorescent or non-fluorescent.[7][8] Therefore, controlling the pH is the most critical step for ensuring maximum sensitivity.
Q3: How can I use metal ions to enhance the fluorescence signal?
Complex formation with certain metal ions can significantly amplify the fluorescence of this compound. Aluminum ions (Al³⁺) have been shown to be particularly effective.
-
Mechanism: Al³⁺ coordinates with this compound to form a more rigid chelate complex.[9][10] This increased rigidity reduces non-radiative decay pathways, leading to a substantial enhancement of the fluorescence emission. Studies have shown this technique can lower the limit of detection by about an order of magnitude.[9][10]
-
Stoichiometry: The complex typically forms with a 1:2 (Al³⁺:this compound) stoichiometry.[9][10]
-
Application: This method is especially useful in HPLC-FLD systems, where an aluminum salt can be introduced post-column to enhance the signal before it reaches the detector.[9]
Q4: Can cyclodextrins be used to improve detection sensitivity?
Yes, cyclodextrins (CDs) can enhance the fluorescence of this compound.
-
Mechanism: CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] this compound, being a somewhat hydrophobic molecule, can enter the CD cavity, forming a host-guest inclusion complex. This encapsulation shields the this compound molecule from the aqueous environment and reduces quenching effects, thereby increasing its fluorescence quantum yield.[12][13][14]
-
Types: β-cyclodextrin (β-CD) and its derivatives have been shown to form stable complexes with this compound and enhance its fluorescence.[6][12][14] Chemically modified CDs may offer even greater enhancement.[14]
Q5: My results are inconsistent between experiments. What could be the cause?
Inconsistent results in fluorescence measurements are often related to environmental or instrumental variables.
-
Temperature: Fluorescence intensity is temperature-dependent.[15] Higher temperatures can increase molecular collisions and non-radiative decay, thus decreasing the fluorescence signal. It is crucial to allow the fluorescence detector to warm up and reach a stable operating temperature (e.g., for 2 hours) to ensure reproducible results.[15]
-
pH Fluctuation: As discussed, minor shifts in pH can cause major changes in this compound's fluorescence. Ensure that all buffers are correctly prepared and that the final pH of the sample is consistent across all experiments.
-
Photobleaching: Although less common for small molecules like this compound compared to large fluorophores, prolonged exposure to the excitation light source can lead to photochemical degradation and a loss of signal. Minimize exposure times where possible.
-
This compound Stability: this compound is unstable and thermolabile in aqueous solutions, especially when heated.[2] Prepare fresh solutions and avoid storing them for extended periods, particularly at room temperature.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative parameters for this compound fluorescence detection.
Table 1: Spectroscopic Properties of this compound and its Al³⁺ Complex
| Compound | Solvent/Conditions | Excitation Max (λ_Ex) | Emission Max (λ_Em) |
|---|---|---|---|
| This compound | Acidic Medium | ~330-331 nm[3][4][5] | ~500 nm[3][4][5] |
| this compound-Al³⁺ Complex | Methanol | 320 nm[9] | 474 nm[9] |
Table 2: Reported Enhancement and Detection Limits
| Method | Enhancement Strategy | Limit of Detection (LOD) |
|---|---|---|
| HPLC-FLD | Reversed-phase at pH 2.5 | 90 ng/mL[3] |
| HPLC-FLD | Post-column acidification (1 M HCl) | 0.9 x 10⁻⁷ M[3][16] |
| HPLC-FLD | Al³⁺ Complexation | ~10x lower than without Al³⁺[9][10] |
| Spectrofluorimetry | β-Cyclodextrin | Fluorescence intensity increase noted[6] |
Experimental Protocols
Protocol 1: Fluorescence Enhancement of this compound using Aluminum Chloride
This protocol describes the preparation of a this compound solution with Al³⁺ for enhanced fluorescence measurement in a spectrofluorometer.
-
Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in methanol.
-
Prepare a 10 mM stock solution of aluminum chloride (AlCl₃) in methanol.
-
-
Sample Preparation:
-
In a cuvette, add an aliquot of the this compound stock solution and dilute with methanol to achieve the desired final concentration (e.g., 50 µM).
-
To a separate cuvette, add the same amount of this compound stock solution.
-
Add an aliquot of the AlCl₃ stock solution to the second cuvette to achieve a final molar ratio of at least 1:2 (Al³⁺:this compound). For example, for a 50 µM this compound solution, add AlCl₃ to a final concentration of 25 µM.
-
Dilute the second cuvette to the same final volume as the first with methanol.
-
-
Incubation:
-
Allow both solutions to incubate at room temperature for 10-15 minutes to allow for complex formation.
-
-
Measurement:
-
Measure the fluorescence of the this compound-only solution using λ_Ex = 331 nm and λ_Em = 500 nm.
-
Measure the fluorescence of the this compound-Al³⁺ solution using λ_Ex = 320 nm and λ_Em = 474 nm.[9]
-
Compare the fluorescence intensities to determine the enhancement factor.
-
Protocol 2: HPLC-FLD with Post-Column Acidification for Sensitive this compound Detection
This protocol provides a general workflow for enhancing this compound detection in an HPLC system.
-
HPLC Setup:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical mobile phase could be acetonitrile:water:acetic acid (40:59:1).[4]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Post-Column Reagent (PCR) System:
-
Set up a second pump to deliver the acidification reagent.
-
Reagent: 1 M Hydrochloric Acid (HCl) or a solution of formic/acetic acid to ensure the final pH of the eluent is highly acidic before detection.
-
Flow Rate: Typically 10-20% of the main mobile phase flow rate (e.g., 0.1-0.2 mL/min).
-
Connect the PCR pump output to a T-junction placed between the analytical column outlet and the fluorescence detector inlet.
-
-
Fluorescence Detector:
-
Execution:
-
Inject the sample onto the column.
-
As the analyte elutes from the column, it will mix with the acidic reagent in the T-junction.
-
The acidified this compound will then enter the fluorescence detector, producing a significantly enhanced signal.
-
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive detection of this compound production during fungal fermentation using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aminer.org [aminer.org]
- 7. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complexes of the Mycotoxins this compound and Ochratoxin A with Aluminum Ions and their Spectroscopic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complexes of the Mycotoxins this compound and Ochratoxin A with Aluminum Ions and their Spectroscopic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Persistent Luminescence Tuning Using a Cyclodextrin Inclusion Complex as Efficient Light Conversion Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of Dihydrocitrinone with Native and Chemically Modified Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temperature sensitivity and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple and sensitive high-performance liquid chromatography--fluorescence method for the determination of this compound application to the analysis of fungal cultures and cheese extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of Citrinin standards
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the storage and handling of Citrinin analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound standards?
A1: this compound standards are soluble in polar organic solvents. The most commonly recommended solvents for creating stock solutions are methanol and acetonitrile.[1][2][3] It is also soluble in dilute sodium hydroxide, sodium carbonate, or sodium acetate.[1][4]
Q2: How should I store the solid this compound standard?
A2: Solid this compound standards should be stored in a well-ventilated place, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended.[5]
Q3: What are the optimal storage conditions for this compound standard solutions?
A3: this compound stock and working solutions should be stored at -20°C in tightly closed containers to prevent solvent evaporation and degradation.[3][6] Some studies suggest that for short-term storage (up to three months), 4°C is acceptable, though -20°C is preferable for long-term stability.[7]
Q4: How stable is this compound in solution and as a solid?
A4: this compound is sensitive to heat and moisture. Under dry conditions, it is stable up to 175°C, but in the presence of water, decomposition can occur at temperatures above 100°C.[1][8][9] It is also sensitive to light and can be degraded by acidic or alkaline solutions.[1][9]
Q5: What are the visual indicators of this compound degradation?
A5: this compound is a lemon-yellow crystalline substance.[1][8] A change in color of the solution can indicate a change in pH or potential degradation. The solution color varies from lemon-yellow at pH 4.6 to cherry red at pH 9.9.[1][10] Any unexpected color change outside of this pH-dependent variation or the appearance of precipitates may suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or low analytical signals | 1. Degradation of the standard solution. 2. Inaccurate concentration due to solvent evaporation. 3. Improper storage conditions (e.g., exposure to light or high temperatures). | 1. Prepare a fresh working standard from the stock solution. If the issue persists, prepare a new stock solution from the solid standard. 2. Ensure vials are tightly sealed. Use parafilm for extra security. 3. Always store solutions at the recommended temperature (-20°C) and in amber vials or protected from light. |
| Unexpected peaks in the chromatogram | 1. Presence of degradation products (e.g., this compound H1, this compound H2, Dithis compound A).[1][11] 2. Contamination of the solvent or glassware. | 1. Confirm the identity of the extra peaks by comparing with known degradation product standards if available. Prepare a fresh standard solution. 2. Use high-purity solvents and thoroughly clean all glassware. |
| Difficulty dissolving the solid standard | 1. Use of a non-polar solvent. 2. Insufficient solvent volume or mixing. | 1. Ensure you are using a recommended polar organic solvent like methanol or acetonitrile.[1][4] 2. Use an appropriate volume of solvent and vortex or sonicate to aid dissolution. |
| Precipitate forms in the standard solution | 1. The concentration of the standard is too high for the solvent. 2. The solution was not properly dissolved initially. 3. Storage at a very low temperature causing the analyte to fall out of solution. | 1. Dilute the standard solution to a lower concentration. 2. Ensure complete dissolution by vortexing or sonicating. 3. Allow the solution to warm to room temperature and vortex to redissolve before use. |
Experimental Protocols
Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a 100 µg/mL this compound stock solution in methanol.
Materials:
-
This compound analytical standard (solid)
-
HPLC-grade methanol
-
10 mL amber volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh approximately 1 mg of the this compound standard into the 10 mL amber volumetric flask. Record the exact weight.
-
Add approximately 5 mL of methanol to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, add methanol to the flask until the meniscus reaches the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution based on the initial weight of the standard.
-
Transfer the solution to a tightly sealed amber vial and label it with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution at -20°C.
Preparation of this compound Working Standard Solutions
This protocol describes the serial dilution of the stock solution to prepare working standards.
Materials:
-
This compound stock solution (100 µg/mL)
-
HPLC-grade methanol (or the same solvent as the mobile phase)
-
Appropriate size volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Pipettes
Procedure:
-
Allow the stock solution to equilibrate to room temperature before use.
-
To prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert the flask to mix thoroughly.
-
Perform further serial dilutions as required for your specific analytical method to create a calibration curve (e.g., 1 µg/mL, 0.1 µg/mL, etc.).
-
Transfer each working solution to a labeled amber vial.
-
Store the working solutions at -20°C when not in use.
Data Summary
Storage and Stability Data
| Parameter | Condition | Recommendation/Observation | Reference |
| Solid Standard Storage | Long-term | -20°C, protected from light and moisture | [5] |
| Solution Storage | Long-term | -20°C in a tightly sealed container | [3][6] |
| Short-term (up to 3 months) | 4°C | [7] | |
| Thermal Stability (Dry) | >175°C | Decomposition occurs | [1][8][9] |
| Thermal Stability (Aqueous) | >100°C | Decomposition occurs | [1][8][9] |
| Solubility | Solvents | Methanol, acetonitrile, ethanol, chloroform, acetone, ethyl acetate, dilute sodium hydroxide, sodium carbonate, sodium acetate | [1][4] |
| Water | Sparingly soluble | [1] | |
| pH Sensitivity | pH 4.6 | Lemon-yellow color | [1][10] |
| pH 9.9 | Cherry red color | [1][10] |
Visualizations
Caption: Workflow for the preparation of this compound standard solutions.
Caption: Troubleshooting logic for inconsistent this compound analytical results.
References
- 1. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. famic.go.jp [famic.go.jp]
- 3. fimek.edu.rs [fimek.edu.rs]
- 4. This compound Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 100ug/mL acetonitrile, analytical standard 518-75-2 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Reviewing the Analytical Methodologies to Determine the Occurrence of this compound and Its Major Metabolite, Dihydrocitrinone, in Human Biological Fluids [mdpi.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Validating Specificity for Citrinin Analytical Methods
This guide provides researchers, scientists, and drug development professionals with technical support for validating the specificity of new analytical methods for the mycotoxin citrinin. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is "specificity" in the context of an analytical method for this compound?
A: Specificity is the ability of an analytical method to assess unequivocally the analyte (this compound) in the presence of other components that may be expected to be present.[1] These components could include impurities, degradation products, or matrix components from the sample (e.g., other compounds in red yeast rice, spices, or infant cereals).[2][3][4] In essence, the method should produce a signal that is only attributable to this compound, without interference from other substances.
Q2: Why is validating the specificity of a this compound analytical method crucial?
Q3: What are the key experiments to perform to validate the specificity of a new this compound analytical method?
A: According to the International Council for Harmonisation (ICH) guidelines, the primary experiments for validating specificity include:[1][7][8]
-
Analysis of Blank and Placebo Samples: Analyzing samples that are known not to contain this compound (blanks) and the sample matrix without the analyte (placebo) to ensure no interfering peaks are present at the retention time of this compound.
-
Interference Studies with Structurally Similar Compounds: Spiking the sample with compounds that are structurally related to this compound or other mycotoxins that might be present in the sample to see if they interfere with the this compound signal.
-
Forced Degradation Studies: Subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[9] The analytical method must be able to separate the intact this compound from these degradation products.
-
Peak Purity Analysis (for chromatographic methods): Using a photodiode array (PDA) detector to assess the spectral homogeneity across the chromatographic peak of this compound.[10] This helps to confirm that the peak is not composed of co-eluting compounds.[10][11]
Q4: What are some common interfering substances in this compound analysis?
A: The nature of interfering substances largely depends on the sample matrix. Common sources of interference include:
-
Other Mycotoxins: Co-occurring mycotoxins such as ochratoxin A, patulin, or aflatoxins can potentially interfere, especially in less selective methods.[4][6]
-
Matrix Components: Complex matrices like spices, cereals, and food supplements can contain numerous compounds that may co-elute with this compound.[3] For example, pigments in red yeast rice can be a source of interference.
-
Degradation Products: this compound itself can degrade into other compounds, which may have similar chromatographic or spectral properties.[12][13]
Troubleshooting Guides
Problem 1: An interfering peak is observed in my blank/placebo chromatogram at the same retention time as this compound.
-
Question: What should I do if I see a peak in my blank sample that co-elutes with my this compound standard?
-
Answer: This indicates that a component of your matrix or a contaminant is interfering with your analysis. Here are the steps to troubleshoot this issue:
-
Confirm the Source of Interference:
-
Inject a solvent blank to rule out contamination from the solvent or the HPLC system.
-
If the peak is absent in the solvent blank, the interference is from your sample matrix.
-
-
Improve Chromatographic Resolution:
-
Modify the Mobile Phase: Adjust the organic solvent-to-aqueous ratio, change the pH, or try a different organic solvent (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation.
-
Change the Column: Use a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.
-
Optimize the Gradient: If using a gradient method, make the gradient shallower around the elution time of this compound to improve the separation of closely eluting peaks.
-
-
Enhance Sample Preparation:
-
Problem 2: My peak purity analysis for this compound failed.
-
Question: The purity angle is greater than the purity threshold in my PDA analysis. What does this mean and how can I fix it?
-
Answer: A failed peak purity test suggests that the this compound peak is spectrally inhomogeneous, meaning there is likely a co-eluting impurity.[10]
-
Visual Inspection of Spectra:
-
Examine the spectra across the peak (upslope, apex, and downslope). A significant difference in the spectral shape is a strong indication of co-elution.
-
-
Improve Chromatographic Separation:
-
As with matrix interference, the primary solution is to improve the chromatographic resolution. Refer to the steps in "Problem 1" for optimizing your HPLC method. The goal is to separate the impurity from the this compound peak.
-
-
Consider the Possibility of Degradation:
-
If the sample has been stored for a long time or exposed to harsh conditions, the impurity could be a degradation product of this compound. Ensure proper sample handling and storage.
-
-
Re-evaluate Forced Degradation Samples:
-
If the impurity is a known degradation product from your forced degradation studies, this indicates that your method is not stability-indicating. You must improve the separation to resolve this compound from this degradant.
-
-
| Parameter | Indication of a Pure Peak | Indication of an Impure Peak | Troubleshooting Action |
| Purity Angle | Less than the Purity Threshold | Greater than the Purity Threshold | Improve chromatographic separation. |
| Spectral Overlay | Spectra across the peak are identical. | Spectra at the peak start, apex, and end differ. | Optimize mobile phase and/or column. |
| 3D Plot | Smooth, symmetrical peak shape. | Distortions or shoulders in the peak. | Check for column overload; improve separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To demonstrate that the analytical method can separate this compound from its potential degradation products, thus proving it is "stability-indicating."
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject to Stress Conditions: Expose the this compound solution to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound or a solution at 100°C for 24 hours.[12]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze the stressed samples, a non-stressed control sample, and a blank using the new analytical method.
-
Evaluation:
-
Assess the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Ensure that the this compound peak is well-resolved from all degradation product peaks.
-
Perform peak purity analysis on the this compound peak in the chromatograms of the stressed samples.
-
Expected Results:
| Stress Condition | Expected this compound Degradation | Key Requirement for Specificity |
| Acid Hydrolysis | May be stable or show some degradation.[14] | Baseline separation between this compound and any degradant peaks. |
| Base Hydrolysis | Generally stable.[14] | No significant degradation expected. |
| Oxidative (H₂O₂) | Labile; expected to form degradation products.[14] | Clear separation of this compound from oxidative degradants. |
| Thermal | Stable up to certain temperatures, but degradation can occur with moisture.[12][15] | Resolution from any thermally induced impurities. |
| Photolytic | Can be degraded by UV light.[16] | Separation from photoproducts. |
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Reviewing the Analytical Methodologies to Determine the Occurrence of this compound and Its Major Metabolite, Dihydrocitrinone, in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Ich guidelines for validation final | PPTX [slideshare.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Stability and Matrix Binding of this compound in the Thermal Processing of Starch-Rich Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wavelength-Dependent Degradation of Ochratoxin and this compound by Light in Vitro and in Vivo and Its Implications on Penicillium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Sensitivity: HPLC-FLD vs. LC-MS/MS in Citrinin Detection
For researchers, scientists, and drug development professionals engaged in the analysis of the mycotoxin citrinin, selecting the optimal analytical methodology is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of two prevalent techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), focusing on their sensitivity and supported by experimental data.
This compound, a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, is a significant contaminant in various food commodities and supplements.[1][2] Its accurate quantification at low levels is crucial for food safety and toxicological studies. While both HPLC-FLD and LC-MS/MS are powerful tools for this purpose, they differ significantly in their principles of detection, leading to variations in sensitivity, selectivity, and overall performance.[3]
Quantitative Performance: A Sensitivity Showdown
The core of the comparison lies in the limits of detection (LOD) and quantification (LOQ), which define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. A lower LOD/LOQ value signifies higher sensitivity. The following table summarizes the reported LOD and LOQ values for this compound analysis using both HPLC-FLD and LC-MS/MS across various matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| HPLC-FLD | Spices | 1 | 3 | [4] |
| Infant Cereals | 0.1 | 0.25 | [4] | |
| Fruits | 1 | 3 | [5] | |
| Red Yeast Rice | 250 | 825 | [6] | |
| Red Yeast Rice & Supplements | - | 50 | [7] | |
| LC-MS/MS | Red Rice | - | 200 | [8][9] |
| Food Supplements & Wheat | 0.8 | 2.5 | [10] | |
| Red Fermented Rice | 1.0 | 3.0 | [6] |
The data clearly indicates that LC-MS/MS generally offers superior sensitivity for this compound detection, with significantly lower LOD and LOQ values reported in a direct comparison on red fermented rice.[6] While HPLC-FLD can achieve low detection limits, particularly with effective sample clean-up using immunoaffinity columns, LC-MS/MS consistently demonstrates higher sensitivity across a broader range of matrices.[4][11] The enhanced selectivity of LC-MS/MS, which is based on the mass-to-charge ratio of the analyte and its fragments, contributes to its ability to detect and quantify this compound at trace levels, even in complex sample matrices.[1][3]
Experimental Protocols: A Glimpse into the Methodologies
The following sections provide an overview of the typical experimental protocols for both HPLC-FLD and LC-MS/MS analysis of this compound, as extracted from cited literature.
HPLC-FLD Methodology
A common approach for HPLC-FLD analysis of this compound involves the following steps:
-
Sample Preparation and Extraction: The sample is typically homogenized and extracted with an organic solvent mixture, such as acetonitrile/water/acetic acid.[9]
-
Clean-up: To remove interfering matrix components and enhance sensitivity, a clean-up step is often employed. Immunoaffinity columns (IAC) are highly selective and are frequently used for this purpose.[4] The extract is passed through the IAC, which specifically binds to this compound. After washing, the purified this compound is eluted with a suitable solvent.
-
Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 column. An isocratic or gradient elution is used with a mobile phase typically consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., phosphoric acid or formic acid).[4][7]
-
Fluorescence Detection: this compound is a naturally fluorescent molecule. The fluorescence detector is set at an excitation wavelength of approximately 330 nm and an emission wavelength of 500 nm for optimal detection.[4][7]
LC-MS/MS Methodology
The workflow for LC-MS/MS analysis of this compound generally includes:
-
Sample Preparation and Extraction: Similar to the HPLC-FLD method, the initial extraction is performed using an organic solvent mixture. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is also commonly used.[12]
-
Clean-up (Optional): While LC-MS/MS is less susceptible to matrix interference than HPLC-FLD, a clean-up step using solid-phase extraction (SPE) or other cartridges can be beneficial for complex matrices to improve robustness.[8][9]
-
Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system with a C18 column is used to separate this compound from other components in the extract. A gradient elution with a mobile phase containing acetonitrile and water, often with additives like formic acid or ammonium acetate, is typically employed.[12]
-
Tandem Mass Spectrometry Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive or negative mode is used to ionize the this compound molecules. The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole (Selected Reaction Monitoring - SRM). This highly specific detection method provides unambiguous identification and quantification.[7]
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the key differences between the two techniques, the following diagrams are provided.
Caption: A comparative workflow of HPLC-FLD and LC-MS/MS for this compound analysis.
Caption: Key performance characteristics of HPLC-FLD versus LC-MS/MS for this compound analysis.
Conclusion: Choosing the Right Tool for the Job
HPLC-FLD, on the other hand, remains a cost-effective and reliable option, especially when coupled with highly selective sample clean-up techniques like immunoaffinity chromatography.[4] The choice between the two will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation and resources. For routine screening of less complex samples where extreme sensitivity is not the primary concern, HPLC-FLD can be a suitable choice. For confirmatory analysis, trace-level quantification, and research applications demanding the highest level of confidence, LC-MS/MS is the recommended methodology.
References
- 1. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 2. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov.tw [fda.gov.tw]
- 8. researchgate.net [researchgate.net]
- 9. fimek.edu.rs [fimek.edu.rs]
- 10. This compound Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development and validation of an LC-MS/MS method for the simultaneous determination of this compound and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Citrinin quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely used analytical methods for the quantification of citrinin, a mycotoxin known for its nephrotoxic effects. The selection of an appropriate analytical method is critical for accurate risk assessment and regulatory compliance in food safety and drug development. This document outlines the performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data from various studies.
Introduction to this compound and its Quantification
This compound (CIT) is a toxic secondary metabolite produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2] It can contaminate a variety of agricultural commodities such as cereals, fruits, and spices, as well as fermented products like red yeast rice.[1][3][4] Due to its potential health risks, including carcinogenicity and mutagenicity, accurate and reliable quantification of this compound in different matrices is of paramount importance.[5][6] Various analytical techniques have been developed for this purpose, each with its own set of advantages and limitations.[7][8][9]
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and cost. The following table summarizes the key performance characteristics of HPLC-FLD, LC-MS/MS, and ELISA based on published data.
| Performance Metric | HPLC-FLD | LC-MS/MS | ELISA (ic-ELISA) |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg (spices and infant cereals)[3] | 2.5 µg/kg (food supplements and wheat)[7] | 0.01 - 0.089 ng/mL[5][10] |
| Limit of Quantification (LOQ) | 0.25 - 3 µg/kg (spices and infant cereals)[3] | 20 - 200 µg/kg (red rice)[6][11] | 5.9 - 230 pg/mL[12] |
| Recovery | >75% (spices and infant cereals)[3] | 102.8% (red rice)[6][11] | 110 - 127% (cereals)[5] |
| Precision (%RSD) | < 9%[3] | 6.27%[6][11] | 2.5 - 5.4%[13] |
| Principle | Chromatographic separation followed by fluorescence detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions. | Antigen-antibody binding with enzymatic signal amplification. |
| Selectivity | Good, but can be affected by matrix interferences. | Excellent, highly specific due to mass fragmentation. | High, but can be subject to cross-reactivity. |
| Throughput | Moderate. | High, especially with UPLC systems. | High, suitable for screening large numbers of samples. |
| Cost | Moderate. | High (instrumentation and maintenance). | Low (reagents and equipment). |
| Expertise Required | High. | High. | Low to moderate. |
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves the extraction of this compound from the sample, followed by a clean-up step, typically using immunoaffinity columns (IAC), and subsequent quantification by HPLC with a fluorescence detector.
Sample Preparation (Spices and Infant Cereals): [3]
-
Extraction: The sample is extracted with a suitable solvent mixture.
-
Filtration and Dilution: The extract is filtered and diluted with a phosphate-buffered saline (PBS) solution.
-
Immunoaffinity Column Clean-up: The diluted extract is passed through an immunoaffinity column specific for this compound. The column is then washed to remove interfering compounds.
-
Elution: this compound is eluted from the column using methanol, followed by water.
-
Injection: A portion of the eluate is injected into the HPLC system.
HPLC Conditions: [14]
-
Column: Atlantis T3, 5 µm, 4.6 mm i.d. x 25 cm (or equivalent).
-
Mobile Phase: A mixture of acetonitrile, deionized water, and formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector with excitation at 330 nm and emission at 500 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the confirmatory analysis of this compound.
Sample Preparation (Red Rice): [6][11]
-
Extraction: The sample is extracted with a mixture of acetonitrile, water, and acetic acid.
-
Clean-up: The extract is cleaned up using Captiva EMR cartridges.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a methanol/water mixture with formic acid.
-
Internal Standard: An internal standard, such as ¹³C₂₀-OTA, is added before LC-MS/MS analysis.
LC-MS/MS Conditions: [15]
-
LC System: A suitable liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and cost-effective immunoassay used for screening a large number of samples for the presence of this compound. Indirect competitive ELISA (ic-ELISA) is a common format.
-
Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., CIT-OVA).
-
Blocking: The remaining protein-binding sites on the plate are blocked.
-
Competitive Reaction: A mixture of the sample extract (or this compound standard) and a specific monoclonal antibody against this compound is added to the wells. Free this compound in the sample competes with the coated this compound for antibody binding.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.
-
Measurement: The absorbance is measured using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for cross-validating analytical methods and a decision-making tree for selecting the most appropriate method for this compound quantification.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical method for this compound quantification.
References
- 1. This compound: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. fimek.edu.rs [fimek.edu.rs]
- 7. This compound Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. laboratuvar.com [laboratuvar.com]
- 10. The Preparation and Identification of a Monoclonal Antibody against this compound and the Development of Detection via Indirect Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound ELISA Kit - Creative Diagnostics [creative-diagnostics.com]
- 14. fda.gov.tw [fda.gov.tw]
- 15. wur.nl [wur.nl]
Inter-laboratory Comparison of Citrinin Proficiency Testing: A Guide for Researchers
This guide provides an objective comparison of inter-laboratory proficiency testing results for the mycotoxin citrinin, aimed at researchers, scientists, and drug development professionals. The data presented is synthesized from a significant international collaborative study, offering insights into the performance of analytical methods across various food matrices.
Quantitative Performance Data
The following table summarizes the statistical results from an inter-laboratory trial for this compound analysis involving eighteen international laboratories. The study assessed the within-laboratory precision (Repeatability, RSDr) and between-laboratory precision (Reproducibility, RSDR) for various this compound-contaminated materials. The HorRat value, a measure of the acceptability of the precision, is also presented.[1][2]
| Test Material | Assigned Mean Value (µg/kg) | RSDr (%) | RSDR (%) | HorRat Value |
| Red Yeast Rice (low level) | 38.0 ± 3.1 | 6.4 | 10.2 | < 1.2 |
| Red Yeast Rice (high level) | 1913 ± 122 | 8.9 | 14.5 | < 1.2 |
| Wheat Flour | 31.1 ± 2.4 | 10.5 | 18.7 | < 1.2 |
| Food Supplement - Red Yeast Rice (low level) | 22.1 ± 2.8 | 14.6 | 25.8 | < 1.2 |
| Food Supplement - Red Yeast Rice (high level) | 1867 ± 94 | 12.3 | 21.5 | 1.4 |
| Ginkgo Biloba Leaves | 30.2 ± 2.8 | 9.8 | 16.9 | < 1.2 |
| Food Supplement - Ginkgo Biloba Leaves | 21.7 ± 3.2 | 11.7 | 37.3 | 1.7 |
Note: RSDr refers to the relative standard deviation of repeatability, and RSDR refers to the relative standard deviation of reproducibility. HorRat values below 2.0 are generally considered acceptable.[1][2]
Experimental Protocol: A Standardized Approach
The data presented above was generated through a collaborative method validation study that employed a standardized analytical procedure.[1][2] This ensures a consistent basis for comparing laboratory performance.
Sample Preparation and Extraction:
A detailed description of the sample preparation is crucial for reproducibility. The general steps involved are:
-
Homogenization: The test material is homogenized to ensure a representative sample.
-
Extraction: this compound is extracted from the sample matrix using a suitable solvent, often a mixture of acetonitrile and water.
-
Clean-up: The extract is purified to remove interfering substances. This can be achieved using various techniques, with immunoaffinity columns (IAC) being a common and effective method for mycotoxin analysis.[3][4]
Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and highly reliable method for the determination of this compound.[5][6]
-
Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. The separation is typically performed on a C18 reversed-phase column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, which allows for the accurate quantification of this compound.
Proficiency Testing (PT) Scheme
Laboratories participating in proficiency testing schemes, such as those organized by FAPAS, receive test materials with unknown concentrations of this compound.[1] They analyze the materials using their in-house methods and report their results to the provider. The provider then statistically evaluates the performance of each laboratory, often using z-scores. A z-score between -2.0 and +2.0 is generally considered satisfactory.[7]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of a this compound proficiency testing program and the logical relationship of the key analytical steps.
References
- 1. This compound Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 6. trilogylab.com [trilogylab.com]
- 7. benchmark-intl.com [benchmark-intl.com]
Comparative Toxicity of Citrinin and its Metabolite Dihydrocitrinone: A Guide for Researchers
An objective comparison of the toxicological profiles of the mycotoxin citrinin and its primary metabolite, dihydrocitrinone, reveals a significant detoxification pathway. Experimental data consistently demonstrates that dihydrocitrinone exhibits markedly lower cytotoxicity and genotoxicity compared to its parent compound. This guide provides a comprehensive overview of their comparative toxicity, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers in toxicology and drug development.
Executive Summary
This compound (CIT), a mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, is a known contaminant of stored grains and other food products. Its primary metabolite in humans is dihydrocitrinone (DH-CIT). Toxicological studies have established that the conversion of CIT to DH-CIT is a detoxification process. In vitro studies have shown that DH-CIT is significantly less cytotoxic and non-genotoxic at concentrations where CIT induces significant genetic damage. The primary mechanism of CIT toxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis.
Data Presentation: Comparative Cytotoxicity and Genotoxicity
The following tables summarize the quantitative data from in vitro studies comparing the toxic effects of this compound and dihydrocitrinone.
| Compound | Cell Line | Exposure Time | IC50 Value (μM) | Citation |
| This compound | V79 | 24 hours | 70 | [1] |
| V79 | 48 hours | 62 | [1] | |
| Dihydrocitrinone | V79 | 24 hours | 320 | [1] |
| V79 | 48 hours | 200 | [1] |
Table 1: Comparative Cytotoxicity of this compound and Dihydrocitrinone. The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability. A higher IC50 value indicates lower cytotoxicity.
| Compound | Cell Line | Concentration (μM) | Genotoxic Effect (Micronucleus Induction) | Citation |
| This compound | V79 | ≥ 30 | Concentration-dependent increase in micronucleus frequency | [1] |
| Dihydrocitrinone | V79 | up to 300 | No genotoxic effect observed | [1] |
Table 2: Comparative Genotoxicity of this compound and Dihydrocitrinone. The micronucleus assay is a test for genotoxicity, where a positive result indicates that the compound can cause DNA damage.
Experimental Protocols
Cytotoxicity Assessment: Neutral Red Uptake Assay
This protocol is adapted from studies assessing the cytotoxicity of this compound and dihydrocitrinone in V79 cells.
1. Cell Culture and Plating:
-
Culture Chinese hamster lung fibroblast (V79) cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well microtiter plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
2. Compound Exposure:
-
Prepare stock solutions of this compound and dihydrocitrinone in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in the culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing the test compounds or the vehicle control.
-
Incubate the plates for 24 and 48 hours.
3. Neutral Red Staining:
-
After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add a medium containing neutral red dye (e.g., 50 µg/mL) to each well and incubate for 3 hours to allow for the uptake of the dye by viable cells.
4. Dye Extraction and Quantification:
-
Remove the neutral red-containing medium and wash the cells with a wash/fix solution (e.g., 1% CaCl2 in 4% formaldehyde).
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes of viable cells.
-
Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Genotoxicity Assessment: In Vitro Cytokinesis-Block Micronucleus Assay
This protocol is based on the methodology used to evaluate the genotoxic potential of this compound and dihydrocitrinone in V79 cells.
1. Cell Culture and Treatment:
-
Culture V79 cells as described in the cytotoxicity protocol.
-
Seed the cells into culture flasks or chamber slides.
-
Treat the cells with various concentrations of this compound, dihydrocitrinone, or a vehicle control for a suitable duration (e.g., 4 hours).
2. Cytokinesis Block:
-
After the treatment period, wash the cells to remove the test compounds.
-
Add fresh medium containing cytochalasin B (a cytokinesis inhibitor, typically at a concentration of 3-6 µg/mL) to the cultures.
-
Incubate the cells for a period equivalent to 1.5-2.0 cell cycle times to allow for nuclear division without cytoplasmic division, resulting in the formation of binucleated cells.
3. Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells in a methanol:acetic acid solution (3:1).
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
4. Staining and Scoring:
-
Stain the slides with a DNA-specific stain such as Giemsa or DAPI.
-
Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group under a microscope. Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm of the binucleated cells.
-
An increase in the frequency of micronucleated cells compared to the control indicates a genotoxic effect.
Mandatory Visualization
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key events in the signaling pathway of this compound-induced apoptosis, which is primarily initiated by oxidative stress.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow: Comparative Toxicity Assessment
The following diagram outlines the logical workflow for the comparative toxicity assessment of this compound and its metabolite.
Caption: Workflow for comparative toxicity analysis.
References
Synergistic Nephrotoxicity of Citrinin and Ochratoxin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic toxic effects of two commonly co-occurring mycotoxins, Citrinin (CIT) and Ochratoxin A (OTA), with a particular focus on their impact on renal cells. The data presented herein, derived from peer-reviewed studies, highlights the enhanced cytotoxicity, apoptosis, and oxidative stress induced by the combined exposure to these toxins compared to their individual effects. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts in mitigating mycotoxin-induced nephrotoxicity.
I. Comparative Analysis of Toxic Effects
The co-contamination of food and feed with CIT and OTA poses a significant health risk due to their synergistic or additive toxic effects, primarily targeting the kidneys.[1][2][3] Experimental data consistently demonstrates that the combined exposure to these mycotoxins leads to a more pronounced decrease in cell viability and a greater induction of cellular damage than either toxin alone.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of individual and combined CIT and OTA treatment on renal cell lines.
Table 1: Effect of this compound (CIT) and Ochratoxin A (OTA) on Cell Viability of Vero Cells after 48h Exposure
| Treatment | Concentration | % Inhibition of Cell Proliferation (MTT Assay) | % Inhibition of Cell Proliferation (Trypan Blue Assay) | % Inhibition of Cell Proliferation (Neutral Red Assay) |
| Control | - | 0% | 0% | 0% |
| OTA | 12.5 µM | 25% | 20% | 18% |
| 25 µM | 45% | 38% | 35% | |
| CIT | 60 µM | 15% | 12% | 10% |
| 120 µM | 30% | 25% | 22% | |
| OTA + CIT | 12.5 µM + 60 µM | 55% | 48% | 42% |
| 25 µM + 60 µM | 75% | 65% | 60% | |
| Data adapted from Bouslimi et al. (2008) in Vero cells.[1] |
Table 2: Induction of Oxidative Stress - Malondialdehyde (MDA) Levels in Vero Cells
| Treatment | Concentration | MDA Level (nmol/mg protein) |
| Control | - | ~1.5 |
| OTA | 25 µM | ~3.0 |
| CIT | 120 µM | ~2.5 |
| OTA + CIT | 25 µM + 60 µM | ~5.0 |
| Data adapted from Bouslimi et al. (2008) in Vero cells.[1] |
Table 3: Induction of Apoptosis and Necrosis in Porcine Kidney (PK15) Cells after 12h Exposure
| Treatment | Concentration | % Apoptotic Cells | % Necrotic Cells |
| Control | - | ~2% | ~1% |
| OTA | 6 µM | ~8% | ~3% |
| 10 µM | ~12% | ~5% | |
| CIT | 30 µM | ~5% | ~2% |
| 50 µM | ~8% | ~4% | |
| OTA + CIT | 6 µM + 30 µM | ~15% | ~7% |
| 10 µM + 50 µM | ~25% | ~12% | |
| Data adapted from Šegvić Klarić et al. (2011) in PK15 cells.[4][5][6] |
II. Key Signaling Pathways in Synergistic Toxicity
The synergistic toxicity of CIT and OTA involves the modulation of several key signaling pathways, primarily those related to oxidative stress and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role.[4] The combined action of these mycotoxins often leads to a differential and prolonged activation of these kinases compared to individual treatments, amplifying the apoptotic signal. Furthermore, disturbances in intracellular calcium homeostasis have been identified as a significant contributor to the synergistic cytotoxicity and genotoxicity.[4][6]
Caption: Synergistic action of CIT and OTA leading to nephrotoxicity.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
This protocol is adapted for the assessment of cytotoxicity induced by mycotoxins in adherent renal cell lines.
Materials:
-
96-well microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and expose the cells to various concentrations of CIT, OTA, and their combinations for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After incubation, remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of fresh medium and 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with CIT, OTA, and their combination as described previously.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for Annexin V/PI apoptosis detection.
Oxidative Stress Measurement: Malondialdehyde (MDA) Assay
This assay quantifies lipid peroxidation by measuring the levels of MDA, a secondary product of this process.
Materials:
-
Cell lysis buffer
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader
Procedure:
-
Culture and treat cells with CIT, OTA, and their combination in culture dishes.
-
After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing BHT to prevent further lipid peroxidation.
-
Centrifuge the cell lysate to pellet the debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
To an aliquot of the supernatant, add TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard and normalize to the protein concentration.
Caption: Workflow for the MDA oxidative stress assay.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A potential role of calcium in apoptosis and aberrant chromatin forms in porcine kidney PK15 cells induced by individual and combined ochratoxin A and this compound | springermedizin.de [springermedizin.de]
A Comparative Analysis of Citrinin Production by Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Citrinin is a mycotoxin with nephrotoxic properties produced by several species of fungi belonging to the genera Penicillium, Aspergillus, and Monascus.[1][2][3] Its presence is a significant concern in food safety and in the production of fermented foods, such as red yeast rice, where Monascus species are used.[1][4] Understanding the productive capabilities of different fungal strains is crucial for risk assessment, quality control, and the development of mitigation strategies. This guide provides a comparative overview of this compound production by various fungal strains, supported by quantitative data from scientific literature, detailed experimental protocols, and visualizations of the biosynthetic pathway and analytical workflows.
Quantitative Comparison of this compound Production
The production of this compound is highly variable and strain-specific, influenced by factors such as the culture medium and incubation conditions.[5] The following tables summarize quantitative data on this compound production by different fungal strains as reported in various studies.
Disclaimer: The data presented below is compiled from different research articles that have employed varied experimental conditions (e.g., culture media, incubation times, analytical methods). Therefore, direct comparison of absolute values between different studies should be made with caution. The tables are intended to provide an overview of the productive potential of the listed strains.
Table 1: this compound Production by Monascus Species
| Fungal Strain | Culture Conditions | This compound Yield | Reference |
| Monascus purpureus M3 | Liquid-state fermentation (submerged) | 2.08 ± 0.21 mg/L | [6] |
| Monascus purpureus M34 | Liquid-state fermentation (submerged) | 0.02 ± 0.01 mg/L | [6] |
| Monascus purpureus M3 | Solid-state fermentation (on cooked rice) | 16.28 ± 2.08 mg/kg | [6] |
| Monascus purpureus M34 | Solid-state fermentation (on cooked rice) | 0.21 ± 0.10 mg/kg | [6] |
| Monascus purpureus (wild type) | 7 days cultivation | 8.6 x 10⁻³ μg/g of dry mycelia | [1] |
Table 2: this compound Production by Aspergillus Species
| Fungal Strain | Culture Conditions | This compound Yield (ppb or µg/kg) | Reference |
| Aspergillus niger | Czapek's medium with 2% malt extract | 2009.3 ppb | [7] |
| Aspergillus sojae | Czapek's medium with 2% malt extract | 765.84 ppb | [7] |
| Aspergillus terreus | Czapek's medium with 2% malt extract | 498.84 ppb | [7] |
| Aspergillus fumigatus | Czapek's medium with 2% malt extract | 456.74 ppb | [7] |
| Aspergillus unguis | Czapek's medium with 2% malt extract | 428.53 ppb | [7] |
| Aspergillus parasiticus | Czapek's medium with 2% malt extract | 360.3 ppb | [7] |
| Aspergillus flavus | Czapek's medium with 2% malt extract | 322.3 ppb | [7] |
| Aspergillus melleus | Czapek's medium with 2% malt extract | 301.34 ppb | [7] |
| Aspergillus alliaceus | Czapek's medium with 2% malt extract | 189.6 ppb | [7] |
| Aspergillus ostianus | Czapek's medium with 2% malt extract | 117.41 ppb | [7] |
| Aspergillus carbonarius | Czapek's medium with 2% malt extract | 56.92 ppb | [7] |
| Aspergillus foetidus | Czapek's medium with 2% malt extract | 36.91 ppb | [7] |
| Aspergillus candidus | Czapek's medium with 2% malt extract | 27.3 ppb | [7] |
| Aspergillus wentii | Czapek's medium with 2% malt extract | 18.46 ppb | [7] |
| Aspergillus ochraceus | Czapek's medium with 2% malt extract | Not Detected | [7] |
| Aspergillus awamori | Czapek's medium with 2% malt extract | Not Detected | [7] |
| Aspergillus niveus | Czapek's medium with 2% malt extract | Not Detected | [7] |
Table 3: this compound Production by Penicillium Species
| Fungal Strain | Culture Conditions | This compound Yield | Reference |
| Penicillium citrinum NRRL 5907 | 2% yeast extract, 5% sucrose (liquid) | 1.7 g/L | [8] |
| Penicillium citrinum | 4% sucrose, 2% yeast extract (liquid) | up to 1.75 g/L | [9] |
| Penicillium aurantiogriseum | Not specified | 22-fold higher than P. brevicompactum | [10] |
| Penicillium brevicompactum | Not specified | Lower this compound producer | [10] |
Experimental Protocols
Fungal Culture for this compound Production
A standardized method for inducing this compound production in fungal cultures is essential for comparative studies. Yeast Extract Sucrose (YES) medium is commonly used for this purpose.[11]
-
Medium Preparation (YES Broth):
-
Dissolve 20 g of yeast extract and 150 g of sucrose in 1 liter of distilled water.
-
Adjust the pH to 6.5.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Inoculation and Incubation:
-
Inoculate the sterilized YES broth with a spore suspension or a mycelial plug of the desired fungal strain.
-
Incubate the cultures at 25-30°C for a period of 7 to 21 days.[2] Shaking or stationary conditions can be used, but this will influence fungal morphology and metabolite production.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection is a sensitive and widely used method for the quantification of this compound.[12][13]
-
Sample Preparation (Extraction from Culture):
-
Separate the fungal mycelium from the liquid culture by filtration.
-
The culture filtrate can often be directly analyzed or may require a simple dilution.[12] For mycelial extraction, homogenize the dried mycelium and extract with a suitable solvent like methanol or an acetonitrile/water mixture.
-
For complex matrices, a clean-up step using immunoaffinity columns specific for this compound can be employed to remove interfering compounds.[4]
-
-
HPLC Operating Conditions:
-
Column: A reversed-phase C18 column (e.g., Atlantis T3, 5 µm, 4.6 mm i.d. x 25 cm) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier like formic acid or acetic acid. A typical mobile phase is a mixture of acetonitrile, water, and formic acid (e.g., 500:500:1, v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with an excitation wavelength of 330 nm and an emission wavelength of 500 nm.[12]
-
-
Quantification:
-
Prepare a standard curve using certified this compound reference material at various concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and several tailoring enzymes. The core gene cluster is conserved across producing species and includes genes such as citS (the PKS), and modifying enzymes encoded by genes like citA, citB, citC, citD, and citE.[14] While the biosynthesis in Monascus originates from a tetraketide, in Penicillium and Aspergillus it is derived from a pentaketide.[15]
Caption: Generalized this compound biosynthesis pathway.
Experimental Workflow for this compound Quantification
The process of quantifying this compound from fungal cultures involves several key steps, from sample cultivation to instrumental analysis.
Caption: Workflow for this compound quantification.
References
- 1. Polyketide Synthase Gene Responsible for this compound Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Comparative Transcriptomic Analysis of Key Genes Involved in this compound Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijabbr.com [ijabbr.com]
- 8. researchgate.net [researchgate.net]
- 9. Medium-scale production of this compound by Penicillium citrinum in a semisynthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rapid and sensitive detection of this compound production during fungal fermentation using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The molecular steps of this compound biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthetic Pathway of this compound in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Citrinin Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing human exposure to citrinin (CIT), a mycotoxin with known nephrotoxic effects.[1][2] Human biomonitoring, through the analysis of CIT and its metabolites in biological fluids, is a critical tool for exposure assessment, especially given the insufficient data on CIT levels in food.[2][3] This document details the primary biomarkers, compares the analytical methodologies for their detection, and presents supporting experimental data to aid researchers in selecting and implementing appropriate validation studies.
Key Biomarkers for this compound Exposure
The primary biomarkers for assessing this compound exposure in humans are the parent compound, this compound (CIT), and its major metabolite, dihydrocitrinone (DH-CIT or HO-CIT).[4][5] Following ingestion, CIT is metabolized to DH-CIT, and both compounds are excreted in the urine.[5] Notably, urinary levels of DH-CIT are often found to be three to seventeen times higher than those of CIT, making it a crucial analyte for a comprehensive exposure assessment.[4][5] The sum of CIT and DH-CIT is often used as a total biomarker of this compound exposure.
Comparative Analysis of Analytical Methods
The accurate quantification of CIT and DH-CIT in human biological samples, primarily urine and blood plasma, is paramount for reliable exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and selectivity.[4]
Table 1: Comparison of Analytical Method Performance for this compound Biomarkers in Human Urine
| Analytical Method | Sample Preparation | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Immunoaffinity Column (IAC) | CIT | 0.02 | 0.05 | [6][7] |
| DH-CIT | 0.05 | 0.1 | [6][7] | ||
| LC-MS/MS | Immunoaffinity Column (IAC) | CIT | 0.01 | 0.03 | [8] |
| DH-CIT | 0.01 | 0.03 | [8] | ||
| UHPLC-Q-Orbitrap HRMS | Salting-out LLE | CIT | 0.017 | 0.05 | [3] |
| DH-CIT | 0.003 | 0.01 | [3] | ||
| Online SPE-UHPLC-MS/MS | Online SPE | CIT | 0.01 - 0.09 | - | [1] |
| DH-CIT | 0.01 - 0.09 | - | [1] |
Table 2: Comparison of Analytical Method Performance for this compound in Human Blood Plasma
| Analytical Method | Sample Preparation | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Protein Precipitation | CIT | 0.07 | 0.15 | [6][7] |
Experimental Protocols
Analysis of this compound and Dihydrocitrinone in Human Urine using Immunoaffinity Column (IAC) Cleanup and LC-MS/MS
This protocol is a widely validated method for the sensitive detection of CIT and its primary metabolite in urine.
a. Sample Preparation (IAC Cleanup)
-
Bring urine samples and immunoaffinity columns (e.g., CitriTest®) to room temperature.[9]
-
Centrifuge a 10 mL aliquot of urine at 16,800 x g for 5 minutes to remove particulate matter.
-
Pass the supernatant through the immunoaffinity column at a slow, steady flow rate. The CIT and DH-CIT will bind to the specific antibodies in the column.[9]
-
Wash the column to remove unbound matrix components.
-
Elute the bound CIT and DH-CIT from the column using an appropriate solvent, such as methanol or acetone acidified with HCl.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program using a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for CIT and DH-CIT, as well as their stable isotope-labeled internal standards, should be monitored.
Alternative "Dilute and Shoot" Method for Rapid Screening
For high-throughput analysis, a simpler "dilute and shoot" approach can be employed, although it may have higher limits of detection compared to methods involving sample enrichment.
a. Sample Preparation
-
Centrifuge the urine sample to remove solids.
-
Dilute the supernatant by a factor of 10 or more with a solution typically composed of water, acetonitrile, and formic acid.
-
Directly inject the diluted sample into the LC-MS/MS system.
Mandatory Visualizations
Caption: this compound-induced cellular toxicity pathway.
Caption: Biomarker validation workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound biomarkers: a review of recent data and application to human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Reviewing the Analytical Methodologies to Determine the Occurrence of this compound and Its Major Metabolite, Dihydrocitrinone, in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for analysis of this compound in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound Immunoaffinity Column_Grains, Oil and Feed_山东美正生物科技有限公司 [meizhengbio.com]
Efficacy of Mycotoxin Binders in Reducing Citrinin Contamination in Animal Feed: A Comparative Analysis
For Immediate Release
A comprehensive review of current scientific literature reveals varying degrees of efficacy among different mycotoxin binders in mitigating citrinin contamination in animal feed. This guide provides a comparative analysis of common binders, including yeast-based products, clays, and activated carbon, supported by available experimental data to assist researchers, scientists, and drug development professionals in their assessment of these feed additives.
This compound, a nephrotoxic mycotoxin produced by several species of Penicillium, Aspergillus, and Monascus fungi, poses a significant threat to animal health and productivity. It can contaminate a wide range of feed ingredients, leading to renal damage and other toxic effects in livestock.[1] The use of mycotoxin binders is a common strategy to reduce the bioavailability of this compound in the gastrointestinal tract of animals. This guide compares the performance of different binder types based on published in vitro and in vivo studies.
Comparative Efficacy of Binders
Mycotoxin binders can be broadly categorized into organic and inorganic binders. Organic binders primarily include yeast cell wall derivatives, while inorganic binders consist of various clays and activated carbon.[2]
Yeast Cell Wall-Based Binders
Yeast cell wall (YCW) products, including yeast cell wall extracts (YCWE) and postbiotic yeast cell wall-based blends (PYCW), have demonstrated a capacity to bind this compound in vitro. Studies have reported this compound adsorption efficiencies for these products ranging from 18.4% to as high as 35.04%.
One study evaluating different yeast-based adsorbents found that their overall adsorption efficiencies for this compound were between 22.90% and 35.04%. Another study reported a binding capacity of 18.4% for this compound by yeast cell walls. In an in vivo trial with broilers, a Mannan oligosaccharide (MOS)-based toxin binder, when compared to Hydrated Sodium Calcium Aluminosilicate (HSCAS), showed beneficial effects on broiler performance, although direct this compound reduction percentages were not quantified.
Clay Binders: Bentonite and Montmorillonite
Clay binders, such as bentonite and montmorillonite, are widely used for their ability to adsorb mycotoxins. However, specific quantitative data on their efficacy in binding this compound is limited in the currently available literature. While their effectiveness against other mycotoxins like aflatoxins is well-documented, further research is needed to quantify their this compound-binding capacity.
Activated Carbon
Summary of Quantitative Data
The following table summarizes the available quantitative data on the in vitro binding efficacy of different binders against this compound.
| Binder Type | Specific Binder | This compound Adsorption (%) | Reference(s) |
| Yeast-Based | Yeast Cell Wall (YCW) | 18.4 | |
| Yeast Cell Wall (YCW) | 22.90 - 35.04 | ||
| Yeast Cell Wall Extract (YCWE) | 22.90 - 35.04 | ||
| Postbiotic YCW Blend (PYCW) | 22.90 - 35.04 | ||
| Clay-Based | Bentonite | Data Not Available | |
| Montmorillonite | Data Not Available | ||
| Other | Activated Carbon | Data Not Available |
Experimental Protocols
The assessment of mycotoxin binder efficacy typically involves in vitro models designed to simulate the gastrointestinal (GI) tract of monogastric animals. These models allow for a controlled evaluation of the binder's ability to adsorb mycotoxins under different pH conditions, mimicking the stomach and intestines.
General In Vitro Gastrointestinal Simulation Protocol
A common in vitro method involves a two-step digestion process to simulate the conditions of the stomach and small intestine.
Step 1: Gastric Phase Simulation (Acidic pH)
-
A known concentration of the mycotoxin binder is added to a buffered solution with a pH of approximately 3.0, simulating the stomach environment.
-
A standard solution of this compound is added to the mixture.
-
The mixture is incubated at 37°C for a specified period (e.g., 60 minutes) with constant agitation to simulate gastric motility.
-
Following incubation, the mixture is centrifuged to separate the solid (binder-mycotoxin complex) and liquid (unbound mycotoxin) phases.
-
The supernatant is collected for analysis of the unbound this compound concentration.
Step 2: Intestinal Phase Simulation (Neutral/Alkaline pH)
-
The pH of the remaining pellet from the gastric phase is adjusted to approximately 6.5-7.0, mimicking the intestinal environment.
-
The mixture is incubated again at 37°C for a longer duration (e.g., 120 minutes) with agitation.
-
The mixture is then centrifuged, and the supernatant is collected to determine the amount of this compound that may have been desorbed from the binder.
Analysis: The concentration of unbound this compound in the supernatants from both phases is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The percentage of bound this compound is calculated by subtracting the concentration of unbound mycotoxin from the initial concentration.
Below is a DOT script for a visual representation of this experimental workflow.
Caption: Workflow of the in vitro gastrointestinal simulation for assessing binder efficacy.
This compound Toxicity Signaling Pathways
This compound exerts its toxic effects through various molecular mechanisms, primarily targeting the kidneys. The induction of oxidative stress and mitochondrial dysfunction are key events in this compound-induced toxicity, leading to apoptosis or programmed cell death.
Several signaling pathways are implicated in this process:
-
Oxidative Stress Pathway: this compound can increase the production of reactive oxygen species (ROS), leading to cellular damage.
-
Mitochondrial Apoptosis Pathway: Damage to mitochondria can trigger the release of pro-apoptotic factors, initiating a cascade of events leading to cell death.
-
Ca2+/Endoplasmic Reticulum (ER) Stress Pathway: Disruption of calcium homeostasis and ER function can also lead to apoptosis.
-
MAPK Pathways (ERK and JNK): The activation of mitogen-activated protein kinase pathways, such as ERK and JNK, has been linked to this compound-induced cellular responses.
The following diagram illustrates the interconnectedness of these pathways in this compound-induced nephrotoxicity.
Caption: Key signaling pathways involved in this compound-induced nephrotoxicity.
Conclusion
The reviewed data indicates that yeast cell wall-based products show promise in binding this compound, although their efficacy varies. There is a notable lack of publicly available, quantitative data on the this compound-binding capacity of common clay binders and activated carbon, highlighting a need for further research in this area. The provided experimental protocol offers a standardized approach for the in vitro evaluation of binder efficacy. Understanding the molecular pathways of this compound toxicity is crucial for developing effective mitigation strategies and potential therapeutic interventions. Researchers are encouraged to conduct further studies to provide a more complete comparative dataset for all major classes of mycotoxin binders against this compound.
References
A Comparative Analysis of Citrinin Biosynthesis Genes in Aspergillus and Monascus
For Researchers, Scientists, and Drug Development Professionals
Citrinin is a mycotoxin produced by several species of fungi, including those from the genera Aspergillus and Monascus. Due to its nephrotoxic, hepatotoxic, and carcinogenic properties, the presence of this compound in food and fermentation products is a significant concern. Understanding the genetic basis of its biosynthesis is crucial for developing strategies to control its production. This guide provides a comparative analysis of the this compound biosynthesis genes in Aspergillus and Monascus, supported by experimental data and detailed methodologies.
Key Genetic Differences in the Biosynthetic Pathway
The biosynthesis of this compound in both Aspergillus and Monascus originates from the polyketide pathway. However, a key distinction lies in the initial polyketide chain assembly. In Aspergillus terreus and Penicillium citrinum, this compound is synthesized from a pentaketide precursor, which is formed by the condensation of one acetyl-CoA and four malonyl-CoA molecules.[1] In contrast, studies on Monascus ruber have revealed that its biosynthesis initiates from a tetraketide, derived from one acetyl-CoA and three malonyl-CoA molecules.[1][2] This fundamental difference in the starting molecule suggests a divergence in the regulatory mechanisms and enzymatic machinery between the two genera.
The this compound Biosynthetic Gene Cluster
In both Aspergillus and Monascus, the genes responsible for this compound biosynthesis are organized in a gene cluster. This cluster typically includes a polyketide synthase (PKS) gene and several tailoring enzyme genes that modify the polyketide intermediate to form the final this compound molecule.
Core Biosynthesis Genes
A core set of genes is conserved and essential for this compound production in both genera. The nomenclature for these genes can vary between publications and species, but their functions are largely orthologous.
| Gene (Monascus) | Gene (Aspergillus/Penicillium) | Encoded Enzyme/Protein | Function in this compound Biosynthesis |
| pksCT / citS | citS | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone.[3][4][5][6] |
| ctnA / orf1 | - | Transcriptional activator | Positive regulator of the this compound biosynthesis gene cluster.[3] |
| citA | mrl1 | Serine hydrolase | Previously annotated as an oxidase, its exact cryptic hydrolysis function is still being elucidated but is essential for the pathway.[4][5] |
| citB | mrl2 | Non-heme Fe(II) dependent oxygenase | Oxidizes the methyl group of the keto-aldehyde intermediate.[4][5] |
| citC | mrl7 | NAD(P)+ dependent oxidoreductase | Oxidizes the alcohol intermediate to an aldehyde.[4][5] |
| citD | mrl4 | NAD(P)+ dependent aldehyde dehydrogenase | Oxidizes the aldehyde intermediate to a carboxylic acid.[4][5] |
| citE | mrl6 | Short-chain dehydrogenase | Catalyzes the final reduction step to yield this compound.[4][5] |
| orf3 | - | Oxygenase | Involved in the modification of the polyketide chain.[3] |
| ctnB / ctnC | - | Membrane transporter | Potentially involved in the secretion of this compound.[3] |
Quantitative Analysis of Gene Expression
Transcriptomic studies have provided valuable insights into the regulation of this compound biosynthesis. A comparative transcriptomic analysis of high and low this compound-producing strains of Monascus purpureus revealed significant downregulation of the this compound biosynthesis genes in the low-producing strain.
| Gene | Log2 Fold Change (Low vs. High Producer) |
| citB | -5.59 |
| citD | -5.10 |
| citE | -5.10 |
| citC | -5.06 |
These results, confirmed by qRT-PCR, suggest that the reduced expression of these oxidoreductase and transporter genes is a major contributor to the low this compound yield.[7]
Experimental Protocols
Gene Knockout and Heterologous Expression
The function of the this compound biosynthesis genes has been elucidated through targeted gene knockout and heterologous expression experiments.
Gene Knockout in Monascus ruber [4]
-
Strain: Monascus ruber M7 Δku80 (a strain deficient in non-homologous end joining to increase the frequency of homologous recombination).
-
Vector Construction: A neomycin resistance cassette was used to disrupt the target gene.
-
Transformation: Agrobacterium-mediated transformation was employed to introduce the knockout construct into M. ruber.
-
Selection: Transformants were selected on potato dextrose agar (PDA) plates containing G418 (15 µg/mL).
-
Analysis: Gene disruption was confirmed by PCR and Southern blotting. The production of this compound and its intermediates was analyzed by LC-MS.
Heterologous Expression in Aspergillus oryzae [4][5]
-
Host Strain: Aspergillus oryzae NSAR1.
-
Vector Construction: The this compound biosynthesis genes (citS, citA, citB, citC, citD, and citE) from Monascus ruber were cloned into expression vectors under the control of constitutive promoters.
-
Transformation: Protoplast-polyethylene glycol (PEG)-mediated transformation was used to introduce the expression constructs into A. oryzae.
-
Analysis: The production of this compound in the transformants was confirmed by LC-MS analysis of the culture extracts.
Quantitative Real-Time PCR (qRT-PCR)
To validate transcriptomic data, qRT-PCR is a standard method.
Protocol for Monascus purpureus [7]
-
RNA Extraction: Total RNA was extracted from fungal mycelia using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Primer Design: Primers specific to the target genes (citB, citD, citE, citC) and a reference gene (e.g., actin) were designed.
-
qPCR Reaction: The qPCR reaction was performed using a SYBR Green-based master mix on a real-time PCR system.
-
Data Analysis: The relative expression levels of the target genes were calculated using the 2-ΔΔCt method.
Visualizing the Biosynthetic Pathways and Workflows
This compound Biosynthesis Pathway in Monascus
Caption: this compound biosynthesis pathway in Monascus.
Gene Knockout Experimental Workflow
Caption: Workflow for gene knockout experiments.
Conclusion
The comparative analysis of this compound biosynthesis genes in Aspergillus and Monascus reveals both conserved core machinery and significant differences, particularly in the initial polyketide assembly. While a conserved set of genes including the PKS and tailoring enzymes is essential in both genera, the variation in the starting precursor highlights an evolutionary divergence. The quantitative gene expression data from Monascus underscores the critical role of the tailoring enzymes in determining the final yield of this compound. The detailed experimental protocols for gene knockout and heterologous expression provide a framework for further functional genomics studies aimed at elucidating the precise mechanisms of this compound biosynthesis and developing strategies for its control in industrial and agricultural settings.
References
- 1. Biosynthetic Pathway of this compound in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Investigation of this compound and Pigment Biosynthesis Mechanisms in Monascus purpureus by Transcriptomic Analysis [frontiersin.org]
- 4. The molecular steps of this compound biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular steps of this compound biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Polyketide Synthase Gene Responsible for this compound Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Citrinin
For researchers, scientists, and drug development professionals, the safe handling and disposal of mycotoxins like citrinin are paramount to ensuring a secure laboratory environment. Adherence to established protocols minimizes risks of exposure and environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with industry best practices and safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, lab coats, and eye protection. All handling of pure this compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Recommended Disposal Procedures
Standard laboratory disposal of this compound waste involves chemical inactivation followed by incineration. Direct disposal into household garbage or sewage systems is strictly prohibited.[3]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in a designated, clearly labeled, and sealed waste container.
-
Chemical Inactivation: For liquid waste containing this compound, chemical degradation is a recommended step prior to final disposal. While various chemical degradation methods have been studied, a common laboratory practice for many organic toxins is treatment with a strong oxidizing agent or a basic solution to promote decomposition. However, for this compound, the most consistently advised method is incineration.
-
Incineration: The preferred and safest method for the ultimate disposal of this compound waste is incineration.[4]
-
Solid waste should be packaged in a combustible container.
-
Liquid waste can be dissolved or mixed with a combustible solvent.[4]
-
This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to ensure complete destruction of the toxin and to prevent the release of harmful byproducts into the atmosphere.[4]
-
-
Licensed Waste Disposal Service: All this compound waste must be handled and transported by a licensed, professional waste disposal company.[2][4] Ensure that the waste is properly manifested and that the disposal company is aware of the nature of the chemical waste.
Alternative Degradation Methods (For Research and Decontamination)
While not standard disposal procedures, several methods for the degradation of this compound have been investigated, primarily for decontamination of food and feed. These methods may have applications in laboratory settings for decontaminating surfaces or equipment.
-
Chemical Treatment: A phosphate-ethanol mixture has been reported to effectively remove this compound.[5]
-
Enzymatic Degradation: Manganese peroxidase (MrMnP) from Moniliophthora roreri has been shown to completely degrade this compound in solution within 72 hours.[5][6]
It is important to note that the efficacy of these methods for complete inactivation of laboratory waste streams must be validated before adoption as a standard disposal protocol.
Quantitative Data on this compound Properties and Degradation
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Property/Parameter | Value/Condition | Efficacy/Result | Citation |
| Thermal Decomposition | |||
| In aqueous solution | >100 °C | Begins to decompose. | |
| Dry conditions | >175 °C | Decomposes. | |
| Heating at 140 °C (aqueous) | Not specified | Can form CIT H1, a more toxic compound. | [5] |
| Chemical Degradation | |||
| Phosphate-ethanol mixture | 70 minutes | 91.6% removal from Monascus rice. | [5] |
| Enzymatic Degradation | |||
| Manganese Peroxidase (MrMnP) | 72 hours (10 mg/L initial concentration) | Complete degradation. | [5][6] |
Experimental Protocol: Enzymatic Degradation of this compound using Manganese Peroxidase (MrMnP)
This protocol is provided for informational purposes and is based on published research. It should be adapted and validated for specific laboratory conditions.
Objective: To degrade this compound in an aqueous solution using MrMnP.
Materials:
-
Pure this compound standard
-
Manganese peroxidase (MrMnP) from Moniliophthora roreri
-
50 mM malonate buffer (pH 5.0)
-
1 mM MnSO₄
-
0.1 mM H₂O₂
-
HPLC system for analysis
Procedure:
-
Prepare a 10 mg/L solution of this compound in the 50 mM malonate buffer.
-
Add MrMnP to a final concentration of 500 U/L.
-
Add MnSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 0.1 mM.
-
Incubate the reaction mixture at 30 °C for 72 hours.
-
Monitor the degradation of this compound by taking samples at various time points (e.g., 0, 24, 48, 72 hours) and analyzing them by HPLC. The disappearance of the this compound peak indicates degradation.[5][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Detoxification of the Mycotoxin this compound by a Manganese Peroxidase from Moniliophthora roreri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling Citrinin
Essential Safety Protocols for Handling Citrinin
This compound is a mycotoxin that presents significant health risks to laboratory personnel. It is classified as toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[1][2] The primary target organ for this compound toxicity is the kidney, where it can cause severe damage.[3][4] Adherence to strict safety protocols is therefore mandatory to minimize exposure and ensure a safe laboratory environment.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on the selection and use of Personal Protective Equipment (PPE), operational plans for safe handling, and disposal protocols.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring comprehensive protection.[1][2] The minimum required PPE is designed to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Required PPE | Rationale & Hazard Class |
| Hand Protection | Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. This compound is "Toxic in contact with skin" (Acute Toxicity, Dermal, Category 3).[1][2] |
| Body Protection | Laboratory coat or chemical-resistant coveralls. A chemical-resistant apron should be worn when handling concentrates.[5] | Protects skin and personal clothing from contamination.[1][6] |
| Eye & Face Protection | Safety glasses with side shields or a face shield. | Prevents eye contact and irritation.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. If dust or aerosols may be generated, a respirator (e.g., N95 or higher) is required. | Prevents inhalation. This compound is "Toxic if inhaled" (Acute Toxicity, Inhalation, Category 3).[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for mitigating the risks associated with this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Engineering Controls :
-
Handling the Substance :
-
Post-Handling :
Accidental Release and Spill Protocol
-
Immediate Response :
-
Containment and Cleanup :
-
Prevent further leakage or spillage if it is safe to do so.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the solution with a non-combustible, inert material such as diatomite or universal binders.[1]
-
-
Decontamination :
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including absorbents and cleaning supplies, in a sealed, labeled container for disposal.
-
Storage and Disposal Plan
-
Storage : this compound should be stored in a secure, locked location to prevent unauthorized access.[1]
-
Disposal : All waste, including contaminated materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of this compound or its containers in general waste or down the drain.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound, from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. fishersci.fr [fishersci.fr]
- 7. osha.oregon.gov [osha.oregon.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
